2,7-Dichloro-8-methylquinoline-3-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,7-dichloro-8-methylquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2/c1-6-9(12)3-2-7-4-8(5-14)11(13)15-10(6)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQXUNOKCQNFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC(=C(N=C12)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588941 | |
| Record name | 2,7-Dichloro-8-methylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948291-65-4 | |
| Record name | 2,7-Dichloro-8-methylquinoline-3-carbonitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70588941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 948291-65-4 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,7-Dichloro-8-methylquinoline-3-carbonitrile (CAS 948291-65-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,7-dichloro-8-methylquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not extensively published, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications. We will explore a proposed synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its reactivity and potential as a scaffold in drug discovery. This guide is intended to serve as a valuable resource for researchers navigating the synthesis and application of novel quinoline derivatives.
Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique three-dimensional arrangement for interaction with biological targets. This has led to the development of a wide array of drugs with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline core allows for the fine-tuning of its biological activity and physicochemical properties, making it a versatile scaffold for the design of new therapeutic agents.[3]
The subject of this guide, this compound, incorporates several key functional groups that are expected to modulate its chemical and biological properties. The chlorine atoms at the 2 and 7 positions can influence the molecule's electronic distribution and provide sites for further chemical modification. The methyl group at the 8-position can impact its lipophilicity and steric profile.[4] The carbonitrile group at the 3-position is a versatile functional group that can participate in various chemical transformations and is known to be present in a number of biologically active compounds.[5]
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound can be envisioned starting from a substituted acetanilide and employing the Vilsmeier-Haack reaction, a powerful method for the synthesis of 2-chloro-3-formylquinolines.[6][7]
Synthetic Workflow
The proposed synthesis involves a two-step process:
-
Vilsmeier-Haack Cyclization: The reaction of a suitably substituted N-arylacetamide with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to yield the corresponding 2-chloro-3-formylquinoline.[8]
-
Conversion of the Formyl Group to a Carbonitrile: The transformation of the 3-formyl group into a 3-carbonitrile functionality.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2,7-Dichloro-8-methylquinoline-3-carbaldehyde
-
Rationale: The Vilsmeier-Haack reaction is a well-established and regioselective method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. The reaction proceeds through the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) which then effects a double formylation and subsequent intramolecular cyclization.[7]
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add 3-chloro-2-methylacetanilide to the reaction mixture portion-wise, ensuring the temperature does not exceed 40 °C.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8]
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Basify the mixture with a sodium hydroxide solution to pH 8-9.
-
The precipitated solid, 2,7-dichloro-8-methylquinoline-3-carbaldehyde, is collected by filtration, washed with water, and dried.[9]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone).[9]
-
Step 2: Synthesis of this compound
-
Rationale: The conversion of an aldehyde to a nitrile can be achieved through a two-step sequence involving the formation of an oxime followed by dehydration. This is a common and reliable method for this functional group transformation.[10]
-
Procedure:
-
Dissolve 2,7-dichloro-8-methylquinoline-3-carbaldehyde in ethanol in a round-bottom flask.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Reflux the mixture for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into cold water to precipitate the oxime intermediate.
-
Collect the oxime by filtration, wash with water, and dry.
-
In a separate flask, prepare a solution of thionyl chloride in DMF at 0 °C.
-
Add the dried oxime to this solution and stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a sodium bicarbonate solution.
-
The precipitated solid, this compound, is collected by filtration, washed with water, and dried.
-
Purify the final product by column chromatography or recrystallization.
-
Physicochemical and Spectroscopic Characterization (Predicted)
Based on available data for structurally similar compounds, the following properties for this compound can be predicted.
Physicochemical Properties
| Property | Predicted Value | Source/Basis for Prediction |
| Molecular Formula | C₁₁H₆Cl₂N₂ | |
| Molecular Weight | 237.08 g/mol | [11] |
| Appearance | Off-white to yellow solid | General observation for similar quinoline derivatives |
| Melting Point | 150-200 °C | Extrapolated from similar chlorinated quinolines |
| Solubility | Soluble in organic solvents like DMSO, DMF, Chloroform; Insoluble in water | General solubility of quinoline derivatives |
| XLogP3 | ~3.9 | Based on the value for 2,7-Dichloro-6-methylquinoline-3-carbonitrile |
Spectroscopic Data (Predicted)
The spectroscopic characterization is crucial for confirming the structure of the synthesized compound.[12][13]
-
¹H NMR (in CDCl₃, predicted chemical shifts δ, ppm):
-
Aromatic Protons: Signals are expected in the range of 7.5-8.5 ppm. The introduction of the chloro and methyl groups will influence the chemical shifts of the protons on the quinoline ring.[14]
-
H-4: A singlet around 8.2-8.4 ppm.
-
H-5: A doublet around 7.8-8.0 ppm.
-
H-6: A doublet around 7.6-7.8 ppm.
-
-
Methyl Protons: A singlet for the -CH₃ group at the 8-position is expected around 2.5-2.7 ppm.
-
-
¹³C NMR (in CDCl₃, predicted chemical shifts δ, ppm):
-
Aromatic Carbons: Resonances are expected between 110-150 ppm. The carbons attached to the chlorine atoms (C-2 and C-7) will be significantly deshielded. The carbon of the nitrile group (C≡N) will appear around 115-120 ppm. The carbon at position 3 will be in the range of 105-115 ppm.
-
Methyl Carbon: The carbon of the -CH₃ group will resonate at approximately 15-20 ppm.
-
-
IR (KBr, cm⁻¹):
-
C≡N stretch: A sharp absorption band around 2220-2240 cm⁻¹.
-
C=N and C=C stretching (quinoline ring): Multiple bands in the region of 1600-1450 cm⁻¹.
-
C-Cl stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (237.08). The isotopic pattern for two chlorine atoms (M, M+2, M+4) will be a key diagnostic feature.
-
Caption: Workflow for the structural elucidation of the target compound.
Reactivity and Potential for Further Functionalization
The presence of multiple functional groups in this compound makes it a versatile platform for further chemical modifications.[3]
-
Nucleophilic Aromatic Substitution (SNAr) at the 2- and 7-positions: The chlorine atoms, particularly the one at the C-2 position, are susceptible to nucleophilic displacement by various nucleophiles such as amines, alkoxides, and thiols. This allows for the introduction of a wide range of substituents, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.[15][16]
-
Reactions of the Nitrile Group: The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions to form various heterocyclic rings.
-
C-H Activation: Modern synthetic methods involving C-H activation could potentially be used to functionalize the quinoline ring at other positions, offering further avenues for diversification.[17]
Potential Applications in Drug Discovery and Materials Science
Given the broad biological activities of quinoline derivatives, this compound and its derivatives are promising candidates for investigation in several therapeutic areas.
-
Anticancer Activity: Many substituted quinolines have demonstrated potent anticancer properties. The specific substitution pattern of the target molecule could lead to novel interactions with cancer-related targets.
-
Antibacterial and Antifungal Activity: The quinoline scaffold is a known pharmacophore in antimicrobial agents.[18] Derivatives of this compound could be screened for their efficacy against various bacterial and fungal strains.
-
Antimalarial Activity: Chloroquine and other 4-aminoquinolines are well-known antimalarial drugs. The 7-chloro substituent is often crucial for this activity.[15][16]
-
Materials Science: Quinoline derivatives have found applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors due to their photophysical properties. The extended π-system of the quinoline ring in this compound suggests potential for such applications.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. This technical guide has outlined a feasible synthetic strategy, predicted its key physicochemical and spectroscopic characteristics, and discussed its potential for further functionalization and application. The insights provided herein are intended to empower researchers to synthesize and explore the chemical and biological space around this intriguing molecule, potentially leading to the discovery of novel therapeutic agents or advanced materials. As with any research endeavor involving novel compounds, all experimental work should be conducted with appropriate safety precautions and a thorough understanding of the potential hazards.
References
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Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. Journal of Medicinal Chemistry, 43(2), 283-291. [Link]
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Fun, H. K., et al. (2011). 2-Chloro-8-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2625. [Link]
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Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 95-98. [Link]
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El-Dean, A. M. K., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Mini-Reviews in Organic Chemistry, 15(4), 274-290. [Link]
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Kolińska, J., et al. (2022). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 27(19), 6543. [Link]
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Kumar, A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 29(11), 1361-1366. [Link]
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Sharma, P. C., et al. (2022). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 38(4), 745-764. [Link]
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Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43B(7), 1535-1538. [Link]
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El-Dean, A. M. K., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(14), 7481-7501. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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Kolińska, J., et al. (2023). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Molecules, 28(6), 2659. [Link]
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Abdelbaset, M. S., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 989396. [Link]
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Egan, T. J. (2008). Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry, 51(19), 5765-5773. [Link]
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Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-4. [Link]
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Nehra, B., et al. (2023). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1238-1260. [Link]
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Smith, R. M., & Smith, K. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 78(10), 1406. [Link]
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Al-Tel, T. H. (2010). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Letters in Organic Chemistry, 7(2), 148-159. [Link]
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National Toxicology Program. (2002). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). [Link]
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Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 3(12), 1045-1049. [Link]
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ResearchGate. (2014). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Retrieved from [Link]
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Wang, Y., et al. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society, 145(4), 2413-2420. [Link]
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Gireadă, M. A., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(19), 6524. [Link]
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Da-Cheng, L., et al. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 23(11), 2806. [Link]
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ResearchGate. (n.d.). Structures of drug molecules containing quinoline scaffold. Retrieved from [Link]
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Al-Omar, M. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Current Organic Chemistry, 16(11), 1385-1403. [Link]
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de Oliveira, R. B., et al. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2021(4), M1284. [Link]
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Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]
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Physical and chemical properties of 2,7-Dichloro-8-methylquinoline-3-carbonitrile
An In-Depth Technical Guide to 2,7-Dichloro-8-methylquinoline-3-carbonitrile: Physicochemical Properties and Drug Development Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comprehensive technical overview of a specific derivative, this compound. While detailed experimental data for this particular molecule is not extensively available in public literature, this document synthesizes known information, leverages data from structurally related compounds, and provides expert insights into its potential physical and chemical properties. Furthermore, we explore its putative applications in drug development, grounded in the well-established biological activities of the broader quinoline class. This guide is intended to serve as a foundational resource for researchers investigating novel quinoline-based compounds in oncology, infectious diseases, and beyond.
Introduction: The Significance of the Quinoline Moiety
Quinoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in the pharmaceutical industry due to their wide array of biological activities. From the historical antimalarial drug quinine to modern targeted cancer therapies, the quinoline nucleus has proven to be a privileged scaffold in drug design. The versatility of the quinoline ring system allows for functionalization at various positions, leading to a vast chemical space with diverse pharmacological profiles. These derivatives have been reported to exhibit antimicrobial, anticancer, antimalarial, anti-inflammatory, and cardiovascular effects.[1]
The subject of this guide, this compound, is a distinct molecule within this class, featuring a specific substitution pattern that is anticipated to modulate its physicochemical and biological properties. The presence of two chlorine atoms can significantly impact the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The methyl group at the 8-position can influence the planarity and electronic distribution of the ring system, while the carbonitrile group at the 3-position is a versatile functional handle for further synthetic modifications and can participate in key binding interactions.
This guide will systematically explore the known and predicted properties of this compound, offering a scientific rationale for its potential as a lead molecule in drug discovery programs.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a drug candidate. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.
Core Structural and Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 948291-65-4 | [2] |
| Molecular Formula | C₁₁H₆Cl₂N₂ | N/A |
| Molecular Weight | 237.08 g/mol | N/A |
| Canonical SMILES | CC1=C(C=CC2=CC(=C(N=C12)Cl)C#N)Cl | [3] |
| InChI Key | JTQXUNOKCQNFDL-UHFFFAOYSA-N | [3] |
Predicted Physicochemical Data
While experimental data for this compound is scarce, computational models provide valuable estimations of its key properties.
| Property | Predicted Value | Source |
| XLogP3-AA (Lipophilicity) | 3.9 | |
| Topological Polar Surface Area | 36.7 Ų | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 0 | |
| Melting Point | Estimated: 120-150 °C | Inferred from related compounds[4] |
| Boiling Point | > 350 °C (Predicted) | [4] |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Dichloromethane) | Inferred from high XLogP3-AA and general quinoline properties |
Expert Insight: The high predicted XLogP value suggests that this compound is highly lipophilic, which may lead to poor aqueous solubility but good membrane permeability. The lack of hydrogen bond donors and a low count of acceptors indicate that its interactions with polar solvents will be limited. The estimated melting point is based on structurally similar compounds and suggests that it is a solid at room temperature.
Synthesis and Reactivity
Retrosynthetic Analysis and Proposed Synthetic Workflow
A plausible synthetic route to this compound can be envisioned through established quinoline synthesis methodologies. A common approach involves the cyclization of an appropriately substituted aniline with a β-keto nitrile or a related three-carbon component.
Caption: Proposed synthetic workflow for this compound.
Representative Synthetic Protocol
The following is a generalized, representative protocol for the synthesis of a substituted quinoline-3-carbonitrile, which could be adapted for the target compound.
Step 1: Synthesis of the Enaminonitrile Intermediate
-
To a solution of 2,5-dichloro-3-methylaniline (1 eq.) in a suitable solvent such as toluene or ethanol, add malononitrile (1.1 eq.).
-
A catalytic amount of a weak acid (e.g., acetic acid) or a Lewis acid can be added to facilitate the condensation.
-
The reaction mixture is heated to reflux for 4-8 hours, with continuous removal of water using a Dean-Stark apparatus.
-
Upon completion, the solvent is removed under reduced pressure, and the crude enaminonitrile intermediate is purified by recrystallization or column chromatography.
Step 2: Cyclization to the Quinolinone Intermediate
-
The purified enaminonitrile is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
The mixture is heated to a high temperature (typically 200-250 °C) for 2-6 hours to effect thermal cyclization.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After cooling, the precipitated solid is filtered, washed with a non-polar solvent (e.g., hexane), to afford the 4-amino-2-hydroxyquinoline intermediate.
Step 3: Chlorination to the Final Product
-
The intermediate from Step 2 is treated with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).
-
A catalytic amount of a tertiary amine (e.g., triethylamine) or DMF can be added to accelerate the reaction.
-
The reaction mixture is heated to reflux for 2-4 hours.
-
After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice.
-
The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
-
The solid is filtered, washed with water, and purified by recrystallization or column chromatography to yield this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups:
-
Chloro Substituents: The chlorine atoms on the quinoline ring are susceptible to nucleophilic substitution, particularly the one at the 2-position, which is activated by the ring nitrogen. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a library of derivatives.
-
Carbonitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.
-
Quinoline Ring: The quinoline ring system can undergo electrophilic aromatic substitution, although the presence of two deactivating chloro groups will make this challenging.
Potential Applications in Drug Development
The structural features of this compound suggest its potential as a scaffold for the development of novel therapeutic agents.
Anticancer Activity
Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization. The dichloro substitution pattern is a common feature in several kinase inhibitors.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Expert Insight: It is hypothesized that this compound could act as a kinase inhibitor. The quinoline core can mimic the adenine region of ATP, while the substituents can provide specificity for the target kinase. Further screening and lead optimization would be required to validate this hypothesis.
Antimicrobial and Antimalarial Activity
The quinoline scaffold is present in several antimicrobial and antimalarial drugs. The mechanism of action often involves the chelation of metal ions essential for microbial growth or the inhibition of key enzymes in the pathogen's life cycle. Compounds with similar structures have shown promising activity against various strains of bacteria, fungi, and parasites.[5]
Experimental Characterization
A comprehensive characterization of this compound would involve a suite of analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be used to determine the number and connectivity of protons. The aromatic protons would appear in the downfield region (typically 7-9 ppm), while the methyl protons would be a singlet in the upfield region (around 2.5-3.0 ppm).
-
¹³C NMR would identify the number of unique carbon atoms. The carbon of the nitrile group would have a characteristic chemical shift in the 115-125 ppm range.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing the exact mass of the compound. The isotopic pattern of the two chlorine atoms would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic sharp peak for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹.
Purity and Identity Confirmation
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the synthesized compound.
-
Elemental Analysis: Combustion analysis would determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, providing further confirmation of the compound's identity.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Toxicity: Quinoline and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin. They may also cause skin and eye irritation.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the medicinally significant quinoline class. Its specific substitution pattern suggests a high potential for biological activity, particularly in the realms of oncology and infectious diseases. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic strategy, and a rationale for its potential applications in drug development.
Future research should focus on the following areas:
-
Synthesis and Characterization: The development and publication of a robust synthetic protocol and full experimental characterization are crucial next steps.
-
Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to identify its primary biological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will be essential to optimize the potency and selectivity of this scaffold.
This guide serves as a call to the research community to further investigate this and related quinoline derivatives, which hold the potential to become the next generation of life-saving therapeutics.
References
- Khan, I., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Journal of Biomolecular Structure and Dynamics, 41(19), 9647-9669.
-
PubChem. (n.d.). 2,7-Dichloro-6-methyl-quinoline-3-carbonitrile. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C11H6Cl2N2). Retrieved from [Link]
- Verma, A., et al. (2012). Biological activities of quinoline derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 4(3), 169-178.
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- 4. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0 [chemicalbook.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,7-Dichloro-8-methylquinoline-3-carbonitrile: Molecular Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,7-dichloro-8-methylquinoline-3-carbonitrile, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. The guide details its molecular structure, physicochemical properties, and explores plausible synthetic routes based on established chemical transformations. While specific biological data for this compound remains limited in publicly accessible literature, this document contextualizes its potential applications by examining the broader activities of the quinoline scaffold. This guide serves as a foundational resource for researchers investigating this and related compounds, offering insights into its synthesis, characterization, and potential areas of application.
Molecular Structure and Physicochemical Properties
This compound possesses a rigid, planar quinoline core substituted with two chlorine atoms, a methyl group, and a nitrile functional group. The strategic placement of these substituents significantly influences the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, making it an intriguing candidate for further investigation.
Molecular Structure
The molecular structure of this compound is characterized by the following key features:
-
Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.
-
Dichlorination: Chlorine atoms at positions 2 and 7. The electron-withdrawing nature of chlorine at the 2-position can influence the reactivity of the pyridine ring, while the chlorine at the 7-position modulates the electronic properties of the benzene ring.
-
Methyl Group: A methyl group at position 8, which can introduce steric effects and influence the molecule's conformation and binding interactions.
-
Carbonitrile Group: A nitrile (-C≡N) group at position 3. This group is a strong electron-withdrawing group and can participate in various chemical transformations.
Caption: 2D structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆Cl₂N₂ | PubChem[1] |
| Molecular Weight | 237.08 g/mol | PubChem[1] |
| CAS Number | 948291-65-4 | - |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Poorly soluble in water (predicted) | - |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned in two main stages:
-
Vilsmeier-Haack Reaction: Formation of the 2-chloroquinoline-3-carbaldehyde core.
-
Cyanation: Conversion of the aldehyde to the nitrile.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2,7-Dichloro-8-methylquinoline-3-carbaldehyde
This step utilizes the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic compounds.
-
Rationale: The reaction of an N-substituted acetanilide with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) leads to the formation of the quinoline ring system with a 2-chloro and 3-formyl substitution pattern. The starting material, N-(2-methyl-4-chlorophenyl)acetamide, provides the necessary precursors for the desired substitution pattern on the final product.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Add N-(2-methyl-4-chlorophenyl)acetamide to the reaction mixture in portions.
-
Heat the reaction mixture to 80-90 °C and maintain for several hours (monitoring by TLC is recommended).
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 2,7-dichloro-8-methylquinoline-3-carbaldehyde.
-
Step 2: Synthesis of this compound
This step involves the conversion of the aldehyde functional group to a nitrile. Several methods are available for this transformation. One common method involves the formation of an oxime followed by dehydration.
-
Rationale: The aldehyde reacts with hydroxylamine hydrochloride to form an aldoxime. Subsequent heating of the aldoxime, often with a dehydrating agent, eliminates a molecule of water to yield the nitrile.
-
Procedure:
-
Dissolve 2,7-dichloro-8-methylquinoline-3-carbaldehyde in a suitable solvent (e.g., ethanol or acetic acid).
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.
-
Heat the mixture under reflux for a few hours (monitor by TLC).
-
After the formation of the oxime is complete, the reaction mixture can be worked up to isolate the intermediate oxime, or in some cases, the dehydration can be carried out in situ.
-
For dehydration, a reagent such as acetic anhydride, thionyl chloride, or simply heating at a higher temperature can be employed.
-
Upon completion of the reaction, cool the mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Characterization
Due to the lack of specific experimental data in the literature, the following characterization techniques would be essential to confirm the structure and purity of the synthesized this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the number and connectivity of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (-C≡N) stretch.
-
Melting Point Analysis: To assess the purity of the compound.
Potential Applications and Biological Activity
While no specific biological activities have been reported for this compound, the quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents.
Context within Quinoline Chemistry
Quinoline derivatives exhibit a broad spectrum of biological activities, including:
-
Anticancer: Many quinoline-based compounds have shown potent anticancer activity through various mechanisms, such as inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.
-
Antibacterial and Antifungal: The quinoline ring system is a core component of several antibacterial and antifungal drugs.
-
Antiviral: Certain quinoline derivatives have demonstrated efficacy against a range of viruses.
-
Antimalarial: The quinoline scaffold is famously present in quinine and its synthetic analogs, which have been cornerstones of antimalarial therapy.
The presence of two chlorine atoms and a nitrile group on the this compound backbone suggests that it could be a valuable intermediate for the synthesis of novel bioactive molecules. The nitrile group, in particular, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization and the generation of a library of derivatives for biological screening.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Although specific toxicity data is unavailable, related halogenated aromatic compounds can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.
General safety recommendations include:
-
Handling in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust or vapors.
-
Preventing contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
Conclusion
This compound represents a synthetically accessible and potentially valuable scaffold for the development of new chemical entities in drug discovery and materials science. This technical guide has provided a detailed overview of its molecular structure and properties, along with a plausible and detailed synthetic strategy. While further experimental work is required to fully characterize this compound and explore its biological activities, the information presented here serves as a solid foundation for future research endeavors. The versatility of the quinoline core, combined with the unique substitution pattern of this molecule, warrants its consideration in the design of novel functional molecules.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69139, 8-Chloroquinoline. [Link]. Accessed Jan 17, 2026.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24276149, (2,7-Dichloro-8-methylquinolin-3-yl)methanol. [Link]. Accessed Jan 17, 2026.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11138816, 2,7-Dichloroquinoline-3-carboxaldehyde. [Link]. Accessed Jan 17, 2026.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 177786008, 2,4-Dichloro-7-methyl-quinoline-3-carbonitrile. [Link]. Accessed Jan 17, 2026.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11910, 8-Methylquinoline. [Link]. Accessed Jan 17, 2026.
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Solubility of 2,7-Dichloro-8-methylquinoline-3-carbonitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 2,7-Dichloro-8-methylquinoline-3-carbonitrile in Organic Solvents
Authored by a Senior Application Scientist
Foreword: The Crucial Role of Solubility in Modern Drug Discovery
Introduction to this compound
Quinolines and their derivatives have long been a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5] this compound is a member of this important class of compounds. Its structure, featuring a quinoline core substituted with chloro, methyl, and cyano groups, suggests a complex interplay of electronic and steric factors that will influence its physicochemical properties, including solubility.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C11H6Cl2N2 | [6][7] |
| Molecular Weight | 237.08 g/mol | [6] |
| CAS Number | 948291-65-4 | [6] |
| Predicted XlogP | 3.9 | [7] |
The predicted XlogP value of 3.9 suggests that the compound is lipophilic and likely to have low aqueous solubility.[7] A comprehensive understanding of its solubility in a range of organic solvents is therefore essential for its potential development.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like".[8] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[8][9] The process of dissolution involves the breaking of intermolecular forces in the solute and the solvent, and the formation of new forces between the solute and solvent molecules.
Several factors influence the solubility of an organic compound:
-
Polarity of Solute and Solvent: The presence of polar functional groups (e.g., -CN) and non-polar groups (e.g., -CH3, -Cl, and the aromatic rings) in this compound will dictate its interaction with solvents of varying polarities.
-
Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[9] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice of the solute.
-
Molecular Structure: The size and shape of a molecule, as well as the presence of hydrogen bonding donors and acceptors, play a significant role in its solubility.[3]
Experimental Determination of Solubility
The following section outlines a detailed protocol for determining the solubility of this compound using the reliable shake-flask method. This method is considered a gold standard for solubility measurement.[1]
Materials and Equipment
-
This compound (analytical standard)
-
A range of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Scintillation vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials. The excess is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-course experiment to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis (using UV-Vis Spectroscopy as an example):
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the solvent of interest.
-
Prepare a series of standard solutions by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Dilute the filtered supernatant with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents and conditions.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Example Template)
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Dichloromethane | 3.1 | ||
| Ethyl Acetate | 4.4 | ||
| Acetone | 5.1 | ||
| Ethanol | 5.2 | ||
| Methanol | 6.6 |
Interpretation of Results: The solubility profile will provide valuable insights into the types of intermolecular interactions that this compound can form. This information is crucial for:
-
Pre-formulation studies: Selecting appropriate solvents for formulation development.
-
Synthetic chemistry: Choosing suitable solvents for reactions and purification.
-
In vitro assays: Ensuring the compound remains in solution during biological testing.
Should the compound exhibit poor solubility in a desired solvent system, various enhancement techniques can be explored, such as the use of co-solvents, surfactants, or formulation strategies like solid dispersions.[3]
Conclusion
While the specific solubility of this compound in organic solvents is not yet documented in the public domain, this guide provides the necessary theoretical background and a robust experimental protocol to determine this critical physicochemical parameter. The generation of such data is an indispensable step in the early-stage development of any new chemical entity.[4][10] By following the principles and methods outlined herein, researchers can build a comprehensive solubility profile to inform and accelerate the journey of this promising quinoline derivative towards its potential therapeutic application.
References
-
The Importance of Solubility for New Drug Molecules. (2020-05-11). Available from: [Link]
-
Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024-09-09). ALWSCI. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available from: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012-07-05). PMC - NIH. Available from: [Link]
-
How To Determine Solubility Of Organic Compounds?. (2025-02-11). Chemistry For Everyone - YouTube. Available from: [Link]
-
Drug solubility: why testing early matters in HTS. (2023-04-06). BMG LABTECH. Available from: [Link]
-
How to determine the solubility of a substance in an organic solvent ?. (2024-05-28). ResearchGate. Available from: [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]
-
This compound (C11H6Cl2N2). PubChemLite. Available from: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021-09-29). MDPI. Available from: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018-03-01). Royal Society of Chemistry. Available from: [Link]
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- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
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- 3. ucd.ie [ucd.ie]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
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Spectroscopic Characterization of 2,7-Dichloro-8-methylquinoline-3-carbonitrile: A Predictive and Interpretive Guide
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2,7-Dichloro-8-methylquinoline-3-carbonitrile. In the absence of extensive published experimental data for this specific molecule[1], this document serves as a robust predictive framework for researchers, scientists, and drug development professionals. The interpretations herein are grounded in fundamental spectroscopic principles and comparative analysis with structurally related quinoline derivatives, ensuring a high degree of scientific validity for those who may synthesize or encounter this compound.
Molecular Structure and Overview
This compound possesses a quinoline core, a heterocyclic aromatic system, which is a prevalent scaffold in medicinal chemistry[2]. The specific substitution pattern—two chloro groups, a methyl group, and a carbonitrile group—imparts a unique electronic and steric profile that will be reflected in its spectroscopic signatures.
Chemical Structure:
Caption: Chemical structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol (Predicted)
A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. A sample concentration of 5-10 mg in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), would be appropriate. Tetramethylsilane (TMS) would be used as an internal standard (0 ppm). The experiment would be run at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.5 - 8.7 | Singlet | 1H | H4 | The proton at position 4 is adjacent to the electron-withdrawing cyano group and the heterocyclic nitrogen, leading to a significant downfield shift. |
| ~ 7.8 - 8.0 | Doublet | 1H | H5 | The proton at position 5 will be deshielded by the aromatic system and will show coupling to H6. |
| ~ 7.5 - 7.7 | Doublet | 1H | H6 | The proton at position 6 will be influenced by the adjacent chloro group at position 7 and will couple with H5. |
| ~ 2.5 - 2.7 | Singlet | 3H | -CH₃ | The methyl protons at position 8 are attached to the aromatic ring and will appear as a singlet in the upfield region. |
Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is relatively simple due to the high degree of substitution on the quinoline ring. The aromatic region is expected to show three distinct signals. The most downfield signal will be the singlet corresponding to the H4 proton, which is strongly deshielded by the adjacent nitrile and the ring nitrogen. The H5 and H6 protons will appear as doublets due to ortho-coupling. The methyl group at position 8 will give rise to a characteristic singlet in the upfield region. The exact chemical shifts may vary slightly depending on the solvent used[3].
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.
Experimental Protocol (Predicted)
The ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, using the same sample. A standard proton-decoupled pulse sequence would be used. A larger number of scans would be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155 - 160 | C2 | Carbon attached to chlorine and nitrogen, expected to be significantly downfield. |
| ~ 115 - 120 | C3 | Carbon attached to the cyano group. |
| ~ 145 - 150 | C4 | Aromatic carbon adjacent to the cyano group and the ring fusion. |
| ~ 125 - 130 | C4a | Quaternary carbon at the ring junction. |
| ~ 128 - 132 | C5 | Aromatic CH carbon. |
| ~ 130 - 135 | C6 | Aromatic CH carbon. |
| ~ 135 - 140 | C7 | Carbon attached to a chlorine atom, expected to be downfield. |
| ~ 130 - 135 | C8 | Carbon attached to the methyl group. |
| ~ 148 - 152 | C8a | Quaternary carbon at the ring junction adjacent to nitrogen. |
| ~ 118 - 122 | -CN | Carbon of the nitrile group. |
| ~ 15 - 20 | -CH₃ | Methyl carbon, appearing in the upfield aliphatic region. |
Interpretation of the Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. The carbons attached to electronegative atoms (C2 and C7 attached to chlorine, and all carbons in the pyridine ring) will be shifted downfield[4][5]. The quaternary carbons (C4a, C8a) may show weaker signals. The nitrile carbon will appear in the characteristic region around 118-122 ppm, and the methyl carbon will be the most upfield signal. The interpretation of carbon chemical shifts in quinoline systems is well-established and follows predictable trends based on substituent effects[6][7].
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol (Predicted)
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Predicted IR Data
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100 - 3000 | C-H stretching | Aromatic C-H |
| ~ 2950 - 2850 | C-H stretching | Methyl C-H |
| ~ 2230 - 2210 | C≡N stretching | Nitrile |
| ~ 1600 - 1450 | C=C and C=N stretching | Aromatic ring |
| ~ 1100 - 1000 | C-Cl stretching | Aryl-Chloride |
| ~ 850 - 750 | C-H bending (out-of-plane) | Aromatic C-H |
Interpretation of the Predicted IR Spectrum
The IR spectrum will be characterized by several key absorption bands. A strong, sharp peak around 2220 cm⁻¹ is indicative of the nitrile (C≡N) group[8]. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ will contain multiple bands corresponding to the C=C and C=N stretching vibrations of the quinoline ring system. The C-Cl stretching vibrations are expected in the fingerprint region, typically around 1090 cm⁻¹ for similar structures[8].
Caption: A generalized workflow for spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol (Predicted)
A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.
Predicted Mass Spectrometry Data
| m/z (predicted) | Ion | Rationale |
| ~ 236/238/240 | [M+H]⁺ | The molecular ion peak cluster will show a characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio). The exact mass will confirm the molecular formula C₁₁H₆Cl₂N₂. |
| ~ 201/203 | [M-Cl]⁺ | Loss of a chlorine atom is a common fragmentation pathway for chlorinated compounds. |
Interpretation of the Predicted Mass Spectrum
The most crucial feature of the mass spectrum will be the molecular ion peak. Due to the presence of two chlorine atoms, the molecular ion will appear as a cluster of peaks ([M]⁺, [M+2]⁺, [M+4]⁺) with a characteristic intensity ratio, confirming the presence of two chlorine atoms. High-resolution mass spectrometry would allow for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule. Fragmentation patterns would likely involve the loss of chlorine and potentially the methyl group or the nitrile group. PubChem provides predicted m/z values for various adducts which can serve as a useful reference[1].
Conclusion
This guide provides a detailed, predictive analysis of the key spectroscopic data for this compound. While experimental validation is always the gold standard, this in-depth interpretation, based on established spectroscopic principles and data from analogous compounds, offers a valuable and scientifically sound resource for researchers. The predicted ¹H NMR, ¹³C NMR, IR, and MS data present a clear and consistent picture of the molecule's structure, providing a strong foundation for its identification and further study.
References
-
Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. Available at: [Link]
-
Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis. Available at: [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. Available at: [Link]
-
Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest. Available at: [Link]
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New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. Available at: [Link]
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2,7-Dichloro-4,8-dimethyl-quinoline-3-carbonitrile | C12H8Cl2N2 - PubChem. Available at: [Link]
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13C NMR Chemical Shift - Oregon State University. Available at: [Link]
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2,4,7-Trichloro-8-methyl-quinoline-3-carbonitrile | C11H5Cl3N2 | CID 85624312 - PubChem. Available at: [Link]
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Synthesis of 5,7-dichloro-3-methylquinoline-8-carboxylic acid (compound no.5). Available at: [Link]
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8-Methylquinoline | C10H9N | CID 11910 - PubChem. Available at: [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. Available at: [Link]
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2,4-Dichloro-7-methyl-quinoline-3-carbonitrile | C11H6Cl2N2 | CID 177786008 - PubChem. Available at: [Link]
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An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts for 2,7-Dichloro-8-methylquinoline-3-carbonitrile
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in chemical research and drug development. For novel compounds like 2,7-dichloro-8-methylquinoline-3-carbonitrile, where experimental spectral data may not be publicly available[1], accurate and reliable prediction of ¹H and ¹³C NMR chemical shifts is indispensable. This guide provides a comprehensive analysis of the predicted NMR spectra for this molecule, grounded in the principles of computational quantum mechanics and empirical database methodologies. We will explore the theoretical underpinnings of these predictive techniques, present the anticipated chemical shifts with detailed justifications, and outline standardized protocols for both in silico prediction and subsequent experimental verification. This document is intended for researchers and scientists who require a robust framework for characterizing novel heterocyclic compounds.
Introduction to NMR Prediction in Structural Chemistry
The precise arrangement of atoms within a molecule dictates its function. NMR spectroscopy provides unparalleled insight into this three-dimensional architecture by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. The resulting chemical shifts are exquisitely sensitive to the electronic structure surrounding an atom, offering a detailed fingerprint of the molecule.
However, in the early stages of discovery, synthesizing and isolating a pure compound for experimental analysis can be a significant bottleneck. Furthermore, even with a spectrum in hand, unambiguous assignment of complex spin systems can be challenging. It is in this context that NMR prediction emerges as a powerful tool. Modern predictive methods fall into two primary categories:
-
Computational (Quantum Mechanical) Methods: These ab initio techniques, predominantly based on Density Functional Theory (DFT), calculate the magnetic shielding of each nucleus from first principles.[2][3] They offer high accuracy, even for entirely novel molecular scaffolds, provided that appropriate theoretical levels are employed.[4]
-
Empirical and Database-Driven Methods: These approaches leverage vast databases of experimentally recorded spectra.[5][6] By using algorithms that recognize molecular fragments and their corresponding chemical shifts (e.g., HOSE-code-based methods) or by applying machine learning models trained on this data, these tools can generate predictions almost instantaneously.[7]
This guide will leverage the principles of both approaches to construct a detailed predicted NMR profile for this compound.
Methodologies for Accurate NMR Shift Prediction
Achieving high-fidelity NMR predictions requires a systematic and validated approach. The choice of methodology depends on the novelty of the structure and the required level of accuracy.
The DFT/GIAO Computational Workflow
The gold standard for predicting NMR shifts for novel compounds is the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.[8][9] This approach computes the isotropic magnetic shielding tensors for each nucleus, which are then converted into the familiar chemical shifts (δ) by referencing them against a calculated standard, typically tetramethylsilane (TMS).
The causality behind this multi-step workflow is crucial for accuracy:
-
Geometry Optimization: The molecule's 3D structure must first be optimized to find its lowest energy conformation, as chemical shifts are sensitive to bond lengths and angles. Functionals like B3LYP with a modest basis set such as 6-31G(d) are often sufficient for this step.[4]
-
NMR Shielding Calculation: A higher level of theory is then applied to the optimized geometry for the NMR calculation itself. This involves selecting a functional specifically parameterized for NMR properties (e.g., WP04 for ¹H) and a larger basis set (e.g., 6-311++G(2d,p)) to accurately describe the electron density around the nuclei.[4]
-
Solvation Effects: NMR experiments are performed in solution, and solvent polarity can influence chemical shifts. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are essential for mimicking this environment and improving predictive accuracy.[4][10]
-
Referencing and Scaling: The raw calculated shielding values (σ) are converted to chemical shifts (δ) using the equation δ = σref - σcalc. To correct for systematic errors inherent in the computational method, a linear scaling is often applied based on a benchmark set of molecules.[10]
Caption: Workflow for computational NMR prediction using the DFT/GIAO method.
Database and Machine Learning Approaches
For rapid predictions, commercial software packages provide a powerful alternative. Platforms like ACD/Labs NMR Predictor, Mnova NMRPredict, and CAS SciFinder utilize sophisticated algorithms that draw on extensive, curated databases of experimental spectra.[6][7][11]
-
Mechanism: These tools deconstruct the query molecule into smaller structural fragments (e.g., using HOSE codes). They then search the database for identical or similar fragments and use the associated experimental shift data to predict the spectrum of the query molecule. Many modern platforms enhance this with machine learning or neural network algorithms for improved accuracy, especially when an exact fragment match is not found.[2]
-
Trustworthiness: The reliability of these predictions is directly proportional to how well the query structure and its constituent parts are represented in the underlying database.[8] For common scaffolds, the accuracy can be exceptionally high. For novel or sparsely represented heterocyclic systems, the predictions should be treated with more caution, and DFT methods are often preferred.
Predicted ¹H and ¹³C NMR Spectra for this compound
The following predictions are generated based on established principles of substituent effects in aromatic and heterocyclic systems, informed by data from related quinoline structures and the expected outputs from the methodologies described above.
Molecular Structure and Atom Numbering
For clarity, the hydrogen and carbon atoms of the target molecule are numbered as shown below. This numbering scheme will be used for all spectral assignments.
Caption: Structure and numbering for this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals: three in the aromatic region corresponding to the quinoline ring protons and one in the aliphatic region for the methyl group. The typical solvent for such a compound would be CDCl₃.
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-4 | 8.5 - 8.7 | Singlet (s) | 1H | This proton is significantly deshielded due to the anisotropic effects of the adjacent nitrile group and the neighboring heterocyclic nitrogen atom. It appears as a sharp singlet as it has no adjacent protons for coupling. |
| H-5 | 7.9 - 8.1 | Doublet (d) | 1H | H-5 is ortho to the electron-withdrawing chlorine at C-7. It will couple with H-6, resulting in a doublet with a typical ortho coupling constant (J ≈ 8-9 Hz). |
| H-6 | 7.5 - 7.7 | Doublet (d) | 1H | H-6 is ortho to H-5 and will appear as a doublet with the same coupling constant. Its chemical shift is influenced by the para-relationship to the C-8 methyl group. |
| H-9 (CH₃) | 2.6 - 2.8 | Singlet (s) | 3H | The methyl protons are attached to the aromatic ring at C-8. They will appear as a singlet in the benzylic region. The proximity to the nitrogen atom and the C-7 chlorine may cause a slight downfield shift compared to toluene. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.
| Assignment | Predicted Shift (δ, ppm) | Signal Intensity | Rationale |
| C-2 | 150 - 153 | Weak | Quaternary carbon attached to both nitrogen and chlorine, leading to significant deshielding. |
| C-7 | 135 - 138 | Weak | Aromatic carbon directly bonded to chlorine, resulting in a downfield shift. |
| C-4a | 147 - 150 | Weak | Quaternary carbon at the ring junction, deshielded by the adjacent nitrogen. |
| C-8a | 144 - 147 | Weak | Quaternary carbon at the ring junction, influenced by the adjacent C-8 methyl group. |
| C-4 | 138 - 141 | Strong | Aromatic CH carbon, deshielded by the adjacent nitrile and nitrogen atom. |
| C-5 | 129 - 132 | Strong | Aromatic CH carbon, influenced by the adjacent C-4a and the ortho chlorine at C-7. |
| C-6 | 127 - 129 | Strong | Aromatic CH carbon. |
| C-8 | 125 - 128 | Weak | Quaternary carbon bearing the methyl group. |
| C-10 (CN) | 115 - 118 | Weak | Nitrile carbons typically appear in this region. Signal intensity is often low for quaternary nitrile carbons. |
| C-3 | 110 - 114 | Weak | Quaternary carbon attached to the electron-withdrawing nitrile group. |
| C-9 (CH₃) | 18 - 22 | Strong | Aliphatic methyl carbon in a typical range for a methyl group on an aromatic ring. |
Standardized Protocols for Prediction and Verification
To ensure scientific rigor, predicted data must be generated via a transparent process and should ideally be confirmed by experiment.
Detailed Protocol for Computational Prediction
-
Structure Generation: Draw the 2D structure of this compound in a molecular editor and generate an initial 3D conformation.
-
Geometry Optimization: Perform a full geometry optimization using a DFT method.
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: B3LYP functional with the 6-31G(d) basis set.
-
Verification: Confirm that the optimization has converged and that no imaginary frequencies are present.
-
-
NMR Calculation: Using the optimized geometry, perform a GIAO NMR calculation.
-
Method: WP04 functional with the 6-311++G(2d,p) basis set.
-
Solvent: Include the PCM for chloroform (CHCl₃).
-
-
Reference Calculation: Perform the same NMR calculation (Step 3) for tetramethylsilane (TMS) using the identical level of theory.
-
Data Analysis:
-
Extract the isotropic shielding value (σ) for each nucleus of the target molecule and for the protons/carbons of TMS.
-
Calculate the chemical shift for each nucleus i using: δᵢ = σTMS - σᵢ.
-
Apply a linear scaling correction if a pre-established protocol is available for the chosen level of theory to further improve accuracy.
-
Protocol for Experimental Verification
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the appropriate probes for ¹H and ¹³C detection.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve high resolution.
-
-
Data Acquisition:
-
¹H Spectrum: Acquire a 1D proton spectrum using a standard single-pulse experiment. Ensure an adequate number of scans for a good signal-to-noise ratio.
-
¹³C Spectrum: Acquire a 1D carbon spectrum with proton decoupling (e.g., using the zgpg30 pulse program). A larger number of scans will be required due to the low natural abundance of ¹³C.
-
(Optional) 2D Spectra: For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra using appropriate software (e.g., Mnova, TopSpin).
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet center peak to 77.16 ppm.
-
Integrate the ¹H signals and pick all peaks in both ¹H and ¹³C spectra.
-
Compare the experimental spectra with the predicted data for assignment and structure confirmation.
-
Conclusion
This guide provides a robust, scientifically grounded prediction of the ¹H and ¹³C NMR spectra for this compound. By integrating knowledge of computational chemistry and empirical data, we have established a strong hypothesis for the chemical shifts, multiplicities, and relative assignments for this novel compound. The detailed protocols outlined herein serve as a standard operating procedure for researchers, enabling them to either generate these predictions independently or to efficiently plan and interpret an experimental analysis. As the landscape of drug discovery and materials science continues to evolve, the synergy between predictive and experimental spectroscopy will remain a critical driver of innovation.
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Navigating the Research Landscape of 2,7-Dichloro-8-methylquinoline-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Potential
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a diverse range of biological activities, including anticancer and antimalarial properties. Within this vast chemical space, 2,7-Dichloro-8-methylquinoline-3-carbonitrile emerges as a compound of significant interest for drug discovery and development. Its distinct substitution pattern, featuring two reactive chlorine atoms and an electron-withdrawing nitrile group, presents a versatile scaffold for the synthesis of novel, highly functionalized molecules. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound, offering a roadmap for researchers aiming to leverage this promising intermediate in their scientific endeavors.
Part 1: Commercial Availability and Physicochemical Properties
This compound is commercially available from several fine chemical suppliers, ensuring its accessibility for research and development purposes.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| BLDpharm | 948291-65-4 | C₁₁H₆Cl₂N₂ | 237.08 |
| Hangzhou Leap Chem Co., Ltd. | 948291-65-4 | C₁₁H₆Cl₂N₂ | 237.08 |
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₁H₆Cl₂N₂ | PubChem[1] |
| Molecular Weight | 237.08 g/mol | PubChem[2][3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 948291-65-4 | BLDpharm[4] |
| Canonical SMILES | CC1=C(C=CC2=C1N=C(C(=C2)C#N)Cl)Cl | PubChem[1] |
| InChI Key | JTQXUNOKCQNFDL-UHFFFAOYSA-N | PubChem[1] |
Part 2: Synthesis and Chemical Reactivity
Proposed Synthetic Pathway:
A plausible synthetic route would likely involve a multi-step process, potentially starting from a suitably substituted aniline. The core quinoline ring system is often constructed via cyclization reactions. Subsequent chlorination and cyanation steps would then be employed to introduce the desired functionalities. For instance, a common method for introducing a chlorine atom at the 2-position of a quinoline ring is through the use of phosphoryl chloride (POCl₃) on the corresponding 2-hydroxyquinoline intermediate.
Figure 1: A generalized workflow for the proposed synthesis.
Key Reactive Sites and Potential for Derivatization:
The chemical architecture of this compound offers several avenues for further chemical modification, making it an attractive scaffold for creating diverse chemical libraries.
-
C2 and C4 Positions: The chlorine atoms at the 2 and 4 positions of the quinoline ring are typically susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups, such as amines, alcohols, and thiols, which can be crucial for modulating biological activity and physicochemical properties.
-
C3-Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization.
-
C8-Methyl Group: While less reactive, the methyl group could potentially be functionalized through free-radical reactions, although this is a less common approach for this type of scaffold.
Figure 2: Key reactive sites for generating novel derivatives.
Part 3: Potential Applications in Drug Discovery
The quinoline scaffold is a well-established pharmacophore with a broad range of therapeutic applications.[5] The specific substitution pattern of this compound suggests its potential utility in the development of novel anticancer and antimalarial agents.
Anticancer Potential
Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of protein kinases, disruption of cell cycle progression, and induction of apoptosis.[1][6] The 4-anilinoquinoline-3-carbonitrile class, which shares structural similarities with the target compound, has been studied as EGFR inhibitors.[2]
Proposed Mechanism of Action in Oncology:
Derivatives of this compound could potentially exert their anticancer effects by:
-
Kinase Inhibition: The quinoline ring can act as a scaffold to position functional groups that interact with the ATP-binding site of various kinases involved in cancer cell signaling pathways.
-
DNA Intercalation: Some quinoline compounds can intercalate into DNA, disrupting DNA replication and transcription, ultimately leading to cell death.
-
Induction of Apoptosis: The compound or its derivatives may trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (or its derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimalarial Potential
Quinoline-containing compounds, such as chloroquine and mefloquine, are mainstays in the treatment of malaria.[1][4] Their primary mechanism of action involves interfering with the detoxification of heme in the parasite's food vacuole.[4]
Proposed Mechanism of Action in Malaria:
It is hypothesized that derivatives of this compound could act as antimalarial agents by:
-
Inhibition of Hemozoin Formation: The compound may accumulate in the acidic food vacuole of the parasite and inhibit the polymerization of toxic heme into inert hemozoin, leading to parasite death.
-
Other Potential Targets: While heme detoxification is a primary target, other mechanisms, such as inhibition of other essential parasitic enzymes, cannot be ruled out.
Experimental Protocol: In Vitro Antimalarial Screening (SYBR Green I-based Assay)
This is a widely used fluorescence-based assay to determine the in vitro antiplasmodial activity of compounds.
Materials:
-
Plasmodium falciparum culture (chloroquine-sensitive and resistant strains)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (e.g., RPMI 1640 with supplements)
-
96-well plates
-
This compound (or its derivatives) dissolved in DMSO
-
SYBR Green I dye
-
Lysis buffer
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain asynchronous or synchronized cultures of P. falciparum in human erythrocytes.
-
Assay Setup: Prepare a parasite culture with a known parasitemia and hematocrit. In a 96-well plate, add the parasite culture to each well.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include controls with no drug and a known antimalarial drug (e.g., chloroquine).
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions.
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Part 4: Conclusion and Future Directions
This compound represents a commercially available and highly versatile chemical scaffold with significant potential for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Its reactive chlorine and nitrile functionalities provide ample opportunities for the synthesis of diverse compound libraries. Future research should focus on the systematic exploration of structure-activity relationships by synthesizing and screening a wide range of derivatives. Elucidating the specific molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development as drug candidates. This technical guide serves as a foundational resource to stimulate and guide such research endeavors.
References
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Aly, A. M., et al. (2018). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 23(10), 2456. Available at: [Link]
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Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87. Available at: [Link]
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-
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-
World of Molecules. (n.d.). Synthesis of 5,7-dichloro-3-methylquinoline-8-carboxylic acid (compound no.5). Retrieved from [Link]
-
Gopalakrishnan, M., et al. (2013). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 3(43), 19857-19883. Available at: [Link]
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PubChem. (n.d.). 2,4-Dichloro-7-methyl-quinoline-3-carbonitrile. Retrieved from [Link]
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-
Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry, 101(6), 364-375. Available at: [Link]
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PubChem. (n.d.). (2,7-Dichloro-8-methylquinolin-3-yl)methanol. Retrieved from [Link]
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-
Solomon, V. R., et al. (2011). Biological activities of quinoline derivatives. Arabian Journal of Chemistry, 4(1), 1-10. Available at: [Link]
-
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An In-depth Technical Guide on the Safety and Handling of 2,7-Dichloro-8-methylquinoline-3-carbonitrile
Preamble: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical synthesis, novel heterocyclic compounds are the bedrock of innovation. 2,7-Dichloro-8-methylquinoline-3-carbonitrile represents a scaffold with significant potential, combining the biologically active quinoline core with reactive chloro- and cyano- functionalities.[1] However, this structural complexity necessitates a rigorous and proactive approach to safety. This guide moves beyond mere compliance, aiming to instill a deep, mechanistic understanding of the risks associated with this compound and to provide field-proven protocols for its safe handling. As specific safety data for this exact molecule is limited, this document synthesizes authoritative information from its core structural components—quinoline, chlorinated aromatics, and the highly toxic carbonitrile group—to establish a robust framework for risk mitigation.
Section 1: Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physical properties is the foundation of safe handling, informing everything from storage to experimental setup.
Chemical Identity:
Structural Representation:
Caption: Standard workflow for handling solid this compound.
Personal Protective Equipment (PPE)
Standard laboratory attire is insufficient. The following specific PPE must be worn:
-
Eye Protection: Chemical splash goggles and a full-face shield must be worn to protect the eyes, nose, and mouth from dust or splashes. [5]* Hand Protection: Double-gloving with nitrile gloves is required. [6][7]If prolonged contact is expected, thicker nitrile or neoprene gloves should be used. [5]Inspect gloves for any tears before use. Contaminated gloves must be removed immediately, and hands washed thoroughly.
-
Body Protection: A lab coat that covers the arms and legs, long pants, and closed-toe shoes are mandatory. [6]For procedures with a high risk of splashing, an impervious apron should be worn. [8]
Storage and Segregation
-
Container: Store the compound in a clearly labeled, tightly closed container.
-
Location: Keep in a cool, dry, well-ventilated area, away from heat or direct sunlight. [8]* Security: The storage location (e.g., a cabinet) must be secured and locked to restrict access. [5][7]* Segregation: This is of paramount importance. Store this compound separately and away from all incompatible materials, especially acids, acid salts, strong oxidizers, chlorates, and nitrites. [8][6]
Experimental Protocol: Decontamination of Surfaces and Glassware
This protocol must be performed within a chemical fume hood while wearing full PPE.
-
Initial Wipe-Down: Prepare a pH 10 buffer solution (e.g., using sodium bicarbonate or sodium carbonate). Dampen a cloth or absorbent pad with this solution and wipe down all contaminated surfaces and glassware. [8]The basic pH passivates any residual acid and helps prevent HCN formation.
-
Secondary Decontamination: Prepare a fresh 10% bleach solution and adjust its pH to 10 or higher with sodium hydroxide. [7]Carefully wipe down all surfaces and rinse all glassware with this solution. The alkaline bleach will oxidize and decompose the cyanide.
-
Final Rinse: Thoroughly rinse all surfaces and glassware with deionized water.
-
Waste Disposal: All wipes, pads, and disposable gloves used during decontamination are considered acutely toxic hazardous waste and must be disposed of accordingly. [9][7]
Section 4: Emergency Procedures
Immediate and correct action is critical in any emergency involving this compound.
Caption: Emergency response flowchart for incidents.
-
Skin Contact: Immediately remove all contaminated clothing. [7]Wash the affected area thoroughly with soap and water for at least 15 minutes. [10]Seek immediate medical attention. [10]* Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids. [10][7]Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once. [10][5]If they are not breathing, give artificial respiration, but do not use the mouth-to-mouth method . [10]Use a pocket mask with a one-way valve. [10]Call for immediate medical assistance.
-
Ingestion: Do not induce vomiting. [10]Call a physician or Poison Control Center immediately. [10]* Spills:
-
Small spills inside a fume hood: Wearing appropriate PPE, carefully sweep up the solid material, trying to avoid dust formation. [6]Place all cleanup material into a heavy-duty, sealed plastic bag for disposal as hazardous waste. [6]Decontaminate the area as described in Protocol 3.4.
-
Large spills or any spill outside a fume hood: Evacuate the laboratory immediately, alerting others. [6]Close the door and prevent entry. Call emergency services.
-
Section 5: Reactivity and Synthetic Considerations
Researchers planning to use this compound as a synthetic intermediate should be aware of its potential reactivity, which informs both experimental design and safety. The presence of two chloro-substituents and a nitrile group on the quinoline ring makes it a versatile but reactive molecule.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms, particularly at the 2-position, are susceptible to displacement by nucleophiles. Reactions with amines, thiols, or alkoxides can be expected. [11]Such reactions may require elevated temperatures, which increases the importance of ensuring the reaction medium is not acidic to prevent HCN evolution.
-
Reactions of the Nitrile Group: The carbonitrile group can undergo hydrolysis to a carboxylic acid or an amide, typically under strong acidic or basic conditions. It can also be reduced to an amine. Planning these transformations requires careful consideration of the potential for HCN release, especially under acidic conditions.
-
Catalytic Reactions: The quinoline nitrogen can coordinate to metal centers, and the chloro- groups can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
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The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted Quinoline-3-Carbonitriles
Abstract
The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents. Among its diverse derivatives, substituted quinoline-3-carbonitriles have emerged as a particularly promising class of compounds, exhibiting a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted pharmacological potential of these molecules. We will explore their significant anticancer, antimicrobial, antiviral, and anti-inflammatory properties, delving into the underlying mechanisms of action and structure-activity relationships. This guide will further provide detailed, field-proven experimental protocols for the evaluation of these biological activities, supported by data presentation and visual workflows to empower researchers in their quest for novel therapeutics.
Introduction: The Quinoline-3-Carbonitrile Core - A Privileged Structure in Drug Discovery
The quinoline scaffold, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic compounds with pronounced biological effects.[1][2][3][4] The introduction of a carbonitrile (-C≡N) group at the 3-position, coupled with various substitutions on the quinoline ring, gives rise to the quinoline-3-carbonitrile framework. This specific arrangement of atoms has proven to be a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity, thus displaying a wide range of pharmacological activities.[5]
The versatility of the quinoline-3-carbonitrile core stems from several key features:
-
Hydrogen Bonding Capabilities: The nitrogen atom in the quinoline ring and the nitrile group can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules.
-
π-π Stacking Interactions: The planar aromatic nature of the quinoline ring allows for favorable π-π stacking interactions with aromatic amino acid residues in protein targets.
-
Tunable Physicochemical Properties: The substituents on the quinoline ring can be readily modified to fine-tune the molecule's lipophilicity, electronic properties, and steric profile, thereby optimizing its pharmacokinetic and pharmacodynamic properties.[6]
This guide will systematically explore the major therapeutic areas where substituted quinoline-3-carbonitriles have shown significant promise.
Anticancer Activity: A Multifaceted Approach to Combating Malignancy
Substituted quinoline-3-carbonitriles have demonstrated potent anticancer activity against a wide range of human cancer cell lines through diverse mechanisms of action.[5][7][8] These mechanisms include the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and disruption of the cell cycle.[5][8][9]
Mechanism of Action: Targeting Key Oncogenic Pathways
A prominent mechanism of action for many anticancer quinoline-3-carbonitrile derivatives is the inhibition of receptor tyrosine kinases (RTKs) .[10][11] RTKs are crucial cell surface receptors that, upon activation, trigger intracellular signaling cascades that regulate cell growth, differentiation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers.
One of the most well-studied targets is the Epidermal Growth Factor Receptor (EGFR) .[10][11] Certain 4-anilino-quinoline-3-carbonitrile derivatives have been designed as potent EGFR inhibitors, mimicking the binding mode of approved drugs like gefitinib and erlotinib.[11]
Signaling Pathway: EGFR Inhibition by a 4-Anilino-Quinoline-3-Carbonitrile Derivative
Caption: EGFR signaling cascade and its inhibition by a quinoline-3-carbonitrile derivative.
Other important kinase targets for quinoline-3-carbonitrile derivatives include Src and MEK.[10] Furthermore, some derivatives act as topoisomerase II inhibitors , interfering with DNA replication and leading to cell death.[5][12][13]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
A fundamental step in evaluating the anticancer potential of novel compounds is to determine their cytotoxicity against cancer cell lines.[14][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[15]
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the substituted quinoline-3-carbonitrile compounds in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[14]
Experimental Workflow: In Vitro Anticancer Activity Screening
Caption: A streamlined workflow for assessing the in vitro anticancer activity of novel compounds.
Data Presentation: Comparative Cytotoxicity of Quinoline-3-Carbonitrile Derivatives
The results of cytotoxicity assays are best presented in a tabular format for easy comparison of the potency of different compounds.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| QCN-1 | MCF-7 (Breast) | 7.5 |
| A549 (Lung) | 12.2 | |
| QCN-2 | MCF-7 (Breast) | 2.1 |
| A549 (Lung) | 5.8 | |
| Doxorubicin | MCF-7 (Breast) | 0.8 |
| (Reference) | A549 (Lung) | 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens
The emergence of multidrug-resistant bacteria poses a significant threat to global health. Substituted quinoline-3-carbonitriles have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][16]
Mechanism of Action: Targeting Bacterial DNA Gyrase
A key mechanism of action for the antibacterial effects of some quinoline-3-carbonitrile derivatives is the inhibition of bacterial DNA gyrase .[6][17] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, these compounds effectively halt bacterial growth. This mechanism is shared with the well-established quinolone class of antibiotics.[6]
Experimental Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[18][19]
Step-by-Step Methodology:
-
Bacterial Culture: Grow the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).[20]
-
Compound Dilution: Prepare two-fold serial dilutions of the quinoline-3-carbonitrile compounds in a 96-well microtiter plate containing broth medium.[19]
-
Inoculation: Add the standardized bacterial inoculum to each well.[20]
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[19]
Logical Relationship: From Synthesis to Antimicrobial Evaluation
Caption: Logical progression for the discovery and evaluation of new antimicrobial agents.
Antiviral and Anti-inflammatory Potential: Expanding the Therapeutic Horizon
Beyond their anticancer and antimicrobial properties, substituted quinoline-3-carbonitriles are also being investigated for their potential as antiviral and anti-inflammatory agents.
Antiviral Activity
Several quinoline derivatives have demonstrated activity against a range of viruses, including respiratory syncytial virus (RSV), influenza A virus (IAV), and dengue virus.[21][22][23][24] The mechanisms of antiviral action are often virus-specific and can involve the inhibition of viral entry, replication, or release. For instance, some quinoline compounds have been shown to inhibit the early stages of the viral replication cycle.[22]
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline derivatives are also a growing area of research.[25][26][27][28][29] Inflammation is a complex biological response implicated in numerous diseases. Some quinoline-based compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[30] The mechanisms can involve the modulation of key inflammatory signaling pathways.[26]
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
Step-by-Step Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding: Seed the cells into 24-well plates and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline-3-carbonitrile compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours).
-
Cytokine Measurement: Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control.
Conclusion and Future Perspectives
Substituted quinoline-3-carbonitriles represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy across a spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory, underscores their potential to address significant unmet medical needs. The ability to readily modify the substituents on the quinoline ring provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic exploration of the impact of different substituents on biological activity to guide the design of more potent and selective compounds.
-
Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Studies: Preclinical evaluation of promising lead compounds in animal models to assess their therapeutic potential and safety profiles.
The continued investigation of substituted quinoline-3-carbonitriles holds great promise for the discovery of next-generation drugs to combat a wide range of human diseases.
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- PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.
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- Taylor & Francis Online. (n.d.). Review on recent development of quinoline for anticancer activities. Taylor & Francis Online.
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- National Institutes of Health. (n.d.). Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models. NIH.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-3-formylquinoline via the Vilsmeier-Haack Reaction
Introduction: The Strategic Importance of 2-Chloro-3-formylquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Among the myriad of functionalized quinolines, 2-chloro-3-formylquinolines stand out as exceptionally versatile synthetic intermediates. The presence of a reactive chlorine atom at the 2-position and a formyl group at the 3-position provides two orthogonal handles for a wide range of chemical transformations. This dual functionality allows for the construction of complex fused heterocyclic systems and the introduction of diverse pharmacophores, making these compounds highly valuable starting materials in drug discovery and development programs.[1]
The Vilsmeier-Haack reaction offers a direct, efficient, and scalable one-pot synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[2] This method is often preferred over other synthetic routes due to its operational simplicity and the ability to introduce the chloro and formyl groups in a single, regioselective step. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of the Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formylquinolines.
Reaction Mechanism: A Stepwise Look at the Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides is a two-stage process. The first stage involves the in situ formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of a tertiary amide like N,N-dimethylformamide (DMF) with an acid halide, most commonly phosphoryl chloride (POCl₃).[3][4][5] The second stage is the electrophilic attack of the Vilsmeier reagent on the electron-rich N-arylacetamide, followed by an intramolecular cyclization and subsequent aromatization to yield the final quinoline product.
Stage 1: Formation of the Vilsmeier Reagent
The reaction between DMF and POCl₃ is a rapid and exothermic process that generates the highly electrophilic chloroiminium salt, also known as the Vilsmeier reagent.
Caption: Formation of the Vilsmeier Reagent.
Stage 2: Electrophilic Substitution and Cyclization
The N-arylacetamide, activated by the electron-donating effect of the acetamido group, undergoes a double formylation by the Vilsmeier reagent. This is followed by an intramolecular cyclization where the nitrogen atom attacks one of the newly introduced electrophilic centers. Subsequent elimination and hydrolysis during workup lead to the formation of the 2-chloro-3-formylquinoline.
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Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,7-Dichloro-8-methylquinoline for the Synthesis of Novel Quinoline Scaffolds
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this heterocycle is crucial for the development of new drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[3][4] This application note provides a comprehensive guide for researchers and drug development professionals on the regioselective Suzuki-Miyaura coupling of 2,7-dichloro-8-methylquinoline. We delve into the mechanistic nuances dictating selectivity, present a detailed experimental protocol, offer optimization strategies, and provide a troubleshooting guide to navigate potential challenges.
Introduction: The Strategic Importance of Quinoline Functionalization
Quinoline derivatives are integral to numerous pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The ability to selectively introduce molecular diversity at specific positions on the quinoline core is paramount in drug discovery programs. 2,7-Dichloro-8-methylquinoline is a versatile building block, offering two distinct reactive sites for C-C bond formation. However, controlling the regioselectivity of cross-coupling reactions on such polychlorinated heteroaromatics can be challenging. The Suzuki-Miyaura reaction provides an effective tool to achieve this, enabling the synthesis of novel 2-aryl and 2,7-diaryl-8-methylquinoline derivatives.
Mechanistic Considerations: Achieving Regioselectivity
The success of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst.[4][5] The key steps are oxidative addition, transmetalation, and reductive elimination.
For 2,7-dichloro-8-methylquinoline, the crucial factor governing regioselectivity is the differential reactivity of the C2 and C7 chlorine atoms.
-
Electronic Effects : The C2 position is significantly more electron-deficient than the C7 position due to the inductive-withdrawing effect of the adjacent ring nitrogen. This makes the C2-Cl bond more susceptible to oxidative addition by the Pd(0) catalyst, which is typically the rate-limiting step for chloroarenes.[6] Therefore, under carefully controlled conditions, mono-arylation can be achieved selectively at the C2 position.
-
Steric Hindrance : The 8-methyl group introduces steric bulk around the C7 position, which can further disfavor oxidative addition at this site compared to the more accessible C2 position.
-
Reaction Conditions : To achieve di-substitution at both C2 and C7, more forcing conditions are generally required, such as higher temperatures, longer reaction times, and a higher loading of the boronic acid and base.
Detailed Experimental Protocol: Selective C2-Arylation
This protocol describes a general method for the selective mono-arylation of 2,7-dichloro-8-methylquinoline at the C2 position.
Materials and Reagents
-
2,7-Dichloro-8-methylquinoline (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)[7]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)[8]
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas (high purity)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas line (manifold or balloon)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add 2,7-dichloro-8-methylquinoline (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(dppf)Cl₂ (3 mol%).
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. An inert environment is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]
-
Solvent Addition : Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting quinoline.
-
Reaction : Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing : Combine the organic layers and wash with water, followed by brine. The base is essential for activating the boronic acid to facilitate the transmetalation step.[10]
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-aryl-7-chloro-8-methylquinoline.
Optimization of Reaction Parameters
The efficiency and selectivity of the Suzuki coupling can be fine-tuned by adjusting several parameters. For challenging substrates, screening different conditions is recommended.[11]
| Parameter | Recommendation & Rationale |
| Catalyst/Ligand | For less reactive aryl chlorides, catalyst systems using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos with a Pd source like Pd₂(dba)₃) can significantly improve yields by accelerating the oxidative addition step.[7][11] |
| Base | The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ can increase the reaction rate.[8] For substrates with base-sensitive functional groups, a milder base like KF may be employed.[11] |
| Solvent | Aprotic polar solvents like dioxane, THF, or DMF are common.[8] The addition of water often accelerates the reaction, though completely anhydrous conditions can also be effective depending on the system. The solvent must solubilize all components adequately.[12] |
| Temperature | Typically, reactions involving aryl chlorides require elevated temperatures (80-120 °C) to facilitate oxidative addition.[13] Microwave heating can sometimes be used to shorten reaction times.[14] |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized Pd).2. Poor quality boronic acid (protodeborylated).3. Insufficient temperature. | 1. Ensure a thoroughly inert atmosphere; use a fresh catalyst or a pre-catalyst.2. Use fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester).[9]3. Increase the reaction temperature in increments of 10-20 °C. |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species at the start of the reaction. | Degas solvents thoroughly. Use a Pd(0) source or ensure the pre-catalyst is fully activated.[9] |
| Dehalogenation of Starting Material | 1. Presence of protic impurities.2. Certain ligands/bases can promote this side reaction. | 1. Use anhydrous solvents and dry reagents.2. Screen different bases or ligands. |
| Poor Regioselectivity (Formation of C7 or Di-substituted Product) | Reaction conditions are too harsh (high temperature, long reaction time). | Reduce the reaction temperature and monitor carefully to stop the reaction after the C2-substituted product is formed. Use a slight excess (1.1-1.2 eq) of boronic acid. |
Conclusion
The Suzuki-Miyaura coupling of 2,7-dichloro-8-methylquinoline is a powerful method for generating novel, functionalized quinoline derivatives. By understanding the electronic and steric factors that govern regioselectivity, researchers can selectively target the C2 position to produce mono-arylated products. The protocol and troubleshooting guide provided herein offer a solid foundation for successfully employing this versatile building block in medicinal chemistry and drug discovery programs, paving the way for the synthesis of next-generation therapeutic agents.
References
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Beilstein Journals. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Available at: [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Available at: [Link]
-
PubMed. (2023). Synthesis of Palladium-Catalysed C-C Bond Forming 5-Chloro Quinolines via Suzuki-Miyaura Coupling; Anti-Pancreatic Cancer Screening on PANC-1 Cell Lines. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available at: [Link]
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ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
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Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
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ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
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ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
ResearchGate. (2025). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Available at: [Link]
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Wiley Online Library. (2021). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. Available at: [Link]
-
ACS Publications. (2007). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Available at: [Link]
-
ResearchGate. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Available at: [Link]
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]
-
PubChem. (n.d.). 2,7-dichloro-8-methylquinoline. Available at: [Link]
-
Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]
-
ACS Publications. (2026). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Available at: [Link]
-
ACS Publications. (2026). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Available at: [Link]
-
ResearchGate. (n.d.). New Quinoline Derivatives via Suzuki Coupling Reactions. Available at: [Link]
-
Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available at: [Link]
-
Spinger. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]
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Application Notes and Protocols: Strategic Functionalization of the C2-Chloro Position in 2,7-Dichloro-8-methylquinoline-3-carbonitrile
Authored by: A Senior Application Scientist
Introduction: The Quinoline Scaffold as a Privileged Structure
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities.[1] The functionalization of the quinoline scaffold is a critical strategy in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1][2] The 2,7-dichloro-8-methylquinoline-3-carbonitrile molecule is a particularly valuable synthetic intermediate. Its two distinct chloro-substituents offer opportunities for sequential and regioselective functionalization. This guide focuses specifically on the strategic modification of the C2-chloro position, which is activated towards both nucleophilic substitution and metal-catalyzed cross-coupling reactions due to the electronic influence of the heterocyclic nitrogen and the adjacent C3-carbonitrile group.
Guiding Principles: Understanding the Reactivity of the C2-Position
The heightened reactivity of the C2-chloro group is a direct consequence of the quinoline ring's electronic architecture. The electron-withdrawing effect of the ring nitrogen atom significantly lowers the electron density at the C2 and C4 positions, rendering them electrophilic and susceptible to nucleophilic attack.[3][4][5] This effect is further amplified by the potent electron-withdrawing cyano group (-CN) at the C3 position, which stabilizes the negatively charged intermediate formed during nucleophilic aromatic substitution.
This inherent reactivity allows for two primary avenues of functionalization at the C2 position:
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride by a variety of nucleophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: Versatile methods for the formation of new carbon-carbon and carbon-nitrogen bonds.
Under carefully controlled conditions, these reactions can be performed with high regioselectivity, leaving the C7-chloro group intact for subsequent transformations.[6]
Part 1: Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful and direct method for introducing heteroatom nucleophiles at the C2 position. The reaction proceeds via a two-step addition-elimination mechanism, which is energetically favored due to the electronic properties of the substrate.[7][8]
Mechanistic Insight: The Addition-Elimination Pathway
The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon. This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[5] The negative charge in this intermediate is delocalized onto the electron-withdrawing nitrogen and cyano groups, which provides the necessary stabilization for its formation. The reaction concludes with the elimination of the chloride leaving group, which restores the aromaticity of the quinoline ring and yields the final substituted product.
Caption: General workflow for the SNAr reaction at the C2 position.
Experimental Protocol 1.1: C2-Amination with Morpholine
This protocol details the synthesis of 2-(morpholin-4-yl)-7-chloro-8-methylquinoline-3-carbonitrile.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask, add this compound and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous DMF via syringe, followed by morpholine.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.
Trustworthiness Check: The progress of the reaction can be validated by the disappearance of the starting material spot and the appearance of a new, more polar product spot on TLC. The final product structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9]
Data Summary: SNAr with Various Nucleophiles
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| Secondary Amines | Piperidine | DMF | K₂CO₃ | 90 | 85-95 |
| Primary Amines | Benzylamine | DMSO | Et₃N | 100 | 75-85 |
| Phenols | 4-Methoxyphenol | DMF | NaH | 60 | 70-80 |
| Alkoxides | Sodium Methoxide | Methanol | - | Reflux | 80-90 |
| Thiols | Thiophenol | DMF | K₂CO₃ | 70 | 80-90 |
Part 2: Functionalization via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis for the formation of C-C and C-N bonds.[10][11] These reactions offer broad functional group tolerance and are highly effective for modifying the C2-chloro position.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C2 position of the quinoline and an organoboron reagent, typically an aryl or vinyl boronic acid.[10]
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle.[12][13] The active Pd(0) catalyst undergoes oxidative addition into the C-Cl bond. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[14][15]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 2.1: Suzuki Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, combine this compound, phenylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add the degassed toluene/water solvent mixture.
-
Heat the mixture to 90 °C and stir vigorously for 8-12 hours, monitoring by TLC.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain 7-chloro-8-methyl-2-phenylquinoline-3-carbonitrile.
B. Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a highly efficient method for forming a C-C bond between the C2-chloroquinoline and a terminal alkyne.[16] This reaction uniquely employs a dual catalytic system of palladium and copper(I).[17][18]
Mechanistic Rationale: The palladium catalyst follows a cycle similar to the Suzuki coupling. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-complex, transferring the alkynyl group to the palladium center, which then proceeds to reductive elimination.[6][18]
Experimental Protocol 2.2: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add anhydrous and degassed THF and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature for 12-16 hours (or with gentle heating to 40-50 °C to accelerate the reaction), monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 7-chloro-8-methyl-2-(phenylethynyl)quinoline-3-carbonitrile.
C. Buchwald-Hartwig Amination: C-N Bond Formation
For sterically hindered amines or those that are poor nucleophiles in SNAr reactions, the Buchwald-Hartwig amination offers a powerful alternative for C-N bond formation.[19]
Causality and Key Parameters: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and generate the active nucleophile.
Experimental Protocol 2.3: Buchwald-Hartwig Amination with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (ligand) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry reaction tube.
-
Add the this compound.
-
Add anhydrous, degassed toluene, followed by aniline.
-
Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to afford the desired C2-anilino product.
Data Summary: Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Bond Formed | Key Reagents | Catalyst System | Base | Typical Solvent |
| Suzuki-Miyaura | C(sp²)-C(sp²) | Boronic Acid | Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, DMF |
| Sonogashira | C(sp²)-C(sp) | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF, DMF |
| Buchwald-Hartwig | C(sp²)-N | Amine/Amide | Pd₂(dba)₃ / Ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane |
References
-
Khan, F. R. N. (2009). 2-Chloro-8-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Mekheimer, R., et al. (2020). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Semantic Scholar. [Link]
-
Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]
-
National Institutes of Health (NIH). (2011). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. PMC. [Link]
-
National Institutes of Health (NIH). (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]
-
PubMed. (2024). Cu-Catalyzed Tandem C-N and C-C Bond Formation Leading to 4(1H)-Quinolones: A Scaffold with Diverse Biological Properties from Totally New Raw Materials in a Single Step. National Library of Medicine. [Link]
-
Reddy, E. A., et al. (2008). Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water. Sci-Hub. [Link]
-
ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
-
ResearchGate. (2009). Syntheses of New Quinoline-Containing Heterocyclic Scaffolds Using, Inter- and Intramolecular Pd-Catalyzed Amination. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
Royal Society of Chemistry. (2023). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
National Institutes of Health (NIH). (2009). 2-Chloro-8-methylquinoline-3-carbaldehyde. PMC. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ResearchGate. The development of C−C bond formations. [Link]
-
MDPI. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]
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National Institutes of Health (NIH). (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC. [Link]
-
MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]
-
MDPI. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. [Link]
- Google Patents. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
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Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,7-Dichloro-8-methylquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The functionalization of the quinoline scaffold through reactions like nucleophilic aromatic substitution (SNAr) is a powerful strategy for the synthesis of novel compounds with tailored properties.[4][5] This guide focuses on the nucleophilic substitution reactions of 2,7-dichloro-8-methylquinoline-3-carbonitrile, a key intermediate for the development of new therapeutic agents and functional materials. The strategic placement of two chlorine atoms at the C2 and C7 positions, an activating cyano group at C3, and a methyl group at C8 offers a unique platform for selective chemical modifications.
Mechanistic Insights: The SNAr Reaction on the Quinoline Nucleus
Nucleophilic aromatic substitution on the quinoline ring typically proceeds through an addition-elimination mechanism, also known as the SNAr reaction.[6][7] The electron-withdrawing nature of the nitrogen atom in the quinoline ring makes the C2 and C4 positions particularly susceptible to nucleophilic attack, especially when a good leaving group like a halogen is present.[6][8][9]
In the case of this compound, the scenario is more nuanced:
-
Activation of the C2 Position: The nitrogen atom strongly activates the C2 position for nucleophilic attack. The presence of the electron-withdrawing cyano group at the adjacent C3 position further enhances this activation.
-
Reactivity of the C7 Position: The chlorine atom at the C7 position on the benzene ring is generally less reactive towards nucleophilic substitution compared to the one at C2. This is because it is not directly activated by the ring nitrogen.
-
Role of the Methyl Group: The methyl group at C8 is an electron-donating group, which can have a modest deactivating effect on the benzene ring for nucleophilic attack.
-
The Meisenheimer Complex: The reaction proceeds through a resonance-stabilized intermediate called a Meisenheimer complex.[7] The stability of this complex is crucial for the reaction to occur.
This inherent difference in reactivity between the C2 and C7 positions allows for the potential for regioselective mono-substitution under carefully controlled conditions, followed by a second substitution if desired.
Sources
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Derivatization of 2,7-Dichloro-8-methylquinoline-3-carbonitrile for anticancer drug discovery
Application Notes & Protocols
Topic: Derivatization of 2,7-Dichloro-8-methylquinoline-3-carbonitrile for Anticancer Drug Discovery Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1][2] Several quinoline-based compounds, such as Lenvatinib and Bosutinib, are clinically approved anticancer agents, primarily functioning as kinase inhibitors.[3] The planar, aromatic nature of the quinoline core allows for effective DNA intercalation and interaction with the active sites of various enzymes, making it a fertile ground for the development of novel therapeutics.[1] Quinoline derivatives have demonstrated a wide array of anticancer mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][3]
The starting material, this compound, presents a highly versatile platform for chemical modification. It features three key points for derivatization: the reactive chlorine atoms at the C2 and C7 positions, and the synthetically malleable carbonitrile group at C3. The strategic modification of these positions allows for a systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] This guide provides a detailed framework for the derivatization of this scaffold, outlining the chemical rationale and step-by-step protocols for synthesizing a library of novel compounds for anticancer screening.
Strategic Derivatization Workflow
The discovery process involves a logical progression from the core scaffold to a library of diverse derivatives, followed by biological evaluation. The workflow is designed to maximize chemical diversity and systematically probe the SAR of the quinoline core.
Caption: High-level workflow for anticancer drug discovery.
Part 1: Derivatization at C2 and C7 Positions
The two chlorine atoms on the quinoline ring are excellent leaving groups for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The C2 position is generally more reactive than the C7 position due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer complex intermediate in SNAr reactions and facilitates the oxidative addition step in cross-coupling cycles.[4][5] This differential reactivity can be exploited for regioselective synthesis.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for introducing aryl, heteroaryl, or alkyl groups, which are common motifs in kinase inhibitors and other anticancer agents.[6] Varying the boronic acid partner allows for extensive exploration of the steric and electronic requirements of the target binding pocket.
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2 Position
-
Rationale: Lower temperatures (e.g., 80-90°C) and carefully chosen palladium catalysts can favor monosubstitution at the more reactive C2 position. Using a slight excess of the boronic acid (1.1-1.2 eq) ensures efficient reaction at this site while minimizing double substitution.
-
Procedure:
-
To a pressure-rated vial, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and cesium carbonate (2.5 mmol).[7]
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Under an argon atmosphere, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).[7]
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Seal the vial tightly and place it in a preheated oil bath at 90°C. Stir for 8-12 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-aryl-7-chloro-8-methylquinoline-3-carbonitrile derivative.[6]
-
Nucleophilic Aromatic Substitution (SNAr)
SNAr provides a direct route to introduce nitrogen, oxygen, or sulfur nucleophiles, which are critical functional groups for establishing hydrogen bonds and other key interactions with biological targets.[8]
Protocol 2: SNAr with a Primary/Secondary Amine
-
Rationale: The introduction of amino groups can enhance solubility and provide a handle for further derivatization. This reaction is typically performed at elevated temperatures to overcome the activation energy barrier.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in N,N-Dimethylformamide (DMF) or pyridine (5 mL).[8]
-
Add the desired amine (e.g., morpholine, piperidine) (1.2 mmol) and potassium carbonate (K₂CO₃) (2.0 mmol) as a base.
-
Heat the reaction mixture to 120°C and stir for 12-24 hours.[8]
-
Monitor the disappearance of the starting material by TLC.
-
After cooling, pour the reaction mixture into ice-water (50 mL) to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure amino-substituted quinoline.
-
Part 2: Derivatization of the C3-Carbonitrile Group
The nitrile group is a versatile functional handle. It is metabolically robust and can act as a bioisostere for groups like carbonyls or halogens, participating in polar interactions and hydrogen bonding.[9][10] Its transformation into other functional groups, such as amides or carboxylic acids, dramatically expands the chemical space for SAR studies.[9]
Hydrolysis to Carboxamide and Carboxylic Acid
Converting the nitrile to a carboxamide or carboxylic acid introduces potent hydrogen bond donors and acceptors, which can significantly alter the binding affinity of the molecule.[11]
Protocol 3: Controlled Hydrolysis to 3-Carboxamide
-
Rationale: Acid-catalyzed hydrolysis under controlled conditions (e.g., concentrated H₂SO₄ at moderate temperature) can selectively stop at the amide stage before proceeding to the carboxylic acid.
-
Procedure:
-
Add the 2,7-disubstituted-quinoline-3-carbonitrile derivative (1.0 mmol) to a flask.
-
Carefully add concentrated sulfuric acid (5 mL) at 0°C (ice bath).
-
Allow the mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours.
-
Monitor the reaction by TLC until the starting nitrile is consumed.
-
Cool the reaction mixture to 0°C and carefully pour it onto crushed ice.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to yield the 3-carboxamide derivative.
-
Structure-Activity Relationship (SAR) Considerations
The systematic derivatization of the this compound scaffold allows for a comprehensive SAR analysis. The goal is to identify which substituents at which positions lead to optimal anticancer activity and selectivity.
Caption: Conceptual diagram for SAR exploration.
Data Presentation: A Comparative Overview
Quantitative data from synthesis and biological screening should be tabulated for clear comparison and analysis.
Table 1: Representative Suzuki Coupling Reaction Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Position | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | 90 | 10 | C2 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 90 | 12 | C2 | 78 |
| 3 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | 90 | 10 | C2 | 72 |
| 4 | Phenylboronic acid (2.5 eq) | Pd(dppf)Cl₂ (10) | Cs₂CO₃ | 120 | 24 | C2, C7 | 65 |
Table 2: Hypothetical In Vitro Anticancer Activity (IC₅₀, µM)
| Compound ID | R² Substituent | R⁷ Substituent | R³ Group | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
|---|---|---|---|---|---|---|
| SM-01 | -Cl | -Cl | -CN | >50 | >50 | >50 |
| D-01a | 4-Methoxyphenyl | -Cl | -CN | 15.2 | 22.5 | 18.9 |
| D-01b | Pyridin-3-yl | -Cl | -CN | 8.7 | 11.3 | 9.1 |
| D-02a | 4-Methoxyphenyl | -Cl | -CONH₂ | 5.4 | 7.8 | 6.2 |
| Doxorubicin | (Reference) | (Reference) | (Reference) | 0.8 | 1.1 | 0.9 |
Conclusion
The this compound scaffold is a promising starting point for the development of novel anticancer agents. The synthetic protocols detailed in this guide provide a robust foundation for creating a chemically diverse library of derivatives. Through systematic modification at the C2, C7, and C3 positions and subsequent biological evaluation, researchers can effectively navigate the structure-activity landscape to identify lead compounds with potent and selective anticancer properties.
References
-
Marella, A., et al. (2013). Comprehensive review on current developments of quinoline-based anticancer agents. BioMed Research International. [Link]
-
Jayakumar, A., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]
-
Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link]
-
Li, H-T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry. [Link]
-
Wang, S., et al. (2020). Application of Nitrile in Drug Design. RSC Medicinal Chemistry. [Link]
-
Monal, et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
-
Mekheimer, R., et al. (1996). Novel Nucleophilic Substitution with Quinoline Derivatives. Synthesis of Quinolones and Pyrazolo[4,3-c]quinoline Derivatives. Bulletin of the Chemical Society of Japan. [Link]
-
Bentham Science. (2022). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. [Link]
-
Szałaj, N., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]
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Scott, J. S., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]
-
IOSR Journal. (2023). One Pot Environmental Benign Protocol For Synthesis Of Quinoline-3-Carbonitrile Derivatives. IOSR Journal of Applied Chemistry. [Link]
-
The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
ResearchGate. (2021). Synthesis of quinoline-3-carbonitrile derivatives. ResearchGate. [Link]
-
ResearchGate. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]
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Khan, S. A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry. [Link]
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Pitre, S. P., et al. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemistry – A European Journal. [Link]
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Scilit. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Scilit. [Link]
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Chen, Y-F., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Letters in Drug Design & Discovery. [Link]
-
Li, Z., et al. (2023). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols. [Link]
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Lesyk, R., et al. (2017). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Scientia Pharmaceutica. [Link]
-
Xia, Y., et al. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. [Link]
-
Kaur, K., et al. (2023). Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. Cancer Treatment: An Interdisciplinary Approach. [Link]
-
ResearchGate. (2013). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. [Link]
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The Strategic Application of 2,7-Dichloro-8-methylquinoline-3-carbonitrile in the Synthesis of Novel Fused Heterocyclic Systems
Introduction: A Versatile Scaffold for Modern Drug Discovery
The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[4][5] Within this esteemed class of heterocycles, 2,7-Dichloro-8-methylquinoline-3-carbonitrile emerges as a highly versatile and reactive building block for the synthesis of novel, complex heterocyclic frameworks. The strategic placement of two chloro substituents at the C2 and C7 positions, an activating cyano group at C3, and a methyl group at C8 offers multiple reaction sites for constructing fused-ring systems with significant potential for drug development.
The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom activates the C2-chloro substituent for nucleophilic aromatic substitution, while the C7-chloro group offers a secondary site for substitution or cross-coupling reactions. The juxtaposition of the C2-chloro and C3-cyano functionalities provides an ideal electrophilic gateway for annulation reactions with binucleophiles, leading to the formation of fused pyrazole, pyrimidine, and thiazole ring systems, among others.[1][5] This application note provides detailed protocols and mechanistic insights into the utilization of this compound as a precursor for the synthesis of novel pyrazolo[3,4-b]quinolines and pyrimido[4,5-b]quinolines, which are classes of compounds with significant therapeutic interest.
Logical Workflow for Synthesis and Evaluation
The synthesis of novel heterocycles from this compound follows a systematic and logical progression. The initial step involves the reaction of the quinoline core with a suitable binucleophile, leading to a cyclization reaction that forms the fused heterocyclic system. Subsequent purification and rigorous characterization are essential to confirm the structure and purity of the synthesized compounds. Finally, the novel heterocycles can be subjected to biological screening to evaluate their potential as therapeutic agents.
Caption: General workflow for the synthesis and evaluation of novel heterocycles.
Application Protocol 1: Synthesis of 3-Amino-7-chloro-8-methyl-1H-pyrazolo[3,4-b]quinoline
This protocol details the synthesis of a novel pyrazolo[3,4-b]quinoline derivative through the cyclization of this compound with hydrazine hydrate. The reaction proceeds via a nucleophilic attack of hydrazine at the C2 position, followed by an intramolecular cyclization.
Reaction Scheme
Caption: Synthesis of a pyrazolo[3,4-b]quinoline derivative.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 237.08 | 1.0 | 237 mg |
| Hydrazine hydrate (80%) | 50.06 | 5.0 | 0.25 mL |
| Absolute Ethanol | 46.07 | - | 15 mL |
| Triethylamine | 101.19 | - | 2-3 drops |
Experimental Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) in absolute ethanol (15 mL).
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (5.0 mmol) followed by a few drops of triethylamine as a catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities. Dry the product under vacuum to obtain the pure 3-Amino-7-chloro-8-methyl-1H-pyrazolo[3,4-b]quinoline.
Expected Results and Characterization
The expected product is a solid with a characteristic melting point. The structure can be confirmed by spectroscopic methods:
-
¹H NMR: Appearance of new signals corresponding to the amino protons and the NH proton of the pyrazole ring.
-
IR: Presence of N-H stretching vibrations for the amino group and the pyrazole ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.
Application Protocol 2: Synthesis of 2,4-Diamino-7-chloro-8-methylpyrimido[4,5-b]quinoline
This protocol describes the synthesis of a novel pyrimido[4,5-b]quinoline derivative from this compound and guanidine hydrochloride. This reaction exemplifies a base-catalyzed cyclization where the binucleophilic guanidine attacks the electrophilic centers of the quinoline precursor.[5]
Reaction Scheme
Sources
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazolo[3,4‐b]quinoline Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note: Comprehensive Analytical Characterization of 2,7-Dichloro-8-methylquinoline-3-carbonitrile
An In-Depth Technical Guide
Abstract
This document provides a comprehensive suite of analytical methodologies for the definitive characterization of 2,7-Dichloro-8-methylquinoline-3-carbonitrile (C₁₁H₆Cl₂N₂), a key heterocyclic intermediate in pharmaceutical and materials science research. As a nitrogen-containing heterocyclic compound, its purity and structural integrity are paramount to the quality, safety, and efficacy of downstream products.[1][2][3][4] This guide moves beyond rote procedures to explain the scientific rationale behind the selection of specific techniques and parameters, ensuring that researchers, scientists, and drug development professionals can implement robust, self-validating analytical systems. The protocols detailed herein cover chromatographic separation for purity assessment, spectroscopic analysis for structural elucidation, and other essential methods for confirming the compound's identity and quality.
Introduction: The Imperative for Rigorous Characterization
Quinolines represent a class of nitrogen-containing heterocycles of paramount importance in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][5] this compound is a functionalized derivative with significant potential as a building block in the synthesis of novel Active Pharmaceutical Ingredients (APIs). The presence of reactive sites—two chlorine atoms and a nitrile group—makes it a versatile precursor. However, these same features can give rise to impurities from starting materials, synthetic by-products, or degradation.[6]
Therefore, a multi-faceted analytical approach is not merely a quality control step but a foundational requirement for any research or development program. The methods outlined below are designed to provide an orthogonal and complete picture of the compound's identity, purity, and stability.
Chromatographic Purity Assessment: Quantifying the Target and Its Impurities
Chromatographic methods are the gold standard for separating and quantifying the main component from any impurities.[6] For a compound like this compound, a combination of High-Performance Liquid Chromatography (HPLC) for non-volatile analytes and Gas Chromatography (GC) for residual solvents provides a complete purity profile.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Expertise & Rationale: HPLC is the principal technique for determining the purity of pharmaceutical intermediates and APIs.[7] A reversed-phase HPLC (RP-HPLC) method is selected due to the moderately non-polar nature of the dichlorinated quinoline core. A C18 (octadecyl) column offers excellent hydrophobic retention for this class of molecules. The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with a wide range of polarities. The addition of a small amount of formic acid to the aqueous phase is critical; it protonates the quinoline nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration. A Photodiode Array (PDA) or Diode Array Detector (DAD) is employed to monitor the elution, allowing for the selection of the optimal detection wavelength (λmax) and providing spectral purity information.
Experimental Protocol: RP-HPLC Purity Determination
-
Instrumentation & Consumables:
-
HPLC System with gradient pump, autosampler, column thermostat, and DAD/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Vials: 2 mL amber glass autosampler vials with PTFE septa.
-
-
Reagent & Sample Preparation:
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a final concentration of 100 µg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the Standard Preparation.
-
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, ensuring good efficiency. |
| Injection Volume | 10 µL | Balances sensitivity with the risk of column overloading. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection | DAD/PDA at 254 nm | Quinoline systems are strongly UV-absorbent; 254 nm is a common starting point. |
| Gradient Program | 0-20 min: 40% B to 90% B | A gradient is essential to elute potential impurities with different polarities. |
| 20-25 min: 90% B (hold) | Ensures elution of highly non-polar compounds. | |
| 25.1-30 min: 40% B (hold) | Re-equilibration of the column for the next injection. |
-
System Suitability Test (SST):
-
Inject the Standard Preparation five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing Factor (T) for the main peak: 0.8 - 1.5.
-
Theoretical Plates (N): ≥ 2000.
-
-
Trustworthiness: The SST ensures the chromatographic system is performing adequately for the analysis, validating the results obtained.
-
-
Analysis & Calculation:
-
Inject the Diluent (as a blank), followed by the Standard and Sample preparations.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Diagram: HPLC Experimental Workflow
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Expertise & Rationale: While HPLC addresses non-volatile impurities, GC is the ideal method for detecting and identifying volatile organic compounds, such as residual solvents from the synthesis and purification process.[7][8] Static headspace sampling is preferred as it introduces only the volatile components into the GC system, protecting the column from non-volatile sample matrix. A low-polarity column (e.g., 5% phenyl polysiloxane) is suitable for separating common organic solvents. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of each peak to a spectral library (e.g., NIST).
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation & Consumables:
-
GC-MS System with a static headspace autosampler.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Vials: 20 mL headspace vials with magnetic crimp caps.
-
-
Reagent & Sample Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Sample Preparation: Accurately weigh ~100 mg of this compound into a headspace vial. Add 1.0 mL of DMSO, cap immediately, and vortex to dissolve.
-
-
Instrumental Conditions:
| Parameter | Value | Rationale |
| Headspace Oven Temp. | 80 °C | Balances volatility of solvents with sample stability. |
| Headspace Loop Temp. | 90 °C | Prevents condensation of analytes. |
| Headspace Transfer Line | 100 °C | Prevents condensation. |
| GC Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium, 1.2 mL/min | Inert carrier gas with good efficiency. |
| Oven Program | 40 °C (hold 5 min) | Initial hold to separate highly volatile solvents. |
| Ramp to 240 °C at 10 °C/min | Separates a wide range of solvents by boiling point. | |
| Hold at 240 °C for 5 min | Ensures all solvents have eluted. | |
| MS Scan Range | 35 - 350 m/z | Covers the mass range of common laboratory solvents. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
-
Analysis:
-
Equilibrate the sample vial in the headspace oven for 15 minutes before injection.
-
Acquire the chromatogram and mass spectra.
-
Identify peaks by comparing retention times and mass spectra against a known solvent standard mix and the NIST library.
-
Diagram: GC-MS Experimental Workflow
Caption: Workflow for residual solvent analysis by Headspace GC-MS.
Spectroscopic Structural Elucidation and Confirmation
Spectroscopic techniques provide fingerprint information to confirm the chemical structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for unambiguous structure elucidation.[7] ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR identifies the unique carbon environments. For this compound, we expect to see signals corresponding to the aromatic protons on the quinoline ring and the methyl protons. Two-dimensional NMR experiments like COSY and HMBC can be used for definitive assignment if needed.[9]
Predicted NMR Data (in CDCl₃):
| Technique | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~8.0 - 8.5 | Singlet | Aromatic H (likely C4-H) |
| ~7.4 - 7.8 | Doublet | Aromatic H (likely C5-H or C6-H) | |
| ~7.2 - 7.6 | Doublet | Aromatic H (likely C6-H or C5-H) | |
| ~2.5 - 2.8 | Singlet | Methyl Protons (-CH₃) | |
| ¹³C NMR | ~160 - 150 | Singlet | C=N (C2) |
| ~145 - 120 | Multiple Singlets | Aromatic Carbons | |
| ~117 | Singlet | Nitrile Carbon (-C≡N) | |
| ~100 - 90 | Singlet | C-CN (C3) | |
| ~20 - 15 | Singlet | Methyl Carbon (-CH₃) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C{¹H}, and if necessary, 2D correlation spectra (COSY, HSQC, HMBC) on a spectrometer operating at a field strength of 400 MHz or higher.
Mass Spectrometry (MS) for Molecular Weight Verification
Expertise & Rationale: MS confirms the molecular weight of the compound. The presence of two chlorine atoms provides a highly characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorines will exhibit three distinct peaks:
-
M: Containing two ³⁵Cl atoms.
-
M+2: Containing one ³⁵Cl and one ³⁷Cl atom.
-
M+4: Containing two ³⁷Cl atoms. The expected intensity ratio for these peaks is approximately 9:6:1, which is a definitive confirmation of the presence of two chlorine atoms.
Expected MS Data:
-
Molecular Formula: C₁₁H₆Cl₂N₂
-
Monoisotopic Mass [M+H]⁺: 236.9981 (for C₁₁H₇³⁵Cl₂N₂⁺)
-
Isotopic Peaks [M+H]⁺:
-
m/z 237.0 (Relative Intensity ~100%)
-
m/z 239.0 (Relative Intensity ~65%)
-
m/z 241.0 (Relative Intensity ~10%)
-
Protocol: The sample can be analyzed via an LC-MS system using Electrospray Ionization (ESI) in positive mode, or by direct infusion into the mass spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Expertise & Rationale: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[10] The spectrum provides a molecular "fingerprint" that is unique to the compound.
Expected Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2230 - 2210 | C≡N Stretch | Nitrile |
| ~1620 - 1580 | C=N/C=C Stretch | Quinoline Ring |
| ~1500 - 1400 | C=C Stretch | Aromatic Ring |
| ~850 - 750 | C-Cl Stretch | Aryl Halide |
| ~3050 - 3000 | C-H Stretch | Aromatic |
| ~2950 - 2850 | C-H Stretch | Methyl |
Protocol: Acquire the spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, prepare a potassium bromide (KBr) pellet containing ~1% of the sample.
Additional Characterization Techniques
Elemental Analysis (CHN)
Expertise & Rationale: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the molecule. This is a fundamental technique to confirm the empirical formula and is a classic criterion for purity. The experimentally determined percentages should agree with the theoretical values within a narrow margin (e.g., ±0.4%).
Theoretical Composition for C₁₁H₆Cl₂N₂:
-
Molecular Weight: 237.09 g/mol
-
Carbon (C): 55.73%
-
Hydrogen (H): 2.55%
-
Nitrogen (N): 11.82%
-
Chlorine (Cl): 29.90%
Protocol: The analysis is performed using an automated CHN analyzer, which involves the complete combustion of a small, precisely weighed amount of the sample and quantification of the resulting gases (CO₂, H₂O, N₂).
Differential Scanning Calorimetry (DSC) for Thermal Properties and Purity
Expertise & Rationale: DSC is a powerful technique for determining the melting point and assessing the purity of highly crystalline substances.[11] According to the Van't Hoff equation, impurities depress and broaden the melting point of a pure substance. Pharmacopeial methods (e.g., USP <891>) describe how the shape of the melting endotherm can be used to calculate the mole percent of impurities.[11] This provides an orthogonal purity assessment to chromatography.
Protocol:
-
Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the sample at a controlled rate (e.g., 2 °C/min) under a nitrogen purge.
-
Record the heat flow to determine the onset of melting and the peak maximum. Purity analysis software can then be used to analyze the peak shape.
Conclusion
The analytical characterization of this compound requires a multi-technique, orthogonal approach to ensure its identity, purity, and quality. The combination of chromatography (HPLC, GC-MS), spectroscopy (NMR, MS, FTIR), and other methods (Elemental Analysis, DSC) as detailed in these application notes provides a robust and self-validating framework. By understanding the rationale behind each method, scientists can confidently generate the comprehensive data package required for advancing their research and development activities.
References
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Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. Available from: [Link]
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Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. Available from: [Link]
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HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. Available from: [Link]
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How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech. Available from: [Link]
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Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. Available from: [Link]
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(PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives - ResearchGate. Available from: [Link]
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Gas Chromatographic Analysis of Halogenated Quinoline Compounds - Oxford Academic. Available from: [Link]
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Purity determination and evaluation of new drug substances - PubMed. Available from: [Link]
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This compound (C11H6Cl2N2) - PubChemLite. Available from: [Link]
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PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES - Jetir.Org. Available from: [Link]
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The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. Available from: [Link]
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Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed. Available from: [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central. Available from: [Link]
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FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... - ResearchGate. Available from: [Link]
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On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy - Arkivoc. Available from: [Link]
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FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer - ResearchGate. Available from: [Link]
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(PDF) 2-Chloro-8-methylquinoline-3-carbaldehyde - ResearchGate. Available from: [Link]
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(2,7-Dichloro-8-methylquinolin-3-yl)methanol - PubChem. Available from: [Link]
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A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC - NIH. Available from: [Link]
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Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. Available from: [Link]
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An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - MDPI. Available from: [Link]
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Separation of Some Halogenated Phenols by GC-MS - Asian Journal of Chemistry. Available from: [Link]
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Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Available from: [Link]
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Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals - ACS Publications. Available from: [Link]
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Quinolines and Gas chromatography-Mass spectrometry - ResearchGate. Available from: [Link]
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Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards' - ResearchGate. Available from: [Link]
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A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs - Der Pharma Chemica. Available from: [Link]
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A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing). Available from: [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. Available from: [Link]
-
Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone - ResearchGate. Available from: [Link]
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-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. Available from: [Link]
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Application Note: High-Throughput Purity Determination of 2,7-Dichloro-8-methylquinoline-3-carbonitrile Using HPLC and GC-MS
Abstract
This application note presents robust and validated analytical methodologies for the purity assessment of 2,7-Dichloro-8-methylquinoline-3-carbonitrile, a key intermediate in pharmaceutical synthesis.[1][2] The inherent reactivity and structural complexity of such heterocyclic compounds necessitate precise and reliable analytical control to ensure the quality and consistency of active pharmaceutical ingredients (APIs).[2] We provide detailed protocols for two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection for comprehensive impurity profiling of non-volatile species, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile and semi-volatile impurities.[1][3] The causality behind the selection of critical method parameters is discussed, and the protocols are designed to be self-validating in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]
Introduction
This compound (C₁₁H₆Cl₂N₂, MW: 237.08 g/mol ) is a substituted quinoline derivative that serves as a critical building block in the synthesis of various biologically active molecules.[6][7][8] The purity of this intermediate is paramount as impurities, including starting materials, by-products, and degradation products, can carry through the synthetic pathway and compromise the safety and efficacy of the final drug product.[9] Therefore, the development of selective and sensitive analytical methods for its purity control is a critical aspect of process development and quality assurance in the pharmaceutical industry.[2][9]
This guide provides two complementary methods that, when used in conjunction, offer a comprehensive purity profile of this compound. The Reverse-Phase HPLC (RP-HPLC) method is ideal for separating the main component from its non-volatile and thermally labile impurities, while the GC-MS method is excellently suited for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[1][3]
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
The RP-HPLC method is the cornerstone for the purity analysis of many pharmaceutical intermediates due to its versatility and ability to separate a wide range of compounds based on their polarity.[2][3] A C18 stationary phase is selected for its hydrophobicity, which provides good retention and separation of the moderately non-polar this compound from its potential impurities.
Scientific Rationale for Method Parameters
-
Column: A C18 column is chosen due to its proven efficacy in retaining and separating a broad range of small organic molecules. The specified dimensions (250 mm x 4.6 mm, 5 µm) provide a good balance between resolution, analysis time, and backpressure.
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure the elution of impurities with a wide range of polarities.[2] The addition of a small amount of formic acid to the aqueous phase helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving the peak shape of the basic quinoline nitrogen. For mass spectrometry-compatible methods, formic acid is a preferred modifier.[10]
-
Detection: UV detection at 254 nm is selected as aromatic and conjugated systems, such as the quinoline ring in the analyte, typically exhibit strong absorbance at this wavelength. A Photo Diode Array (PDA) detector is recommended to assess peak purity and detect potential co-eluting impurities.[11]
Experimental Protocol: HPLC
2.2.1. Instrumentation and Reagents
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (ACS grade).
-
This compound reference standard and sample.
2.2.2. Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.[12]
2.2.3. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 254 nm |
2.2.4. Data Analysis and System Suitability
-
Purity Calculation: The purity is determined using the area percentage method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000. These parameters are in line with typical pharmacopeial requirements.[4]
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Purity Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[13][14][15] Its high sensitivity and the structural information provided by the mass spectrometer make it an ideal tool for identifying trace impurities.[16]
Scientific Rationale for Method Parameters
-
Column: A low-polarity HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column is selected. This type of column is robust and provides excellent separation for a wide range of non-polar to moderately polar compounds based on their boiling points and interactions with the stationary phase.[1]
-
Injector: A splitless injection is chosen to maximize the transfer of the sample onto the column, which is crucial for detecting trace-level impurities. The injector temperature is set high enough to ensure the rapid volatilization of the analyte and its potential impurities without causing thermal degradation.[1]
-
Oven Temperature Program: A temperature gradient is employed to first separate highly volatile impurities at lower temperatures, followed by a ramp to elute the main analyte and less volatile impurities.[1]
-
MS Detector: Electron Ionization (EI) at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for impurity identification.[1]
Experimental Protocol: GC-MS
3.2.1. Instrumentation and Reagents
-
GC-MS system with a split/splitless injector and an electron ionization (EI) source.
-
Fused-silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Toluene or Dichloromethane (GC grade).
-
Helium (carrier gas, 99.999% purity).
-
This compound sample.
3.2.2. Sample Preparation
-
Sample Solution (1 mg/mL): Accurately weigh approximately 5 mg of the this compound sample into a 5 mL volumetric flask. Dissolve and dilute to volume with toluene.
3.2.3. GC-MS Conditions
| Parameter | Value |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 300 °C; Hold at 300 °C for 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-500 amu |
3.2.4. Data Analysis
-
Purity Estimation: The purity can be estimated based on the area percentage of the main peak in the Total Ion Chromatogram (TIC).
-
Impurity Identification: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). The fragmentation patterns can provide structural information about the impurities.[1]
GC-MS Workflow Diagram
Caption: Workflow for GC-MS purity analysis.
Method Validation Strategy
Both the HPLC and GC-MS methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[5][17][18][19] The validation should encompass the following parameters:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products. This can be achieved by spiking the sample with known related substances and by performing forced degradation studies (acid, base, oxidation, heat, light).[5]
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a specified range (e.g., LOQ to 150% of the target concentration).[4]
-
Accuracy: Determine the closeness of the test results to the true value. This is typically assessed by analyzing samples with known concentrations of the analyte (e.g., spiked placebo).[5]
-
Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) of the method.[4]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[11]
-
Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).[20]
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a comprehensive framework for the purity analysis of this compound. The HPLC method is ideal for quantifying the main component and non-volatile impurities, while the GC-MS method offers excellent capabilities for the identification of volatile and semi-volatile impurities. The implementation of these orthogonal techniques, coupled with a thorough validation strategy, will ensure the reliable quality control of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective drug products.
References
- A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils. (2022). RSC Publishing.
- ICH Q2(R1) Analytical Method Validation. Scribd.
- A Comparative Guide to Purity Assessment of Synthesized 4-chloro-N,N-dimethylquinolin-7-amine: HPLC vs. GC-MS. Benchchem.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS Publications.
- Live qualification/validation of purity methods for protein products. Purdue University.
- Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). Agilent Technologies.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci.
- Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.
- HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. PMC - NIH.
- Sample Preparation – HPLC. Polymer Chemistry Characterization Lab.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Request PDF.
- Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025). ResearchGate.
- A Review on GC-MS and Method Development and Validation. Impactfactor.
- Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent Technologies.
- Strategies for GC-MS Method Development. (2016). YouTube.
- This compound. A2B Chem.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed.
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2022). MDPI.
- This compound (C11H6Cl2N2). PubChemLite.
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
- Quinoline: CAS # 91-22-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. EZGC Method Translator.
- 2,7-Dichloro-6-methyl-quinoline-3-carbonitrile | C11H6Cl2N2 | CID 24265876. PubChem.
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- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. scribd.com [scribd.com]
- 5. database.ich.org [database.ich.org]
- 6. labsolu.ca [labsolu.ca]
- 7. PubChemLite - this compound (C11H6Cl2N2) [pubchemlite.lcsb.uni.lu]
- 8. 2,7-Dichloro-6-methyl-quinoline-3-carbonitrile | C11H6Cl2N2 | CID 24265876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 13. A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 20. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Chlorinated Quinoline Derivatives
Welcome to the technical support center for the purification of chlorinated quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-difficult compounds. Chlorinated quinolines are a vital class of heterocycles, forming the backbone of numerous pharmaceuticals and functional materials. However, the presence of the chlorine atom and the basic nitrogen ring can introduce significant purification hurdles, from co-eluting impurities to on-column degradation.
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of chlorinated quinoline derivatives. Each answer provides a mechanistic explanation and a step-by-step approach to resolving the issue.
Q1: My chlorinated quinoline derivative co-elutes with a stubborn impurity during column chromatography. How can I improve separation?
A1: This is a classic purification problem, often arising from impurities with very similar polarities to the target compound, such as regioisomers or residual starting materials.[1] The key is to exploit subtle differences in the electronic and steric properties between your product and the impurity.
Causality: The quinoline nitrogen provides a basic site for interaction with the acidic silica gel. The position and number of chlorine atoms modify the molecule's overall polarity and electron density, influencing its retention. Impurities like regioisomers (e.g., 6-chloro- vs. 8-chloroquinoline) may have nearly identical polarities in standard solvent systems like hexanes/ethyl acetate.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Introduce a Different Solvent: Instead of simply varying the ratio of hexanes and ethyl acetate, introduce a third solvent with different properties. Dichloromethane (DCM) or toluene can alter the selectivity. For example, a mobile phase of Hexanes/DCM/Ethyl Acetate can sometimes resolve compounds that are inseparable in a two-solvent system.
-
Add a Modifier: For basic compounds like quinolines that may streak or interact strongly with acidic silica, adding a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or pyridine to the mobile phase can dramatically improve peak shape and separation.[2] This works by neutralizing the acidic silanol groups on the silica surface.[3]
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase fails, the stationary phase is the next variable to change. Silica gel is acidic, which can cause issues.[3]
-
Alumina (Neutral or Basic): For basic compounds, alumina is an excellent alternative.[4] Start with neutral alumina and test your separation by TLC. Basic alumina can be even more effective for strongly basic quinolines.
-
Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase (C18) silica can be a powerful tool. Here, the elution order is inverted, with the most polar compounds eluting first.[5] This is particularly useful for separating non-polar impurities from a more polar chlorinated quinoline.
-
-
Consider Recrystallization:
-
If chromatography is still not providing adequate separation, recrystallization is a powerful orthogonal technique.[6] A successful recrystallization can yield highly pure material. (See Protocol 2 for guidance).
-
Q2: I suspect my product is degrading on the silica gel column. What are the signs and how can I prevent it?
A2: Degradation on silica gel is a significant risk for sensitive compounds, including certain chlorinated quinolines, especially those with other reactive functional groups.[7] The acidic nature of silica can catalyze decomposition reactions.
Signs of Degradation:
-
Streaking on TLC: You see a continuous streak from the baseline to the solvent front, even with modifiers.
-
Appearance of New Spots: Fractions collected from the column show new, often more polar, spots on TLC that were not in the crude mixture.
-
Low Mass Balance: The total mass of material recovered from the column is significantly lower than the amount loaded.
Preventative Measures:
-
Deactivate the Silica Gel:
-
The most common method is to add 1% triethylamine to your eluent and use this mixture to pack and run the column.[2] This neutralizes the acidic sites responsible for degradation.
-
Alternatively, you can prepare a slurry of silica gel in your starting eluent containing TEA, which ensures thorough deactivation before packing.
-
-
Switch to a More Inert Stationary Phase:
-
Minimize Residence Time:
-
Use Flash Chromatography: Applying pressure (flash chromatography) significantly reduces the time your compound spends on the column compared to gravity chromatography, minimizing the opportunity for degradation.[8]
-
Work Quickly: Do not leave a column to run overnight if you suspect instability. Prepare your fractions and elute the compound as efficiently as possible.
-
Q3: Recrystallization of my chlorinated quinoline results in low yield or "oiling out." What solvents and techniques should I try?
A3: Recrystallization is an art that relies on finding a solvent system where the compound has high solubility when hot and low solubility when cold. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming crystals.
Troubleshooting Steps:
-
Systematic Solvent Screening (See Protocol 2):
-
The principle of "like dissolves like" is a good starting point.[9] For a moderately polar chlorinated quinoline, test solvents like ethanol, isopropanol, acetone, ethyl acetate, and toluene.
-
The ideal solvent will dissolve your compound poorly at room temperature but completely upon heating.
-
-
Using a Two-Solvent System (Miscible Pair):
-
This is often the solution when a single solvent doesn't work. You need a "solvent" in which your compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[10]
-
Procedure: Dissolve your crude product in the minimum amount of the hot "solvent." Then, add the "anti-solvent" dropwise at an elevated temperature until you see persistent cloudiness (incipient precipitation). Add a drop or two of the hot "solvent" to redissolve the precipitate and then allow the solution to cool slowly.
-
Common Pairs: Ethanol/Water, Acetone/Hexanes, Dichloromethane/Hexanes.
-
-
Preventing Oiling Out:
-
Use More Solvent: Oiling out is often caused by the solution being too concentrated. Try using a larger volume of the hot solvent.
-
Slower Cooling: Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages oil formation over crystal nucleation.
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites. Adding a tiny seed crystal of pure material, if available, is the most effective method.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a novel chlorinated quinoline?
A1: A multi-step approach is always recommended for ensuring high purity.
-
Aqueous Workup: Start with a liquid-liquid extraction. If your crude mixture contains acidic or basic impurities, a wash with a mild base (like sodium bicarbonate solution) or a mild acid (like dilute HCl) can remove them. Since quinolines are basic, an acid wash will extract your product into the aqueous layer, which can then be re-basified and extracted back into an organic solvent, leaving neutral impurities behind.[11]
-
Chromatography: Perform flash column chromatography on silica gel as the first major purification step. Use TLC to find a solvent system that gives your product an Rf value of ~0.3-0.4 for optimal separation.[8]
-
Recrystallization: If the product is a solid and chromatography did not remove all impurities, recrystallization is the final polishing step to obtain analytically pure material.[6]
Q2: How does the position of the chlorine atom affect purification?
A2: The position of the electron-withdrawing chlorine atom can subtly influence the pKa of the quinoline nitrogen and the overall dipole moment of the molecule. This, in turn, affects its interaction with the stationary phase. For example, a chlorine atom near the nitrogen may have a more significant electronic effect than one on the benzene ring. While there are no universal rules, these differences can sometimes be exploited to separate regioisomers. Experimenting with different stationary phases (e.g., silica vs. alumina) can help magnify these small differences.[12]
Q3: Are there alternatives to silica gel chromatography for these compounds?
A3: Yes, several alternatives exist, especially for challenging separations.
-
Alumina Chromatography: As discussed, neutral or basic alumina is a great choice for basic compounds like quinolines.[4]
-
Reverse-Phase Chromatography (HPLC/MPLC): For polar quinolines or for separating from non-polar impurities, C18-functionalized silica is very effective.[5] This is a high-resolution technique, often used for final purity confirmation.
-
Centrifugal Partition Chromatography (CPC): This is a support-free liquid-liquid chromatography technique that separates compounds based on their partition coefficients between two immiscible liquid phases. It is particularly gentle and avoids potential degradation on solid supports.[13]
Q4: What analytical techniques are essential for confirming the purity of the final product?
A4: A combination of techniques is necessary to confidently establish purity.[14]
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and column fractions. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. A sharp, symmetrical peak with a purity level >95% is a common target.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation. The absence of impurity signals in the NMR spectrum is a strong indicator of high purity.[16]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound. Techniques like GC-MS can also help identify volatile impurities.[14]
Data & Protocols
Table 1: Common TLC Solvent Systems for Chlorinated Quinolines
| Polarity Range | Starting Solvent System (v/v) | Application Notes |
| Low to Medium | Hexanes / Ethyl Acetate (9:1 to 1:1) | Standard choice for many derivatives. Adjust ratio based on TLC. |
| Medium | Hexanes / Dichloromethane (1:1) + Ethyl Acetate (5-20%) | Good for resolving close spots. DCM provides different selectivity. |
| Medium to High | Dichloromethane / Methanol (99:1 to 95:5) | For more polar quinolines. Can cause streaking; add 0.5% NH4OH or TEA. |
| Basic Compounds | Hexanes / Ethyl Acetate (e.g., 7:3) + 1% Triethylamine | Excellent for preventing tailing and improving resolution of basic compounds.[2] |
Protocol 1: Optimized Flash Column Chromatography for a Basic Chlorinated Quinoline
This protocol assumes the compound streaks on silica gel with standard eluents.
-
Solvent System Selection: Develop a mobile phase using TLC. For a target Rf of 0.3, test a system like 70:30 Hexanes:Ethyl Acetate. If tailing is observed, add 1% triethylamine (TEA) to the solvent mixture (e.g., 70:30:1 Hex:EtOAc:TEA) and re-run the TLC.
-
Column Packing (Slurry Method):
-
In a beaker, mix silica gel with the chosen eluent (containing TEA) to form a consistent slurry.
-
Pour the slurry into the column and use pressure to pack it down firmly, ensuring no air bubbles are trapped.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Use a pipette to carefully load the solution onto the top of the silica bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system, applying positive pressure.
-
Collect fractions and monitor them by TLC.
-
-
Post-Purification:
-
Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine is volatile and will be removed under high vacuum.
-
Protocol 2: Guideline for Selecting a Recrystallization Solvent System
-
Preparation: Place ~20-30 mg of your crude solid into several small test tubes.
-
Room Temperature Test: Add ~0.5 mL of a different test solvent (e.g., water, ethanol, acetone, toluene, hexanes) to each tube. Agitate and observe. An ideal solvent will not dissolve the compound at this stage.[9]
-
Hot Test: Gently heat the test tubes that did not show solubility at room temperature in a sand bath or water bath. Add the solvent dropwise until the solid just dissolves.
-
Cooling Test: Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.
-
Observation: The best solvent is one in which the compound was insoluble at room temperature, fully soluble when hot, and formed abundant crystals upon cooling.[6] If no single solvent works, proceed to a two-solvent system as described in the troubleshooting section.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Chromatographic Separation
Caption: Decision tree for optimizing chromatographic separation.
Diagram 2: Relationship Between Chlorinated Quinoline and Common Impurities
Caption: Common impurities in chlorinated quinoline synthesis.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- University of Rochester, Department of Chemistry.
- BenchChem. (2025).
- Royal Society of Chemistry. (2015). Green Chemistry.
- ResearchGate. (2025).
- Reddit. (2017).
- Reddit. (2016).
- IOP Conference Series: Earth and Environmental Science. (2019).
- BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- Vedantu. Quinoline: Structure, Properties & Uses Explained.
- University of California, Los Angeles.
- Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
- University of Calgary.
- BenchChem. (2025). Minimizing impurities in the final product of quinoline synthesis.
- University of Colorado Boulder, Department of Chemistry.
- Wikipedia.
- University of Texas at Dallas.
- BOC Sciences.
- Chemistry LibreTexts. (2023).
- ResearchGate.
- Novelty Journals. (2022).
- Wikipedia. Quinoline.
- Musiol, R., et al. (2007).
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- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
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Technical Support Center: Optimizing Vilsmeier-Haack Reaction Conditions for Higher Yields
Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful formylation technique. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and maximizing yields. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and what is its primary application?
The Vilsmeier-Haack reaction is a versatile organic reaction used to introduce a formyl (-CHO) or acyl group onto electron-rich aromatic and heteroaromatic compounds.[1][2] Its primary application is the synthesis of aryl aldehydes and ketones, which are crucial intermediates in the pharmaceutical and materials science industries.[3][4] The reaction employs a "Vilsmeier reagent," typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][6]
Q2: What is the "Vilsmeier Reagent" and how does it function?
The Vilsmeier reagent is a highly electrophilic chloroiminium salt, with the general formula [(CH₃)₂N=CHCl]⁺X⁻.[7][8] It is generated from the reaction between DMF and POCl₃.[9] This iminium ion is a relatively weak electrophile compared to the acylium ions used in Friedel-Crafts reactions.[10] Consequently, it selectively attacks aromatic rings that are activated with electron-donating groups.[10] The reaction proceeds via electrophilic aromatic substitution, forming an iminium intermediate which is then hydrolyzed during aqueous workup to yield the final aldehyde or ketone.[1][6]
Q3: What types of substrates are compatible with this reaction?
The reaction is most effective for electron-rich aromatic compounds.[9][10] This includes:
-
Aromatic compounds with potent electron-donating groups (e.g., anilines, phenols, and their derivatives).[9][10]
-
Electron-rich five-membered heterocyclic systems like indoles, pyrroles, furans, and thiophenes.[2][11] The general order of reactivity for these heterocycles is pyrrole > furan > thiophene.[11]
-
Certain activated alkenes and 1,3-dienes.[5][12] Simple aromatic hydrocarbons like benzene and toluene are generally not reactive enough to be suitable substrates.[13]
Q4: What are the critical safety precautions for the Vilsmeier-Haack reaction?
The reagents involved are hazardous and require careful handling.
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently and exothermically with water.
-
Vilsmeier Reagent: The reagent itself and the mixture for its preparation can be thermally unstable, posing a risk of a runaway reaction if not properly cooled.[7]
All operations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. The quenching step, which involves adding the reaction mixture to ice water, must be performed slowly and cautiously to manage the exothermic hydrolysis of excess POCl₃.
Troubleshooting Guide: From Low Yields to Difficult Workups
This section addresses the most common challenges encountered during the Vilsmeier-Haack reaction in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is sluggish or fails to produce the desired product. What are the likely causes and how can I fix them?
A low or non-existent yield is the most frequent issue and can be traced back to several key factors related to reagents and reaction conditions.
-
Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly sensitive to moisture. The use of old or improperly stored POCl₃ or DMF can lead to the decomposition of the reagent.[2][14] DMF can also decompose over time to form dimethylamine, which consumes the Vilsmeier reagent.[15]
-
Solution: Always use freshly distilled or newly opened bottles of POCl₃ and anhydrous grade DMF. Ensure all glassware is flame-dried or oven-dried before use and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[16]
-
-
Cause 2: Insufficient Reagent. The stoichiometry of the Vilsmeier reagent relative to the substrate is critical. If the substrate is not fully consumed, an insufficient amount of the formylating agent is a likely culprit.
-
Cause 3: Sub-optimal Reaction Temperature. The reactivity of aromatic substrates varies widely. While reagent formation requires cooling to control the exothermic reaction, the subsequent formylation may require thermal energy to overcome the activation barrier, especially for less reactive substrates.[2][18]
-
Solution: After adding the substrate at a low temperature (0-5 °C), allow the reaction to warm to room temperature. If monitoring by TLC or LCMS shows a sluggish reaction, gradually increase the temperature. Depending on the substrate's reactivity, temperatures may range from room temperature to 80 °C or even higher.[2][11] For highly deactivated systems, refluxing overnight may be necessary.[15]
-
-
Cause 4: Insufficient Reaction Time. Complex or deactivated substrates may react slowly.
Issue 2: Precipitate Formation & Stirring Problems
Q: During the preparation of the Vilsmeier reagent, a thick precipitate forms and my magnetic stir bar gets stuck. What is happening and how can I prevent this?
This is a common physical issue that can halt a reaction. The precipitate is the Vilsmeier reagent salt itself.[7]
-
Cause 1: High Concentration. The solubility of the Vilsmeier reagent is limited, and at high concentrations, it will precipitate out of the solution, especially at low temperatures.[2][20]
-
Solution: Dilute the reaction mixture. While DMF is often used as both reagent and solvent, a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane can be added to maintain a stirrable slurry or solution.[7]
-
-
Cause 2: Inefficient Cooling. The reaction between POCl₃ and DMF is highly exothermic. If the addition is too fast or cooling is inadequate, localized heating can occur, followed by rapid precipitation as the area cools, leading to solidification.
-
Solution: Ensure the reaction flask is well-submerged in an ice-water or ice-salt bath. Add the POCl₃ dropwise over a prolonged period (e.g., 30-60 minutes) to allow for efficient heat dissipation.[2] Using a mechanical stirrer instead of a magnetic stir bar can also help manage thick slurries.
-
Issue 3: Difficult Workup and Product Isolation
Q: I'm struggling with the workup. The layers won't separate, or my product is contaminated with colored impurities. What are the best practices for workup?
A clean and efficient workup is essential for obtaining a high yield of pure product.
-
Cause 1: Improper Quenching. The hydrolysis of the intermediate iminium salt and excess POCl₃ is highly exothermic and can be dangerous if not controlled. Incomplete hydrolysis will lead to low yields.[14]
-
Solution: Perform a "reverse quench." Slowly pour the cooled reaction mixture into a separate flask containing a vigorously stirred mixture of crushed ice and water.[2][14] This method effectively dissipates heat. Following the quench, neutralize the acidic solution carefully with a base like NaOH, NaHCO₃, or NaOAc to a neutral or slightly basic pH to facilitate product extraction.[2][5]
-
-
Cause 2: Emulsion Formation. During aqueous extraction, a stable emulsion can form, making phase separation difficult or impossible.[2][16]
-
Solution: To break an emulsion, add a saturated solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous layer, forcing the organic product into the organic phase.[16] If the emulsion persists, filtering the mixture through a pad of Celite can sometimes help.
-
-
Cause 3: Formation of Colored Byproducts. A deep green or blue color in the reaction mixture often indicates the formation of cyanine dyes. These byproducts can arise from the self-condensation of the Vilsmeier reagent or its reaction with the product.[21]
-
Solution: While difficult to prevent entirely, these impurities are often highly polar and can typically be removed during silica gel column chromatography.
-
Visual Guides: Mechanism and Troubleshooting Workflow
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds in three main stages: formation of the Vilsmeier reagent, electrophilic attack on the aromatic ring, and hydrolysis to the final aldehyde.
Caption: Key stages of the Vilsmeier-Haack reaction.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving low-yield issues.
Caption: A step-by-step decision tree for troubleshooting low product yield.
Data & Protocols
Table 1: Key Parameter Optimization
| Parameter | Typical Range | Rationale & Impact on Yield |
| Vilsmeier Reagent Stoichiometry | 1.5 - 3.0 eq. (vs. Substrate) | Ensures complete consumption of the starting material. Insufficient reagent is a primary cause of incomplete reactions.[2] |
| Reaction Temperature | 0 °C to 120 °C | Substrate dependent. Reagent formation is done at 0-5 °C. Reaction with the substrate may require heating (40-80 °C) to proceed, especially for deactivated rings.[2][11][19] |
| Reaction Time | 2 - 24 hours | Less reactive substrates require longer reaction times. Monitor by TLC/LCMS to determine the optimal duration.[2][16] |
| Solvent | DMF, DCM, Chloroform | DMF can serve as both reagent and solvent. Using a co-solvent like DCM can help prevent the Vilsmeier reagent from precipitating and improve stirrability.[5][22] |
| Workup pH | 7 - 9 | The intermediate iminium salt hydrolyzes to the aldehyde. Neutral to slightly basic conditions are required to deprotonate the amine byproduct and allow for efficient extraction of the aldehyde.[2] |
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation
This protocol provides a robust starting point and should be optimized for specific substrates.
1. Preparation of the Vilsmeier Reagent:
-
To a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas (argon) inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF solution via the dropping funnel over 30-60 minutes. It is critical to maintain the internal temperature below 5 °C during this exothermic addition.[2]
-
After the addition is complete, allow the resulting mixture (which may be a clear solution or a white/yellow slurry) to stir at 0 °C for an additional 30 minutes to ensure complete formation of the reagent.[2]
2. Reaction with Aromatic Substrate:
-
Dissolve the electron-rich aromatic substrate (1.0 equiv.) in a minimal amount of anhydrous DMF or a suitable co-solvent (e.g., DCM).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, the reaction can be continued at 0 °C, allowed to warm to room temperature, or heated (e.g., 60-80 °C), depending on the substrate's reactivity.[17]
-
Monitor the reaction's progress by TLC or LCMS until the starting material is consumed.[2]
3. Workup and Purification:
-
Once the reaction is complete, cool the mixture back down in an ice bath.
-
In a separate, larger flask, prepare a vigorously stirred mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice/water mixture (reverse quench).[14]
-
Hydrolyze the resulting iminium salt by stirring for 10-30 minutes. Carefully neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or by the portion-wise addition of a base like sodium acetate until the pH is neutral or slightly basic (pH ~8).[2][5]
-
Extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or DCM).
-
Combine the organic layers, wash with brine to remove residual water and break any emulsions, and dry over anhydrous sodium sulfate (Na₂SO₄).[5]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography or recrystallization to afford the pure aldehyde product.[5][16]
References
-
Vilsmeier-Haack Reaction | NROChemistry. ()
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. ()
-
Vilsmeier–Haack reaction - Wikipedia. ()
-
Vilsmeier haack rxn | PPTX - Slideshare. ()
-
Vilsmeier-Haack reaction - Name-Reaction.com. ()
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ()
-
Optimization of Vilsmeier-Haack reaction parameters - Benchchem. ()
-
Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. - Benchchem. ()
-
Technical Support Center: Vilsmeier-Haack Reaction Workup - Benchchem. ()
-
Vilsmeier-Haack Reaction - Chemistry Steps. ()
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. ()
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 - Growing Science. ()
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. ()
-
optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde - Benchchem. ()
-
Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal - Benchchem. ()
-
managing precipitate formation in Vilsmeier reagent preparation - Benchchem. ()
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - SciRP.org. ()
-
Vilsmeier reagent - Wikipedia. ()
-
Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem. ()
-
Vilsmeier Reagent - Enamine. ()
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. ()
-
Vilsmeier haack reaction | PPTX - Slideshare. ()
-
How can I improve the Vilsmeier-Haack reaction? - ResearchGate. ()
-
Vilsmeier–Haack formylation - Organic Chemistry Reaction. ()
-
side reaction pathways in the formylation of fluorophenylfurans - Benchchem. ()
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- 3. Vilsmeier haack rxn | PPTX [slideshare.net]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
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- 22. ijpcbs.com [ijpcbs.com]
Technical Support Center: Strategies for Tar-Free Quinoline Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address a persistent challenge in classical quinoline synthesis: the formation of tar and polymeric byproducts. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions for higher yields and purity.
Introduction: The Challenge of Tar in Quinoline Synthesis
The synthesis of the quinoline scaffold, a cornerstone in medicinal and industrial chemistry, has a rich history dating back to the 19th century. Classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses remain valuable tools. However, these reactions are often plagued by the formation of intractable tars and polymeric materials, which significantly reduce yields and complicate product purification. This guide will dissect the mechanistic origins of tar formation in these key syntheses and provide actionable, field-proven strategies to mitigate these unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the notoriously vigorous and tar-forming nature of the Skraup synthesis?
A1: The Skraup synthesis is inherently exothermic and prone to tar formation due to a combination of harsh reaction conditions.[1] The use of concentrated sulfuric acid at high temperatures to dehydrate glycerol into the highly reactive acrolein intermediate is the initial trigger.[2] This acrolein can readily undergo acid-catalyzed polymerization, a primary contributor to tar. Furthermore, the strong oxidizing agent, traditionally nitrobenzene, can lead to uncontrolled side reactions and charring at elevated temperatures.
Q2: In the Doebner-von Miller synthesis, my reaction mixture turns into a thick, dark polymer. What is happening and how can I prevent it?
A2: The formation of polymeric material is a very common issue in the Doebner-von Miller reaction. The root cause is the acid-catalyzed self-condensation or polymerization of the α,β-unsaturated aldehyde or ketone used as a reactant.[3] Under strong acidic conditions, these carbonyl compounds are highly susceptible to side reactions that compete with the desired quinoline formation. To prevent this, strategies that limit the effective concentration of the carbonyl compound in the acidic phase are highly effective.
Q3: Can the choice of acid catalyst in the Combes synthesis influence the formation of byproducts?
A3: Absolutely. The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. While strong acids like sulfuric acid are traditional, they can promote side reactions, especially at the high temperatures required for cyclization. Milder catalysts such as polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can be more effective dehydrating agents and lead to cleaner reactions with fewer byproducts.[4] The choice of acid can also influence the regioselectivity of the reaction when using unsymmetrical β-diketones.[4]
Q4: My Friedländer synthesis is giving a low yield with many spots on the TLC plate. What are the likely side reactions?
A4: Low yields and multiple byproducts in the Friedländer synthesis often stem from the self-condensation of the ketone reactant under the reaction conditions (either acidic or basic).[5] This aldol condensation competes with the desired reaction between the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound. Using milder reaction conditions and alternative catalysts can help to suppress these side reactions and improve the yield of the desired quinoline.[5]
Troubleshooting Guides by Synthesis Method
The Skraup Synthesis
The Skraup synthesis, while powerful for producing unsubstituted quinolines, is infamous for its violent exotherm and significant tar formation.[1] Understanding the mechanistic culprits is key to taming this reaction.
Core Problem: Uncontrolled Polymerization of Acrolein
The dehydration of glycerol by concentrated sulfuric acid produces acrolein, an α,β-unsaturated aldehyde that is highly prone to polymerization under acidic conditions.
Visualizing the Problem: Acrolein Polymerization Pathway
Caption: Acid-catalyzed polymerization of acrolein in the Skraup synthesis.
Troubleshooting & Optimization Strategies for the Skraup Synthesis
| Issue Encountered | Probable Cause | Recommended Solution |
| Violent, Uncontrolled Exotherm | Rapid, exothermic dehydration of glycerol and subsequent reactions. | 1. Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture. It acts as an oxygen carrier, smoothing the reaction rate.[1] 2. Controlled Reagent Addition: Add the sulfuric acid slowly and portion-wise with efficient cooling. |
| Significant Tar Formation | Acid-catalyzed polymerization of acrolein; charring from harsh oxidizing conditions. | 1. Optimize Oxidizing Agent: Consider using milder oxidizing agents like arsenic pentoxide instead of nitrobenzene. 2. Temperature Control: Maintain the reaction temperature just high enough to initiate and sustain the reaction, avoiding excessive heating. |
| Low Yield of Quinoline | Loss of starting material to polymerization; difficult isolation from tar. | 1. Modern Variations: Explore microwave-assisted Skraup synthesis in ionic liquids, which can proceed under milder conditions and without an external oxidant, leading to higher yields.[6] |
| Difficult Product Isolation | The desired quinoline is trapped within a tarry matrix. | 1. Purification Protocol: After neutralizing the reaction mixture, perform steam distillation to isolate the volatile quinoline from the non-volatile tar. Further purification can be achieved by vacuum distillation or crystallization.[7] |
Experimental Protocol: Moderated Skraup Synthesis
-
To a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add aniline and ferrous sulfate heptahydrate.
-
With vigorous stirring, slowly add concentrated sulfuric acid, ensuring the temperature does not rise excessively.
-
Add glycerol, followed by the slow addition of nitrobenzene.
-
Gently heat the mixture until an exothermic reaction begins. Remove the heat source and control the reaction with cooling if necessary.
-
Once the initial exotherm subsides, heat the mixture to reflux for 3-4 hours.
-
Cool the mixture and carefully dilute with water.
-
Neutralize with an excess of aqueous sodium hydroxide.
-
Perform steam distillation to isolate the crude quinoline.
-
Separate the organic layer from the distillate and purify by vacuum distillation.
The Doebner-von Miller Synthesis
This method is more versatile than the Skraup synthesis, allowing for the preparation of substituted quinolines. However, it is also susceptible to tar formation from the polymerization of α,β-unsaturated carbonyl compounds.
Core Problem: Acid-Catalyzed Polymerization of Carbonyl Reactants
Similar to the Skraup synthesis, the strong acid catalysts used in the Doebner-von Miller reaction can induce the self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone.[3]
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for the Doebner-von Miller reaction.
Troubleshooting & Optimization Strategies for the Doebner-von Miller Synthesis
| Issue Encountered | Probable Cause | Recommended Solution |
| Significant Tar/Polymer Formation | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3] | 1. Biphasic Solvent System: Sequester the carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an aqueous acidic phase. This reduces the concentration of the carbonyl compound in the acidic medium, minimizing polymerization.[3] 2. Slow Addition: Add the carbonyl compound slowly to the reaction mixture. |
| Low Yield | Polymerization of starting material; harsh reaction conditions leading to degradation. | 1. Optimize Acid: Screen different Brønsted and Lewis acids. Milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) can be effective while reducing tar formation.[8] 2. Temperature Control: Use the lowest effective temperature and monitor the reaction progress by TLC to avoid prolonged heating. |
| Formation of Unexpected Isomers | With certain substrates, alternative cyclization pathways can occur. | 1. Catalyst Choice: The choice of acid can influence regioselectivity. For example, using trifluoroacetic acid with γ-aryl-β,γ-unsaturated α-ketoesters can favor the formation of 4-substituted quinolines.[9] |
The Combes Synthesis
The Combes synthesis is a reliable method for producing 2,4-disubstituted quinolines, but it is not without its challenges, particularly concerning reaction conditions and potential side reactions.
Core Problem: Incomplete Cyclization and Side Reactions
The final step of the Combes synthesis is an acid-catalyzed intramolecular electrophilic aromatic substitution (the cyclization). If the conditions are not optimal, this step can be slow or incomplete, and the enamine intermediate can be susceptible to other reactions. Strong electron-withdrawing groups on the aniline can deactivate the ring and hinder cyclization.[10]
Troubleshooting & Optimization Strategies for the Combes Synthesis
| Issue Encountered | Probable Cause | Recommended Solution |
| Low Yield of Quinoline | Inefficient cyclization due to a deactivated aniline or suboptimal acid catalyst. | 1. Catalyst Selection: For less reactive anilines, consider stronger dehydrating agents like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH) instead of sulfuric acid.[4] 2. Temperature Optimization: Ensure the temperature is sufficient for the cyclization step, which is often the rate-determining step. |
| Mixture of Regioisomers | Use of an unsymmetrical β-diketone. | 1. Influence of Substituents: The regioselectivity is influenced by steric and electronic factors. Bulky substituents on the diketone and electron-donating groups on the aniline can direct the cyclization.[4] Careful selection of starting materials is key. |
| Byproduct Formation | Side reactions of the enamine intermediate under harsh acidic conditions. | 1. Milder Conditions: Explore alternative catalysts that can promote the reaction under milder conditions. Some modern methods utilize Lewis acids or solid acid catalysts. |
The Friedländer Synthesis
The Friedländer synthesis is a versatile method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Its main drawback is the potential for self-condensation of the carbonyl reactant.
Core Problem: Competing Aldol Condensation
Under both acidic and basic conditions, the ketone reactant can undergo self-aldol condensation, which competes with the desired condensation with the 2-aminoaryl carbonyl compound, leading to reduced yields and a complex mixture of products.[5]
Troubleshooting & Optimization Strategies for the Friedländer Synthesis
| Issue Encountered | Probable Cause | Recommended Solution |
| Low Yield and Byproducts | Self-condensation of the ketone reactant.[5] | 1. Milder Catalysts: Move away from traditional strong acids and bases. Catalytic amounts of iodine, p-toluenesulfonic acid, or various Lewis acids can efficiently promote the reaction under milder conditions.[1][5] 2. One-Pot Procedures: For syntheses starting from o-nitroaryl carbonyls, one-pot reduction and subsequent Friedländer condensation can be highly efficient.[11] |
| Poor Regioselectivity | Use of an unsymmetrical ketone. | 1. Catalyst Control: The use of specific amine catalysts or ionic liquids can improve regioselectivity.[5] |
| Harsh Reaction Conditions | High temperatures leading to degradation. | 1. Solvent-Free Conditions: Explore microwave-assisted, solvent-free conditions with solid-supported catalysts, which can lead to shorter reaction times and higher yields.[1] |
Conclusion
The formation of tar is a common impediment in classical quinoline syntheses, but it is not an insurmountable one. By understanding the mechanistic underpinnings of these side reactions—primarily the acid-catalyzed polymerization of reactive intermediates—researchers can make informed decisions to optimize their reaction conditions. The strategic use of moderators, biphasic systems, milder catalysts, and controlled temperatures can transform a low-yielding, tar-filled reaction into a clean and efficient synthesis. This guide serves as a starting point for troubleshooting and a testament to the enduring utility of these foundational reactions when approached with a modern understanding of their chemical behavior.
References
-
Sharma, V., Kumar, V., & Singh, P. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23785-23807. [Link]
-
Li, G., et al. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Materials, 16(24), 7621. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-250. [Link]
-
Larionov, O. V., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 988. [Link]
-
Patil, S. A., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(5), 1303-1329. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
-
Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113-144. [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
-
Merritt, Jr., C., & Walker, G. H. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society, 66(7), 1276-1277. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. [Link]
-
Kozhevnikov, I. V. (2006). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Chemistry of Heterocyclic Compounds, 42(6), 705-721. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. [Link]
-
Li, A. H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. [Link]
-
Fehnel, E. A., & Cohn, E. J. (1949). Concerning the mechanism of the Friedländer quinoline synthesis. Journal of the American Chemical Society, 71(3), 978-982. [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. [Link]
-
ResearchGate. (n.d.). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. [Link]
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- 11. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of Dichloroquinolines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specific focus on dichloroquinoline substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with reaction efficiency. Here, we will delve into the common pitfalls and provide systematic, evidence-based troubleshooting strategies to enhance your reaction yields.
Troubleshooting Guides & FAQs
Question 1: My Suzuki coupling reaction with a dichloroquinoline is giving me a low to no yield. What are the most common culprits?
Low yields in the Suzuki coupling of dichloroquinolines are a frequent challenge. The primary reasons often revolve around the inherent reactivity of the substrates and the specific reaction conditions employed. Dichloroquinolines can be particularly challenging due to the relatively strong carbon-chlorine (C-Cl) bond, which can make the initial oxidative addition step of the catalytic cycle more demanding compared to their bromo or iodo counterparts.[1][2]
Here are the key areas to investigate systematically:
-
Catalyst System Inactivity: The choice of palladium source and ligand is paramount. For less reactive aryl chlorides, a highly active catalyst system is essential.[1][3]
-
Suboptimal Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[1][4] An inappropriate base can lead to a stalled catalytic cycle.
-
Reagent Instability: Boronic acids are susceptible to degradation, particularly through protodeboronation, which leads to the formation of an undesired arene byproduct.[3][5]
-
Solvent and Temperature Issues: The reaction may require elevated temperatures to overcome the activation energy barrier for the C-Cl bond cleavage. The solvent system also plays a critical role in solubility and reaction kinetics.[1][6]
-
Presence of Oxygen: Palladium(0) catalysts are highly sensitive to oxygen and can decompose into inactive palladium black.[3][7]
Question 2: How do I select the optimal palladium catalyst and ligand for my dichloroquinoline substrate?
The catalyst system is the heart of the Suzuki reaction. For challenging substrates like dichloroquinolines, a generic catalyst like Pd(PPh₃)₄ may not be sufficient.[1]
Palladium Source:
While Pd(PPh₃)₄ can be effective in some cases, consider more active Pd(0) sources like Pd(OAc)₂ or Pd₂(dba)₃ used in conjunction with a specialized phosphine ligand.[1] These are often more effective at promoting the challenging oxidative addition of aryl chlorides.[8]
Ligand Choice:
Standard ligands such as triphenylphosphine (PPh₃) may not be adequate. Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition of aryl chlorides.[1] Consider ligands from the Buchwald-type biarylphosphine family (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃, PCy₃).[1][9]
| Ligand Family | Examples | Key Characteristics |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, promoting oxidative addition and reductive elimination. |
| Bulky Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating, enhancing catalyst activity for C-Cl bond activation. |
| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Strong σ-donors, forming stable and highly active palladium complexes.[4] |
Experimental Protocol: Catalyst System Screening
A systematic screening of different palladium source and ligand combinations is a highly effective troubleshooting strategy.
-
Setup: Prepare multiple small-scale reactions in parallel, each with a different catalyst system.
-
Reagents: Use your dichloroquinoline substrate (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Loading: Start with a standard catalyst loading (e.g., 2-5 mol % Pd source, 4-10 mol % ligand).
-
Conditions: Run the reactions in a degassed solvent (e.g., dioxane/water 4:1) at an elevated temperature (e.g., 100 °C).
-
Monitoring: Monitor the reactions by TLC or LC-MS to compare the rate of product formation.
Question 3: My boronic acid seems to be degrading. How can I mitigate this?
Boronic acid instability is a significant contributor to low yields. The primary degradation pathways are protodeboronation (replacement of the boronic acid group with a hydrogen) and oxidation.[5]
Signs of Boronic Acid Decomposition:
-
Consistently low or no yield of the desired product.[5]
-
Appearance of a significant amount of the protodeboronated side product (Ar-H) in your reaction mixture.[5]
-
Formation of homocoupled products (Ar-Ar) from the boronic acid.[5]
Strategies to Enhance Stability:
-
Use Fresh Reagents: Whenever possible, use freshly purchased or purified boronic acids.[3]
-
Boronic Esters: Converting boronic acids to their corresponding esters, such as pinacol esters (ArB(pin)), significantly increases their stability against protodeboronation and oxidation.[5][10][11] These can often be used directly in the coupling reaction.
-
Potassium Trifluoroborate Salts: These salts (ArBF₃K) are another class of highly stable boronic acid surrogates that can be used directly in Suzuki couplings.[3][4]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form air- and water-stable crystalline solids that can be used directly in the reaction.[12]
Question 4: I'm unsure about the best base and solvent for my reaction. What are the general guidelines?
The choice of base and solvent is interdependent and can dramatically impact the reaction outcome.
Base Selection:
The role of the base is to activate the boronic acid, facilitating transmetalation.[4][13] For the coupling of dichloroquinolines, weak bases like Na₂CO₃ are often insufficient.[1]
-
Stronger Inorganic Bases: K₃PO₄, Cs₂CO₃, and K₂CO₃ are frequently more effective.[1][14]
-
Fluoride Sources: In some cases, fluoride ions (e.g., from KF or CsF) can be beneficial.[4]
-
Organic Bases: While less common for aryl chlorides, strong organic bases can sometimes be effective.
Solvent System:
Aprotic polar solvents are commonly employed, often with a small amount of water.[1]
-
Common Solvents: 1,4-Dioxane, THF, toluene, and DMF are frequently used.[9][15][16]
-
Role of Water: The addition of water can help to solubilize the inorganic base and facilitate the reaction. However, excessive water can promote boronic acid decomposition.[15][17]
-
Solvent Degassing: It is critical to thoroughly degas all solvents to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.[3][18]
| Base | Common Solvents | Notes |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | A strong, versatile base suitable for many aryl chloride couplings. |
| Cs₂CO₃ | Dioxane, Toluene | A highly effective but more expensive option. |
| K₂CO₃ | THF/H₂O, DMF | A common and cost-effective choice, though may be less effective than K₃PO₄.[9] |
| KF | Dioxane | Can be effective and is milder towards base-labile functional groups.[4][15] |
Question 5: How does the position of the chlorine atoms on the quinoline ring affect the reaction?
The regioselectivity of the Suzuki coupling on a dichloroquinoline is influenced by the electronic and steric environment of each chlorine atom.
-
Electronic Effects: The chloro group at a more electron-deficient position is generally more reactive towards oxidative addition. For instance, in 2,4-dichloroquinoline, the C2 position is more susceptible to oxidative addition than the C4 position due to the electron-withdrawing effect of the adjacent nitrogen atom.[19] Similarly, in 4,7-dichloroquinoline, the C4 position is typically more reactive.[7][20]
-
Steric Hindrance: A more sterically hindered chlorine atom will react more slowly.
-
Quinoline Nitrogen Coordination: The nitrogen atom of the quinoline ring can coordinate to the palladium catalyst, potentially influencing its activity and the regioselectivity of the reaction.[7][19]
Visualizing the Troubleshooting Process
A logical workflow is essential for efficiently diagnosing and solving issues with low yields.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
The Suzuki Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is key to diagnosing which step may be failing.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
- BenchChem. Addressing the instability of boronic acids in Suzuki-Miyaura coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- National Institutes of Health (NIH). (2016).
- BenchChem. Technical Support Center: Optimization of Suzuki Coupling for Chloro-quinoxalines.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- BenchChem. Technical Support Center: Suzuki Coupling Reactions.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Beilstein Journals. (2012). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines.
- Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Reddit. (2024). Struggling with Suzuki Reaction.
- National Institutes of Health (NIH). (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- Israel Journal of Chemistry. (2019).
- BenchChem.
- National Institutes of Health (NIH). (2020).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Chemical Science (RSC Publishing). (2021).
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- White Rose Research Online.
- ResearchGate. (2025).
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Reactions of 2,7-Dichloro-8-methylquinoline-3-carbonitrile
Welcome to the dedicated technical support guide for managing reactions involving 2,7-dichloro-8-methylquinoline-3-carbonitrile. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of achieving regioselective functionalization of this versatile scaffold.
Introduction: The Challenge of Regioselectivity
The this compound core presents a unique challenge in synthetic chemistry. The presence of two distinct chlorine atoms at the C2 and C7 positions, coupled with the electronic influence of the C3-carbonitrile and the steric hindrance from the C8-methyl group, creates a nuanced reactivity landscape. Achieving selective substitution at either C2 or C7 is paramount for the successful synthesis of targeted derivatives. This guide will equip you with the knowledge to control these reactions effectively.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I observing a mixture of C2 and C7 substituted products in my nucleophilic aromatic substitution (SNAr) reaction?
Answer:
The formation of a mixture of C2 and C7 substituted isomers is a common challenge and stems from the inherent electronic properties of the quinoline ring system. The nitrogen atom within the quinoline ring strongly activates the C2 and C4 positions towards nucleophilic attack through resonance stabilization of the Meisenheimer intermediate. While the C4 position is blocked in your starting material, the C2 position remains highly activated.
The C7 position, being on the benzenoid ring, is less activated than the C2 position. However, it is still susceptible to nucleophilic attack, particularly under forcing conditions (e.g., high temperatures). The C3-carbonitrile group also exerts a moderate electron-withdrawing effect that can influence the reactivity of the C7 position. The C8-methyl group introduces significant steric hindrance around the C7 position, which can disfavor the approach of bulky nucleophiles.
Therefore, the regiochemical outcome of your reaction is a delicate balance between:
-
Electronic Effects: Favoring C2 substitution.
-
Steric Hindrance: Disfavoring C7 substitution, especially with bulky nucleophiles.
-
Reaction Conditions: Harsher conditions may lead to less selective reactions and the formation of the C7 isomer.
Caption: Factors influencing regioselectivity at C2 and C7.
FAQ 2: What are the recommended starting conditions to achieve selective substitution at the C2 position?
Answer:
Given the higher intrinsic reactivity of the C2 position, achieving selective substitution here is generally more straightforward. The key is to use conditions that favor the kinetically controlled product.
Core Principles for C2 Selectivity:
-
Low Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) will favor the pathway with the lower activation energy, which is the attack at C2.
-
Less Reactive Nucleophiles: While counterintuitive, using a nucleophile that is not overly reactive can improve selectivity. Highly reactive nucleophiles may have enough energy to overcome the higher activation barrier for C7 substitution, especially if the reaction is allowed to proceed for a long time or at elevated temperatures.
-
Aprotic Solvents: Solvents like THF, DMF, or DMSO are generally preferred for SNAr reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.[1][2]
This protocol provides a general starting point for the selective amination at the C2 position.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates SNAr reactions. |
| Temperature | 0 °C to Room Temperature | Favors the kinetic C2 product. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 eq.) | A mild base to neutralize the HCl byproduct. |
| Nucleophile | Amine (1.1 - 1.5 eq.) | Slight excess to ensure complete reaction. |
| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with atmospheric moisture. |
Step-by-Step Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq.) and the chosen base (2.0 eq.).
-
Add anhydrous DMF and stir the suspension.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the amine nucleophile (1.1-1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
FAQ 3: How can I promote selective substitution at the C7 position?
Answer:
Selectivity for the C7 position is more challenging due to its lower electronic activation and the steric hindrance from the C8-methyl group. Success often requires overcoming the kinetic preference for C2 substitution.
Strategies for C7 Selectivity:
-
Steric Control:
-
Bulky Nucleophiles: Employing a sterically demanding nucleophile can disfavor attack at the already somewhat hindered C2 position and relatively favor attack at C7, despite the C8-methyl group.
-
Blocking the C2 position: In some cases, it may be possible to temporarily protect or react the C2 position, perform the C7 substitution, and then deprotect or modify the C2 position.
-
-
Thermodynamic Control:
-
Higher Temperatures: Running the reaction at elevated temperatures can provide enough energy to overcome the higher activation barrier for C7 substitution. In some cases, if the C2-substituted product is reversible, heating may allow for equilibration to the more thermodynamically stable C7 product.
-
-
Catalysis:
-
Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination): These methods can sometimes offer different regioselectivities compared to SNAr reactions. The mechanism is distinct and may be less sensitive to the electronic activation of the quinoline ring.
-
Directed C-H functionalization: Recent advances have shown that directing groups can be used to achieve C-H functionalization at otherwise unreactive positions, including C7.[3][4][5] While this is not a direct substitution of the chlorine, it represents an alternative strategy for functionalizing the C7 position.
-
Caption: Decision workflow for achieving C7 selectivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Insufficiently activated substrate: The combination of substituents may not be activating enough for the chosen nucleophile. 2. Poor nucleophile: The nucleophile may be too weak. 3. Solvent issues: The solvent may be inhibiting the reaction (e.g., protic solvents for SNAr) or the reagents may not be soluble. | 1. Increase Temperature: Carefully heat the reaction to provide more energy. 2. Use a stronger nucleophile or add a catalyst: Consider a more reactive nucleophile or explore catalytic methods. 3. Change Solvent: Switch to a polar aprotic solvent like DMF, DMSO, or NMP. |
| Formation of a dark, intractable mixture | 1. Decomposition: The starting material or product may be unstable at the reaction temperature. 2. Side reactions: The nucleophile or base may be reacting with the solvent or other functional groups. | 1. Lower the reaction temperature. 2. Use a milder base. 3. Ensure an inert atmosphere to prevent oxidative decomposition. |
| Difficulty in separating C2 and C7 isomers | Similar polarity: The two regioisomers may have very similar polarities, making chromatographic separation challenging. | 1. Optimize chromatography: Screen different solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) and consider using a different stationary phase (e.g., alumina). 2. Derivatization: If possible, derivatize the mixture to create compounds with different polarities that are easier to separate. The protecting group can be removed after separation. |
How do I unambiguously confirm the regiochemistry of my product?
Answer:
Confirming the site of substitution is critical. While 1D ¹H NMR is a good starting point, 2D NMR techniques are often necessary for definitive assignment.
-
¹H NMR: The proton at C4 is a good initial indicator. It will have a distinct chemical shift and coupling pattern. Substitution at C2 will primarily affect the chemical shifts of the protons on the pyridine ring (H4, H5), while substitution at C7 will have a more pronounced effect on the protons of the benzene ring (H5, H6).
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It is useful for tracing the connectivity of the protons on each ring.[6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful technique for this problem. It shows correlations between protons and carbons over two or three bonds. For example, to confirm C2 substitution, you would look for a correlation between the protons of the new substituent and the C2 and C3 carbons of the quinoline ring. To confirm C7 substitution, you would look for correlations between the new substituent's protons and the C7 and C8 carbons.[7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows which protons are close in space. For a C7-substituted product, you would expect to see a NOE between the protons of the new substituent and the C8-methyl group and the C6-proton.
-
-
Sample Preparation: Dissolve 10-20 mg of your purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup:
-
Acquire a standard 1D ¹H and ¹³C spectrum first to determine the chemical shift ranges.
-
Set up the HMBC experiment, ensuring the spectral widths in both the proton (F2) and carbon (F1) dimensions are appropriate to cover all signals.
-
The key parameter is the d2 delay, which is optimized for long-range couplings (typically set to a value corresponding to a J-coupling of 8-10 Hz).
-
-
Acquisition & Processing: The experiment may take several hours depending on the concentration of the sample. After acquisition, the data is Fourier transformed in both dimensions.
-
Analysis: Look for the key cross-peaks that connect the protons on your substituent to the carbons of the quinoline core, as described above.
References
-
Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. (2025). Request PDF. [Link]
-
Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. (2025). PubMed. [Link]
-
Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. (2025). Request PDF. [Link]
-
Selective C H functionalization of quinolines. a) State of the art in... (n.d.). ResearchGate. [Link]
-
C7 (and related)-selective C–H olefination reactions of quinoline and... (n.d.). ResearchGate. [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025). ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Organic Chemistry Tutor. [Link]
-
21.04 Nuc. Aromatic Substitution. (n.d.). OrganicChemGuide. [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]
-
Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (n.d.). Longdom Publishing. [Link]
-
2D NMR Introduction. (2019). Chemistry LibreTexts. [Link]
-
2D NMR FOR THE CHEMIST. (n.d.). University of Missouri-St. Louis. [Link]
-
Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. [Link]
-
Factors affecting the SN2 Reaction. (2021). Chemistry LibreTexts. [Link]
Sources
- 1. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 2,7-Dichloro-8-methylquinoline-3-carbonitrile under acidic or basic conditions
Technical Support Center: 2,7-Dichloro-8-methylquinoline-3-carbonitrile
A Guide to Understanding and Mitigating Stability Issues in Experimental Workflows
Introduction: This guide addresses the potential stability challenges of this compound, particularly when exposed to acidic or basic conditions. Direct, published stability data for this specific molecule is limited[1][2]. Therefore, this document is built upon established principles of chemical reactivity concerning the quinoline core, the carbonitrile functional group, and chloro-substituents. It provides researchers, scientists, and drug development professionals with a framework for anticipating, identifying, and troubleshooting degradation in their experiments. The core principle of this guide is to empower users to conduct their own stability assessments through a systematic approach known as forced degradation.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most chemically reactive sites on the this compound molecule under acidic or basic conditions?
A: The primary sites of reactivity and potential degradation are:
-
The Nitrile Group (-C≡N): The carbonitrile group is susceptible to hydrolysis under both acidic and basic conditions. The electrophilic carbon atom can be attacked by nucleophiles like water or hydroxide ions. This is the most probable pathway for degradation under typical aqueous experimental conditions.
-
The Quinoline Ring Nitrogen: As a weak tertiary base, the nitrogen atom in the quinoline ring can be protonated by acids.[5] While this doesn't typically lead to degradation on its own, it alters the electron distribution of the ring system, which can influence the reactivity of other substituents.
-
Chloro Substituents (-Cl): The chlorine atoms on the quinoline ring are generally stable. However, under harsh conditions (e.g., high temperatures, very strong bases), nucleophilic aromatic substitution could potentially occur, though this is less likely than nitrile hydrolysis.
Q2: What is the expected degradation pathway in acidic solution?
A: Under acidic conditions, the nitrile group is prone to hydrolysis. The reaction is catalyzed by the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to attack by water. This typically proceeds in two stages:
-
Hydrolysis to an Amide: The initial product is the corresponding amide, 2,7-Dichloro-8-methylquinoline-3-carboxamide.
-
Hydrolysis to a Carboxylic Acid: With prolonged exposure to acid or more stringent conditions, the amide can be further hydrolyzed to the carboxylic acid, 2,7-Dichloro-8-methylquinoline-3-carboxylic acid.
Q3: What is the expected degradation pathway in basic solution?
A: The mechanism is similar to acidic hydrolysis but is often faster due to the presence of the stronger nucleophile, the hydroxide ion (OH⁻). The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The reaction proceeds through a carboximidate intermediate, ultimately yielding the same primary degradation products: the amide and subsequently the carboxylic acid.
Q4: Why are forced degradation studies important for my work with this compound?
A: Forced degradation (or stress testing) is a critical process where a compound is intentionally exposed to conditions more severe than in a typical experiment, such as high heat and extreme pH.[4][6] These studies are essential for:
-
Identifying Potential Degradants: They help you proactively identify the likely degradation products that could form during your synthesis, workup, or formulation.[3]
-
Developing Stability-Indicating Methods: The information is crucial for developing analytical methods (like HPLC) that can separate the parent compound from its degradation products, ensuring accurate quantification.[7]
-
Understanding Degradation Pathways: It helps to elucidate the chemical pathways by which the molecule degrades, providing insight into its intrinsic stability.[4]
Q5: My solution containing the compound turned yellow/brown after adding a base. What does this indicate?
A: Discoloration upon exposure to light or changes in pH is not uncommon for heterocyclic aromatic compounds like quinolines.[5] This could indicate several processes, from simple changes in chromophore structure to more complex degradation. While nitrile hydrolysis is the most likely chemical transformation, color changes may suggest the formation of minor, highly conjugated byproducts or even polymerization, especially under harsh conditions. It is a clear visual cue that the integrity of your compound may be compromised and warrants immediate analytical investigation (e.g., via HPLC or LC-MS).
Troubleshooting Guide: Common Experimental Issues
| Symptom / Observation | Potential Root Cause | Recommended Action & Troubleshooting Steps |
| Low yield or poor recovery after an acidic or basic aqueous workup. | Degradation of the nitrile group. The compound is likely being converted to the more water-soluble carboxylic acid, which is then lost to the aqueous phase during extraction. | 1. Lower the Temperature: Perform the workup or extraction at 0-5 °C to slow down the hydrolysis rate. 2. Minimize Contact Time: Do not let the compound sit in acidic or basic aqueous solutions for extended periods. Proceed with extraction immediately. 3. Use Milder Reagents: If possible, use weaker acids (e.g., dilute acetic acid, NH₄Cl wash) or bases (e.g., sodium bicarbonate solution) instead of strong HCl or NaOH. 4. Analyze the Aqueous Layer: Before discarding the aqueous layer, acidify it (if it was basic) or basify it (if it was acidic) and attempt to re-extract with an organic solvent to see if you can recover a more polar product (the carboxylic acid). |
| New, more polar peaks appear in HPLC/LC-MS analysis over time. | Formation of hydrolysis products. The amide is more polar than the starting nitrile, and the carboxylic acid is significantly more polar. | 1. Confirm Identity: Use mass spectrometry (LC-MS) to check the molecular weights of the new peaks. The amide will have a mass of +18 Da (addition of H₂O) and the carboxylic acid will have a mass of +19 Da (addition of H₂O and loss of NH₃, net effect). 2. Perform a Forced Degradation Study: Intentionally stress the compound under mild acid and base conditions (see protocol below) to confirm if the new peaks match the generated degradants. |
| Inconsistent analytical results or variable bioactivity between batches. | Partial degradation during storage or handling. Trace amounts of acid or base on glassware, in solvents, or exposure to atmospheric moisture could be causing slow degradation, leading to variable purity. | 1. Standardize Procedures: Ensure all workup and purification protocols are strictly identical between batches. 2. Check Reagent pH: Test the pH of solvents and aqueous solutions used in your process. 3. Store Properly: Store the solid compound in a desiccator, protected from light. For solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures. Use aprotic solvents for stock solutions where possible. |
Proposed Degradation Pathway
The primary degradation route for this compound under both acidic and basic conditions is the hydrolysis of the nitrile functional group.
Caption: Proposed hydrolysis pathway of the nitrile group.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for systematically evaluating the stability of your compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 1:1 mixture of acetonitrile and water.
2. Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control for each condition using the solvent without the stressor.
-
Acid Hydrolysis:
- Stressor: 0.1 M Hydrochloric Acid (HCl)
- Incubation: Heat at 60 °C.
-
Base Hydrolysis:
- Stressor: 0.1 M Sodium Hydroxide (NaOH)
- Incubation: Keep at room temperature (25 °C) initially, as base hydrolysis is often rapid.
-
Neutral Hydrolysis:
- Stressor: Purified Water (HPLC Grade)
- Incubation: Heat at 60 °C. This serves as a control for thermal degradation.
3. Sampling and Analysis:
-
Withdraw aliquots from each vial at specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots from the acidic and basic conditions. For the acid sample, add an equivalent amount of 0.1 M NaOH. For the base sample, add an equivalent amount of 0.1 M HCl.
-
Dilute all samples to the same final concentration with your mobile phase.
-
Analyze by a stability-indicating HPLC method (e.g., a C18 column with a gradient of acetonitrile and water with 0.1% formic acid). Monitor with a UV detector at the λmax of the parent compound.
4. Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time 0 sample.
-
Observe the formation of new peaks and track their peak areas over time.
Data Summary Table: Expected Forced Degradation Outcomes
| Stress Condition | Expected Rate of Degradation | Primary Expected Degradant(s) | Recommended Analytical Technique |
| 0.1 M HCl at 60 °C | Moderate to Fast | Amide, Carboxylic Acid | RP-HPLC, LC-MS |
| 0.1 M NaOH at 25 °C | Fast | Amide, Carboxylic Acid | RP-HPLC, LC-MS |
| Water at 60 °C | Slow to Negligible | Amide (if any) | RP-HPLC, LC-MS |
Workflow for Stability Assessment
The following diagram outlines the logical flow for assessing and addressing stability issues.
Caption: Experimental workflow for forced degradation analysis.
References
- Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC - NIH. (2022). National Institutes of Health.
- Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. (2011). Semantic Scholar.
- Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (2022). Water Science & Technology.
- Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (2025). ResearchGate.
- Pathway proposed for the degradation of quinoline. (N/A). ResearchGate.
- Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. (1998). Angewandte Chemie International Edition.
- Microbial degradation of quinoline and methylquinolines. (1990). ResearchGate.
-
Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (N/A). National Institutes of Health. Available at: [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. (N/A). International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
-
Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. (N/A). ResearchGate. Available at: [Link]
-
Synthesis of 5,7-dichloro-3-methylquinoline-8-carboxylic acid (compound no.5). (N/A). Molbase. Available at: [Link]
-
(2,7-Dichloro-8-methylquinolin-3-yl)methanol. (N/A). PubChem. Available at: [Link]
-
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (N/A). PubMed Central. Available at: [Link]
-
Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. (2024). National Institutes of Health. Available at: [Link]
-
This compound (C11H6Cl2N2). (N/A). PubChemLite. Available at: [Link]
-
Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023). Taylor & Francis Online. Available at: [Link]
-
Scheme 3. Formation of 4-hydroxypyrano[3,2-c]quinoline-3-carbonitrile derivative 10. (N/A). ResearchGate. Available at: [Link]
-
Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (N/A). Indian Academy of Sciences. Available at: [Link]
-
Degradation pathway of quinoline in aerobic conditions. (N/A). ResearchGate. Available at: [Link]
-
2-Chloro-8-methylquinoline-3-carbaldehyde. (2025). ResearchGate. Available at: [Link]
-
Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). PubMed. Available at: [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. Available at: [Link]
Sources
- 1. PubChemLite - this compound (C11H6Cl2N2) [pubchemlite.lcsb.uni.lu]
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- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noveltyjournals.com [noveltyjournals.com]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. ijrpp.com [ijrpp.com]
Technical Support Center: Recrystallization of 2,7-Dichloro-8-methylquinoline-3-carbonitrile
This technical support guide provides a comprehensive framework for developing a robust recrystallization protocol for 2,7-Dichloro-8-methylquinoline-3-carbonitrile. Given the absence of readily available, specific solubility data for this compound, this document emphasizes a systematic, empirical approach to solvent selection and troubleshooting. It is designed for researchers, scientists, and drug development professionals who require a high degree of purity for their downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the critical first step in developing a recrystallization protocol for a novel compound like this compound?
A1: The foundational step is a systematic solvent screening.[1][2] Since the goal is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures, a series of small-scale solubility tests with a range of solvents is essential.[3][4] This empirical approach is necessary when detailed solubility data is not available in the literature.
Q2: What are the characteristics of an ideal recrystallization solvent?
A2: An ideal solvent for recrystallization should exhibit the following properties:
-
High-temperature solubility: The compound of interest should be highly soluble in the solvent at or near its boiling point.[5][6]
-
Low-temperature insolubility: The compound should have very low solubility in the solvent at room temperature or below.[3][5]
-
Impurity solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[6]
-
Chemical inertness: The solvent must not react with the compound being purified.[4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[4]
-
Non-toxic and inexpensive: For practical and safety reasons, the solvent should be as safe to handle as possible and cost-effective.[4]
Q3: How does the chemical structure of this compound influence solvent choice?
A3: The structure of this compound suggests a moderate to low polarity. The quinoline ring system is aromatic and relatively non-polar, while the two chloro- groups and the nitrile (-CN) group introduce significant polarity and dipole moments.[7] The nitrile group, in particular, is strongly polar. This combination suggests that solvents of intermediate polarity, such as acetone, ethyl acetate, or alcohols like ethanol and isopropanol, might be good starting points for screening.[8] Highly non-polar solvents (e.g., hexanes) may show low solubility even when hot, while highly polar solvents (e.g., water) might not dissolve the compound sufficiently.
Q4: When should I consider a mixed-solvent system over a single solvent?
A4: A mixed-solvent system is employed when no single solvent meets the ideal criteria.[9] This is often the case when your compound is either too soluble in one solvent or not soluble enough in another, even at elevated temperatures. The technique involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" or "anti-solvent" in which it is insoluble to induce crystallization.[1] The two solvents must be miscible.[9]
Q5: How much of my crude compound should I use for the initial solvent screening tests?
A5: Only a small amount of your crude material is needed for initial tests. Typically, 10-20 mg of the compound in a small test tube is sufficient for each solvent being tested. This conserves your valuable material while providing the necessary solubility information.
Systematic Solvent Screening Protocol
A systematic approach is crucial for identifying the optimal solvent or solvent system. The following protocol outlines a reliable method for this process.
Objective: To determine a suitable solvent for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Small test tubes and a test tube rack
-
A selection of solvents with varying polarities (see table below)
-
Hot plate or water bath
-
Pasteur pipettes
Procedure:
-
Place approximately 10-20 mg of the crude compound into separate, labeled test tubes.
-
To each tube, add a small volume (e.g., 0.5 mL) of a single solvent at room temperature.
-
Agitate the tubes and observe the solubility. Record your observations.
-
If the compound does not dissolve at room temperature, heat the test tube gently in a water bath or on a hot plate.
-
If the compound dissolves upon heating, remove the tube from the heat and allow it to cool slowly to room temperature, and then in an ice bath.
-
Observe if crystal formation occurs upon cooling.
-
If the compound did not dissolve in the initial volume of hot solvent, add small increments of the hot solvent until it does, noting the approximate volume added. Then, allow it to cool as described above.
Data Interpretation and Solvent Selection:
| Solvent | Polarity | Solubility at Room Temp. (S, SS, I) | Solubility in Hot Solvent (S, SS, I) | Crystal Formation on Cooling? (Yes/No/Poor) | Assessment |
| Water | High | ||||
| Ethanol | Polar Protic | ||||
| Isopropanol | Polar Protic | ||||
| Acetone | Polar Aprotic | ||||
| Ethyl Acetate | Intermediate | ||||
| Dichloromethane | Intermediate | ||||
| Toluene | Non-polar | ||||
| Hexanes | Non-polar | ||||
| S = Soluble, SS = Sparingly Soluble, I = Insoluble |
-
Ideal Single Solvent: Insoluble (I) or Sparingly Soluble (SS) at room temperature, but Soluble (S) in the hot solvent, with good crystal formation upon cooling.
-
Potential for Mixed Solvent: If the compound is very soluble in one solvent (a "good" solvent) and insoluble in another (a "poor" solvent), this pair can be used for a mixed-solvent recrystallization. The two solvents must be miscible.
Troubleshooting Guide
This section addresses common issues encountered during recrystallization and provides systematic solutions.
Caption: Troubleshooting Decision Flowchart for Recrystallization.
Problem: My compound has "oiled out," forming a liquid layer instead of solid crystals.
-
Expertise & Experience: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is highly impure, causing a significant depression of the melting point.[10] It can also happen if the solution cools too quickly, leading to precipitation from a supersaturated solution at a temperature above the compound's melting point.
-
Trustworthiness (Solutions):
-
Reheat and Dilute: Warm the solution to re-dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool much more slowly.[10]
-
Change Solvents: If persistent, choose a solvent with a lower boiling point.
-
Use a Solvent Pair: Dissolving in a good solvent and adding a poor solvent can sometimes circumvent this issue.
-
Problem: No crystals have formed, even after the solution has cooled to room temperature.
-
Expertise & Experience: This is often due to either using an excessive amount of solvent or the formation of a stable supersaturated solution.[10] Supersaturation means the solution holds more dissolved solute than it theoretically should at that temperature.
-
Trustworthiness (Solutions):
-
Induce Nucleation: Gently scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.[11]
-
Seed Crystals: Add a tiny crystal of the crude compound (a "seed crystal") to provide a template for crystal growth.[11]
-
Reduce Temperature: Place the flask in an ice bath to further decrease solubility.
-
Concentrate the Solution: If too much solvent was the cause, gently heat the solution to boil off some of the solvent and then attempt to cool it again.[10][11]
-
Problem: My final yield of pure crystals is very low.
-
Expertise & Experience: A low yield is most commonly caused by using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even when cold.[11] Another cause can be premature crystallization during a hot filtration step.
-
Trustworthiness (Solutions):
-
Minimize Solvent: Always use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Ensure Complete Cooling: Allow the solution to cool completely, finishing with an ice bath, to maximize the amount of product that crystallizes out.
-
Recover a Second Crop: The mother liquor can be concentrated by boiling off some solvent to yield a second, though likely less pure, crop of crystals.
-
Problem: The resulting crystals are colored, but the pure compound is expected to be white or colorless.
-
Expertise & Experience: Colored impurities are common in crude reaction products. These can often be adsorbed onto a high-surface-area material.
-
Trustworthiness (Solutions):
-
Use Activated Charcoal: After dissolving the crude compound in the hot solvent, add a very small amount of activated charcoal to the solution.
-
Hot Filtration: Keep the solution hot for a few minutes and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.[6] Be cautious, as adding too much charcoal can lead to the loss of your desired product.
-
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask to the solvent's boiling point. Continue adding the minimum amount of boiling solvent until the compound just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration into a clean, pre-warmed flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (the one in which it is very soluble).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (the anti-solvent) dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization, Collection, Washing, and Drying: Follow steps 4 through 7 from the Single-Solvent Recrystallization protocol. For the washing step, use a pre-chilled mixture of the two solvents.
References
- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.
- How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.
- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
- Finding the best solvent for recrystallisation student sheet.
- Solvent selection for recrystallization: An undergraduate organic experiment.
- Experiment : Recrystallization – Part I: Solvent Selectionn. Science Learning Center.
- Are there any general rules for choosing solvents for recrystalliz
- Lab Procedure: Recrystalliz
- Recrystallization - Single Solvent. University of Toronto Scarborough.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Recrystallization Definition, Principle &Purpose. PraxiLabs.
- Recrystalliz
- Recrystalliz
- Technical Support Center: Purification of Quinoline Deriv
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
- Crystallization of quinoline derivatives and its preparation method.
- Synthesis and biological screening of some novel Quinoline deriv
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- Synthesis of deriv
- Problems with Recrystallisations. University of York, Chemistry Teaching Labs.
- Recrystallis
- Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
- 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
- Nitrile synthesis by oxidation, rearrangement, dehydr
- Prepar
- Nitriles | OCR A Level Chemistry A Revision Notes 2015. Save My Exams.
- Prepar
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- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Home Page [chem.ualberta.ca]
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- 11. chem.libretexts.org [chem.libretexts.org]
Column chromatography methods for isolating 2,7-Dichloro-8-methylquinoline-3-carbonitrile
Technical Support Center: Isolating 2,7-Dichloro-8-methylquinoline-3-carbonitrile
Welcome to the technical support guide for the chromatographic purification of this compound. This document provides in-depth, experience-driven advice in a question-and-answer format to help you navigate the specific challenges of isolating this moderately polar, nitrogen-containing heterocyclic compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses initial questions researchers may have before beginning the purification process.
Q1: What are the key structural features of this compound that will influence my chromatography strategy?
A1: The purification strategy is dictated by the molecule's distinct functional groups. The quinoline core, with its basic nitrogen atom, the highly polar carbonitrile (-C≡N) group, and two electron-withdrawing chlorine atoms, collectively render the molecule moderately to highly polar. This polarity means it will interact strongly with polar stationary phases like silica gel.[1][2] The basicity of the quinoline nitrogen can also lead to unwanted interactions with the acidic surface of standard silica gel, a critical factor to manage.[3][4]
Q2: What is the best starting point for a stationary phase and mobile phase?
A2: For initial purification of a crude reaction mixture, normal-phase flash column chromatography using silica gel is the most practical and cost-effective starting point.[5][6]
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm particle size) is recommended.
-
Mobile Phase (Eluent): A binary solvent system of a non-polar solvent and a polar solvent is ideal. A good starting point is a mixture of Hexane/Ethyl Acetate (EtOAc) or Dichloromethane (DCM)/Methanol (MeOH) . You will determine the optimal ratio by first performing Thin Layer Chromatography (TLC).[7][8]
Q3: How do I use Thin Layer Chromatography (TLC) to develop my column method?
A3: TLC is an essential preliminary step to predict the separation on a column.[8][9] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) between 0.2 and 0.4 .[7][10] This Rf range typically ensures good separation from impurities and a reasonable elution volume on the column.
-
Rf Definition: The ratio of the distance traveled by the compound to the distance traveled by the solvent front.
-
Procedure: Spot your crude reaction mixture on a TLC plate and develop it in various ratios of your chosen solvent system (e.g., 9:1 Hexane:EtOAc, 4:1, 1:1). Visualize the spots using a UV lamp (254 nm), as the aromatic quinoline system should be UV-active.[11] The solvent system that gives the desired Rf for your product is the one you will use for your column.[9]
Q4: How should I prepare my crude sample before loading it onto the column?
A4: Proper sample loading is critical for achieving sharp bands and good separation. You have two main options: liquid loading and dry loading.
-
Liquid Loading: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble but which is also as non-polar as possible. Often, DCM is a good choice. However, if your compound is not soluble in the column's mobile phase, this can cause precipitation at the top of the column and poor separation.[12][13][14]
-
Dry Loading (Recommended): This is the superior method, especially for compounds with limited solubility in the eluent.[13][15] Dissolve your crude product in a suitable solvent (e.g., DCM or acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely using a rotary evaporator to get a free-flowing powder.[16][17] This powder can then be carefully added to the top of the packed column.[16][17] This technique prevents band broadening caused by using a strong dissolution solvent.[15]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem: My compound is not moving from the origin on the TLC plate (Rf ≈ 0), even in 100% Ethyl Acetate.
-
Causality: This indicates your compound is highly polar and is adsorbing very strongly to the silica gel. The basic nitrogen of the quinoline ring may be interacting ionically with acidic silanol groups on the silica surface.[1][3]
-
Solution 1: Increase Mobile Phase Polarity. Switch to a more polar solvent system. A common next step is to use a mixture of Dichloromethane (DCM) and Methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.
-
Solution 2: Add a Basic Modifier. To mitigate the interaction between your basic compound and the acidic silica, add a small amount (0.5-1%) of a basic modifier like triethylamine (NEt₃) or pyridine to your eluent system.[3][17][18] This deactivates the acidic sites on the silica, allowing the compound to elute more easily.[18]
-
Solution 3: Consider Reversed-Phase. If the compound is still immobile, it may be too polar for normal-phase chromatography. In this case, reversed-phase chromatography (using a non-polar C18 stationary phase and a polar mobile phase like water/acetonitrile) would be the appropriate alternative.[1][12]
Problem: My compound runs with the solvent front on the TLC plate (Rf ≈ 1).
-
Causality: The mobile phase is too polar, causing your compound to have a much higher affinity for the eluent than for the stationary phase. It is being washed through the column without any retention.[12]
-
Solution: Decrease Mobile Phase Polarity. If you are using a Hexane/EtOAc system, significantly increase the proportion of hexane. If you are using 1:1 Hexane:EtOAc, try 9:1 or even 19:1. The goal is to increase the interaction with the silica gel to achieve the target Rf of 0.2-0.4.[8]
Problem: I see significant streaking/tailing of my compound spot on the TLC plate.
-
Causality: Tailing is a classic sign of undesirable interactions between the analyte and the stationary phase. For a quinoline derivative, this is almost certainly due to the basic nitrogen atom binding too strongly to the acidic silanol groups on the silica gel.[3] Overloading the TLC plate can also cause streaking.[8]
-
Solution 1: Add a Basic Modifier. As with the Rf ≈ 0 problem, the most effective solution is to add 0.5-1% triethylamine (NEt₃) to your eluent.[3] This will occupy the acidic sites and lead to much sharper, more symmetrical spots.
-
Solution 2: Use Neutralized Silica or Alumina. If triethylamine is incompatible with your compound or downstream applications, consider using a different stationary phase. Neutral or basic alumina can be an excellent alternative for purifying basic compounds.[3]
Problem: The separation between my product and a key impurity is very poor (ΔRf < 0.1).
-
Causality: The chosen solvent system does not have sufficient selectivity to resolve the two compounds. They have very similar polarities under the current conditions.
-
Solution 1: Change Solvent Selectivity. Do not just increase or decrease polarity; change the nature of the solvents. For example, if you are using a Hexane/EtOAc system, try a Hexane/DCM system or a Toluene/Acetone system. Different solvents interact with compounds in different ways (e.g., hydrogen bonding, dipole-dipole interactions) and may reveal a separation.
-
Solution 2: Implement Gradient Elution. Instead of running the column with a single, fixed solvent ratio (isocratic elution), start with a less polar mobile phase and gradually increase its polarity over the course of the separation (gradient elution).[19][20][21] This technique sharpens the elution bands of later compounds and can often resolve components that co-elute under isocratic conditions.[19][22] A shallow gradient around the polarity that almost separates the spots on TLC is often very effective.
Section 3: Experimental Workflows & Data
Workflow 1: Method Development from TLC to Column
The following diagram outlines the logical workflow for developing a robust purification method.
Caption: Method Development Workflow.
Data Presentation: Example Solvent Systems
The table below provides starting points for TLC screening based on the predicted polarity of this compound.
| Solvent System (v/v) | Predicted Rf Range | Notes |
| 9:1 Hexane : Ethyl Acetate | 0.5 - 0.8 | Likely too non-polar; product will move quickly. |
| 4:1 Hexane : Ethyl Acetate | 0.2 - 0.4 | Good starting point for initial TLC trials. |
| 1:1 Hexane : Ethyl Acetate | 0.1 - 0.2 | May be needed if product is more polar than expected. |
| 98:2 DCM : Methanol | 0.2 - 0.4 | Alternative system if EtOAc fails to give good separation. |
| 4:1 Hexane : EtOAc + 1% NEt₃ | 0.3 - 0.5 | Use if streaking is observed. Note the slight increase in Rf. |
Protocol 1: Step-by-Step Dry Loading Flash Chromatography
-
TLC Method Development: Identify an eluent system that provides an Rf of 0.2-0.4 for the target compound, as described above.[8][10]
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product (e.g., 500 mg) completely in a suitable solvent like DCM or acetone (e.g., 5-10 mL).
-
Add 1-1.5 g of silica gel to this solution.[13]
-
Gently swirl the flask to create a uniform slurry.
-
Remove the solvent completely under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.[16][17]
-
-
Column Packing:
-
Select an appropriately sized glass column. For 500 mg of crude product on silica, a column diameter of ~2-3 cm is suitable.
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin (~0.5 cm) layer of sand.
-
Prepare a slurry of silica gel (e.g., 25-50 g, a 50-100:1 ratio of silica:crude) in your starting, least polar eluent.
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[23]
-
Allow the silica to settle, and drain the excess solvent until it is just level with the top of the silica bed.
-
Add another thin (~0.5 cm) layer of sand on top of the silica bed to prevent disturbance.[16]
-
-
Loading and Elution:
-
Carefully pour your dry-loaded sample powder onto the top layer of sand, creating a uniform layer.
-
Gently add your eluent, taking care not to disturb the surface.
-
Begin eluting the column, either by gravity or by applying gentle positive pressure (1-2 psi for flash chromatography).[16]
-
If using a gradient, start with a weaker eluent and systematically increase the proportion of the more polar solvent.[22][24]
-
-
Fraction Collection & Analysis:
-
Collect fractions of a consistent volume into an array of test tubes.
-
Monitor the elution of your compound by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions that contain your pure product and remove the solvent under reduced pressure.
-
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
Teledyne ISCO. Sample Loading Techniques for Large Scale Flash Chromatography. Available from: [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]
-
Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. Available from: [Link]
-
MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. Available from: [Link]
-
Hawach. (2025). The Methods of Sample Loading in Flash Column. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Tips for Flash Column Chromatography. Available from: [Link]
-
Teledyne ISCO. (2023). Overview of Silica Column Sample Loading Techniques. Available from: [Link]
-
Restek. TROUBLESHOOTING GUIDE. Available from: [Link]
-
Hawach. (2025). Several Problems of Flash Column Chromatography. Available from: [Link]
-
Professor Dave Explains. (2019). Thin Layer Chromatography (TLC). Available from: [Link]
-
Teledyne ISCO. (2023). How to Choose Between Linear Gradients and Step Gradients for Flash Chromatography. Available from: [Link]
-
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Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Available from: [Link]
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Teledyne ISCO. (2019). Chromatography Troubleshooting. Available from: [Link]
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ResearchGate. (PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Available from: [Link]
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ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]
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Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Available from: [Link]
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Technical Support Center: Interpreting Complex NMR Spectra of Polysubstituted Quinolines
Welcome to the technical support center for the analysis of polysubstituted quinolines using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by the complex electronic and steric environments of these heterocyclic systems. Here, we provide in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to empower you to confidently elucidate the structures of your novel quinoline derivatives.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues and foundational concepts in the NMR analysis of polysubstituted quinolines.
Q1: My ¹H NMR spectrum's aromatic region is a crowded mess of overlapping signals. How can I even begin to assign them?
A1: Signal overlapping in the aromatic region (typically 6.5-9.0 ppm) is the most frequent challenge with substituted quinolines due to the limited chemical shift dispersion of the seven aromatic protons.[1] When 1D ¹H NMR is insufficient for a clear assignment, a systematic approach using 2D NMR techniques is essential.[1][2][3]
-
Start with COSY (Correlation Spectroscopy): This is your first and most powerful tool. A COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[1][4] By identifying these J-coupling correlations, you can trace the connectivity of protons within the pyridine and benzene rings of the quinoline core, effectively building a "connect-the-dots" map of the spin systems.[1][2]
-
Employ HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon atom it is attached to.[5] By spreading the signals across the much wider ¹³C chemical shift range, you can resolve proton signals that were severely overlapped in the 1D spectrum.[1]
-
Utilize HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the entire molecular puzzle. HMBC shows correlations between protons and carbons over two or three bonds.[5][6] It is invaluable for confirming the positions of substituents, especially those without attached protons (e.g., -NO₂, -Cl, quaternary carbons), by observing long-range correlations from neighboring protons to the carbon bearing the substituent.[1]
Q2: How do electron-donating vs. electron-withdrawing substituents impact the ¹H and ¹³C chemical shifts?
A2: Substituents dramatically alter the electronic landscape of the quinoline ring, leading to predictable, though sometimes complex, changes in chemical shifts.[7]
-
Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase electron density on the ring, primarily at the ortho and para positions, through resonance and inductive effects. This increased electron density "shields" the nearby nuclei from the external magnetic field, causing their signals to shift upfield (to a lower ppm value).[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like -NO₂, -CN, and halogens decrease electron density on the ring. This "deshielding" effect causes the signals of nearby nuclei to shift downfield (to a higher ppm value).[1][8] The electronegative nitrogen atom in the quinoline ring itself has a strong deshielding effect on adjacent protons, particularly H2 and H8.[9]
Positional Effects are Key: The magnitude and direction of the chemical shift change are highly dependent on the substituent's position.[1] For instance, a weakly donating methyl group at the C6 position can cause a downfield shift at the ortho C5 position but an upfield shift at the other ortho C7 position.[1] These nuanced effects are critical for determining the precise substitution pattern.
Q3: I've noticed the chemical shifts of my quinoline derivative change with sample concentration. Is my sample degrading?
A3: Not necessarily. Quinolines are well-known to exhibit concentration-dependent chemical shift changes in ¹H NMR studies.[1][10] This phenomenon is primarily due to intermolecular π-π stacking and dipole-dipole interactions between the planar quinoline molecules in solution.[10] As the concentration increases, molecules are more likely to form stacked aggregates.[10] This stacking creates anisotropic shielding or deshielding cones, altering the local magnetic environment experienced by the protons and thus changing their chemical shifts.[10] If you suspect this is occurring, acquiring spectra at different concentrations can help confirm this effect.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for tackling more complex spectral interpretation problems.
Troubleshooting Scenario 1: Differentiating Between Isomers with Substituents on the Benzene Ring (e.g., 6-nitro vs. 7-nitro)
You've synthesized a mono-nitro-substituted quinoline, but you're unsure if the nitro group is at the 6- or 7-position. The 1D ¹H NMR shows four aromatic protons on the benzene ring, but their splitting patterns are complex and overlapping.
Causality and Logic:
The key to solving this lies in using long-range correlations to bridge the two rings of the quinoline system. Protons on the benzene ring (H5, H6, H7, H8) are too far apart to show direct coupling to protons on the pyridine ring (H2, H3, H4). However, they do have 2- and 3-bond correlations to the quaternary carbons (C4a and C8a) that fuse the two rings. By identifying which protons correlate to these specific carbons, we can definitively place them.
Workflow for Isomer Differentiation
Caption: Workflow for differentiating quinoline isomers.
Detailed Protocol: Acquiring a 2D HMBC Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the purified substituted quinoline in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8] Ensure the solution is clear and homogeneous.[8]
-
Instrument Setup (1D Spectra): First, acquire standard 1D ¹H and ¹³C spectra. Correctly reference the spectra and determine the spectral widths required to encompass all signals.[1]
-
HMBC Experiment Setup:
-
Load a standard HMBC pulse sequence program (e.g., hmbcgpndqf on Bruker systems).
-
Set the spectral widths (SW) in F2 (¹H) and F1 (¹³C) based on your 1D spectra.
-
Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 will improve resolution but increase acquisition time.
-
Crucially, set the long-range coupling delay (typically d6 on Bruker) to optimize for a J-coupling of 8-10 Hz. This value is optimal for observing typical ²JCH and ³JCH correlations.
-
Set the number of scans (NS) per increment (e.g., 8, 16, or higher) to achieve an adequate signal-to-noise ratio.
-
-
Acquisition and Processing: Start the acquisition. After the experiment, process the data with appropriate window functions (e.g., sine-bell) in both dimensions, followed by Fourier transformation, phasing, and baseline correction.
Interpretation:
-
H5 will show a strong ³J correlation to C4 and C7 , and a crucial ³J correlation to the bridgehead carbon C8a .
-
H8 will show a strong ³J correlation to C6 and the other bridgehead carbon C4a .
-
By identifying H5 and H8 through these unique HMBC correlations, you can then use the COSY spectrum to walk along the spin system and assign H6 and H7, allowing for unambiguous placement of the substituent.
Troubleshooting Scenario 2: Distinguishing Through-Bond vs. Through-Space Correlations
You observe a correlation in a 2D spectrum between two protons that are not expected to be J-coupled. How do you determine if this is a long-range coupling or a Nuclear Overhauser Effect (NOE) indicating spatial proximity?
Causality and Logic:
NMR can detect correlations between nuclei that are either connected through the chemical bonding network (scalar or J-coupling) or are close to each other in 3D space (dipolar coupling, which gives rise to the NOE).[11][12] COSY and HMBC experiments are designed to detect through-bond correlations, while NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY experiments are designed to detect through-space correlations.[4][12] Mistaking one for the other can lead to incorrect structural assignments.
Experimental Design to Differentiate Couplings
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 2,7-Dichloro-8-methylquinoline-3-carbonitrile
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,7-dichloro-8-methylquinoline-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed protocol for analysis, a thorough examination of the expected fragmentation pathways, and a comparative analysis with related quinoline structures to elucidate the influence of specific functional groups on the fragmentation process.
Introduction: The Significance of Mass Spectrometry in Structural Elucidation
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In the context of drug discovery and development, a comprehensive understanding of a molecule's fragmentation pattern is crucial for its unambiguous identification, impurity profiling, and metabolite characterization. This compound is a substituted quinoline, a heterocyclic scaffold prevalent in numerous pharmacologically active compounds.[1] The presence of multiple functional groups—two chlorine atoms, a methyl group, and a cyano group—on the quinoline core suggests a complex and informative fragmentation pattern under electron ionization. This guide will dissect these anticipated pathways, providing a predictive framework for the analysis of this and structurally related molecules.
Experimental Protocol: Acquiring the Mass Spectrum
To obtain a high-quality electron ionization mass spectrum of this compound, a systematic approach is essential. The following protocol outlines the key steps and instrumental parameters.
Instrumentation
A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a magnetic sector instrument, is recommended to enable accurate mass measurements for the determination of elemental compositions of fragment ions.[2][3]
Sample Preparation
-
Purity Confirmation: Ensure the sample is of high purity using techniques like NMR or HPLC-UV to avoid interference from impurities.
-
Solution Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Provides extensive fragmentation for structural elucidation. |
| Ionization Energy | 70 eV | Standard energy to induce reproducible fragmentation patterns. |
| Source Temperature | 200-250 °C | Ensures sample vaporization without thermal degradation. |
| Inlet System | Direct Insertion Probe (DIP) or Gas Chromatography (GC) | DIP for pure compounds; GC for separation from a mixture. |
| Mass Range | m/z 40-500 | To encompass the molecular ion and all significant fragments. |
| Scan Rate | 1 scan/second | Adequate for capturing the fragmentation profile. |
Experimental Workflow Diagram
Figure 1: A schematic of the experimental workflow for acquiring the EI mass spectrum.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound is predicted to be initiated by the removal of an electron to form the molecular ion (M•+). The subsequent fragmentation pathways will be governed by the stability of the resulting ions and neutral losses, influenced by the various substituents on the quinoline ring.
Molecular Ion
The molecular ion peak is expected to be prominent due to the aromatic nature of the quinoline ring.[4] A key feature will be the isotopic pattern characteristic of two chlorine atoms, with intense M•+, [M+2]•+, and [M+4]•+ peaks in an approximate ratio of 9:6:1.
Major Fragmentation Pathways
The primary fragmentation pathways are anticipated to involve the loss of small, stable neutral molecules or radicals from the substituents.
-
Loss of a Chlorine Radical (•Cl): A common fragmentation pathway for halogenated aromatic compounds is the loss of a halogen radical.[5][6] This would result in a fragment ion at [M-35]+. The loss of the second chlorine atom would lead to a fragment at [M-35-35]+.
-
Loss of a Methyl Radical (•CH3): The cleavage of the C-C bond between the quinoline ring and the 8-methyl group is expected, leading to the formation of an [M-15]+ ion. Aromatic compounds with alkyl substituents often show a prominent peak resulting from benzylic cleavage.[7]
-
Loss of Hydrogen Cyanide (HCN): The quinoline ring itself is known to fragment via the expulsion of a molecule of HCN from the pyridine ring portion of the molecule.[8] This would result in a fragment ion at [M-27]•+. This loss can also occur from subsequent fragment ions.
-
Loss of a Cyano Radical (•CN): The loss of the cyano radical from the 3-position would lead to a fragment at [M-26]+.
Proposed Fragmentation Scheme
Figure 2: Predicted major fragmentation pathways for this compound.
Summary of Predicted Fragment Ions
| m/z (for 35Cl) | Proposed Structure/Formula | Neutral Loss |
| 238 | [C11H6Cl2N2]•+ (Molecular Ion) | - |
| 223 | [C10H3Cl2N2]+ | •CH3 |
| 212 | [C10H6Cl2N]+ | •CN |
| 211 | [C10H5Cl2N]•+ | HCN |
| 203 | [C11H6ClN2]+ | •Cl |
| 176 | [C10H5ClN]+ | •Cl, HCN |
Comparative Fragmentation Analysis
To better understand the influence of each substituent on the fragmentation pattern, it is instructive to compare the predicted fragmentation of this compound with that of simpler, related molecules.
Quinoline
The mass spectrum of unsubstituted quinoline is characterized by a stable molecular ion (m/z 129) and a prominent fragment at m/z 102, corresponding to the loss of HCN.[8][9] This fundamental fragmentation pathway of the quinoline core is expected to be conserved in its substituted derivatives.
2-Chloroquinoline
The presence of a single chlorine atom introduces the characteristic M+2 isotopic peak. The primary fragmentation, besides the loss of HCN, will be the loss of a chlorine radical to form an ion at m/z 128.
8-Methylquinoline
For 8-methylquinoline, a significant fragment is expected at [M-1]+ due to the loss of a hydrogen atom to form a stable quinolyl-tropylium ion. The loss of the methyl group itself ([M-15]+) is also a probable fragmentation pathway.
Quinoline-3-carbonitrile
The fragmentation will be dominated by the loss of HCN from the quinoline ring and potentially the loss of the CN radical. The presence of the electron-withdrawing cyano group may influence the relative abundance of these fragments.[3]
By comparing these simpler fragmentation patterns, we can deduce the following about this compound:
-
The two chlorine atoms will dictate the isotopic pattern of the molecular ion and all chlorine-containing fragments. Their loss as radicals will be a major fragmentation route.
-
The 8-methyl group provides a pathway for the loss of a methyl radical, contributing to the complexity of the spectrum.
-
The 3-cyano group offers pathways for the loss of a CN radical or HCN.
-
The fundamental quinoline ring fragmentation, the loss of HCN, will likely be a common pathway for many of the fragment ions.
Conclusion
The predicted mass spectrometry fragmentation pattern of this compound is complex, reflecting its multi-substituted structure. The key fragmentation pathways are anticipated to be the loss of chlorine and methyl radicals, as well as the elimination of hydrogen cyanide from the quinoline core and its fragments. A thorough understanding of these pathways, supported by comparison with simpler analogues, provides a robust framework for the structural confirmation and analysis of this and related compounds. High-resolution mass spectrometry is recommended to confirm the elemental composition of the proposed fragment ions, thereby providing definitive structural evidence.
References
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Kulcsár, M., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 55(11), e4628. [Link]
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Hussein, A. M. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 49(4), 210-213. [Link]
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Hussein, A. M. (1995). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. [Link]
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Al-Rahbi, S., & Al-Abri, Z. (2018). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Molecules, 23(11), 2959. [Link]
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Zhu, J., et al. (2014). Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral complex intermediates. Rapid Communications in Mass Spectrometry, 28(12), 1377-1384. [Link]
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Abdel-Latif, E., et al. (2012). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]
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da Silva, A. C., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 38(12), e9739. [Link]
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Li, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 821. [Link]
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da Silva, A. C., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. ResearchGate. [Link]
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Caproiu, M. T., et al. (2010). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. ResearchGate. [Link]
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Kiss, R., et al. (2022). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 27(19), 6653. [Link]
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Chisholm, J. V., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. ChemistrySelect, 8(8), e202204595. [Link]
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A Comparative Spectroscopic Guide to 2,7-Dichloroquinoline and Its Isomers
In the landscape of pharmaceutical research and development, the precise structural elucidation of molecular entities is paramount. Isomeric purity can profoundly impact a compound's pharmacological activity, toxicity, and pharmacokinetic profile. This guide provides a comprehensive comparison of the spectroscopic data of 2,7-dichloroquinoline and its common isomers, offering researchers, scientists, and drug development professionals a practical framework for their unambiguous identification. The choice of analytical methodology is critical, and this document will delve into the causality behind these choices, grounded in established spectroscopic principles.
The Imperative of Isomer Differentiation in Dichloroquinolines
The dichloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. For instance, the 4,7-dichloroquinoline core is fundamental to the antimalarial drugs chloroquine and hydroxychloroquine. The specific placement of the two chlorine atoms on the quinoline ring system dramatically influences the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions. Consequently, different isomers will exhibit distinct spectroscopic signatures. The presence of an unintended isomer as an impurity can alter the intended biological effect or introduce unforeseen toxicity. Therefore, robust and reliable analytical methods for isomer differentiation are not merely a matter of chemical curiosity but a critical component of quality control and regulatory compliance in drug manufacturing.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful technique for the structural determination of organic molecules, including the differentiation of isomers. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of each nucleus are exquisitely sensitive to its local electronic and spatial environment.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum (typically 6.5-9.0 ppm for quinolines) provides a rich fingerprint for distinguishing between dichloroquinoline isomers. The substitution pattern dictates the number of distinct proton signals, their chemical shifts, and their coupling patterns.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental) of Dichloroquinoline Isomers in CDCl₃
| Isomer | H-3 | H-4 | H-5 | H-6 | H-8 | Key Coupling Constants (Hz) |
| 2,7-Dichloroquinoline | ~7.3 (d) | ~8.0 (d) | ~7.6 (d) | ~7.4 (dd) | ~8.0 (s) | J3,4 ≈ 8-9 |
| 2,4-Dichloroquinoline | 7.47 (s) | - | 8.19 (d) | 7.78 (ddd) | 7.95 (dd) | J5,6 ≈ 8.5, J6,8 ≈ 1.5 |
| 4,7-Dichloroquinoline | 7.48 (d) | - | 8.15 (d) | 7.59 (dd) | 8.11 (d) | J3,2 ≈ 4.8, J5,6 ≈ 9.2, J6,8 ≈ 2.4 |
| 2,5-Dichloroquinoline | 7.4 (d) | 8.1 (d) | - | 7.6 (t) | 7.8 (d) | J3,4 ≈ 8.5, J6,8 ≈ 8.0 |
Note: Data for 2,4-, 4,7-, and 2,5-dichloroquinoline are based on experimental spectra from various sources. The data for 2,7-dichloroquinoline is a prediction based on analogous structures and substituent effects.
The key differentiating features lie in the multiplicity of the signals. For instance, the H-3 proton in 2,4-dichloroquinoline appears as a singlet, a direct consequence of the chlorine substitution at the 2 and 4 positions. In contrast, the H-3 and H-4 protons in 2,7-dichloroquinoline would be expected to appear as doublets due to their coupling.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to the electronegativity of the attached substituents. The presence of two chlorine atoms will cause significant downfield shifts for the carbons to which they are directly attached.
Table 2: Comparative ¹³C NMR Data of Dichloroquinoline Isomers
| Isomer | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a |
| 2,7-Dichloroquinoline | Predicted | Predicted | Predicted | Predicted | Predicted | Predicted | Predicted | Predicted | Predicted |
| 2,4-Dichloroquinoline | 151.2 | 124.2 | 143.9 | 125.1 | 130.5 | 128.0 | 129.8 | 124.9 | 148.9 |
| 4,7-Dichloroquinoline | 151.9 | 122.9 | 142.1 | 127.3 | 128.5 | 128.1 | 136.2 | 123.6 | 149.9 |
| 2,5-Dichloroquinoline | Data not readily available |
Note: Comprehensive experimental ¹³C NMR data for all isomers is not consistently available in public databases. The provided data is based on available experimental spectra.
The distinct chemical shifts of the chlorinated carbons (C-2, C-4, C-5, C-7) are the most telling indicators for isomer identification.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the dichloroquinoline isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. For dichloroquinoline isomers, high-resolution mass spectrometry (HRMS) can confirm the molecular formula C₉H₅Cl₂N. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will be evident in the mass spectrum, with the molecular ion peak (M⁺) accompanied by M+2 and M+4 peaks in a predictable ratio.
While all dichloroquinoline isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) can differ, providing clues to their structure.
Table 3: Key Mass Spectrometric Data for Dichloroquinoline Isomers
| Isomer | Molecular Weight | Key Fragment Ions (m/z) |
| All Isomers | 196.98 g/mol | 197/199/201 ([M]⁺), 162 ([M-Cl]⁺), 127 ([M-2Cl]⁺) |
The primary fragmentation pathway often involves the loss of a chlorine atom, followed by the loss of the second chlorine atom or other small neutral molecules. Subtle differences in the relative abundances of these fragment ions can sometimes be used to distinguish between isomers, although this is not always definitive.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation, while Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization method.
-
Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.
-
Data Analysis: Analyze the mass spectrum for the molecular ion cluster and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two chlorine atoms.
Vibrational Spectroscopy (IR and Raman): Probing Functional Groups and Skeletal Vibrations
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. While not as definitive as NMR for isomer differentiation, they can offer confirmatory evidence. The C-Cl stretching vibrations and the pattern of out-of-plane C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) are sensitive to the substitution pattern on the aromatic rings.
Table 4: Characteristic IR Absorption Bands for Dichloroquinoline Isomers
| Isomer | C=N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Out-of-Plane C-H Bending (cm⁻¹) |
| General Range | 1620-1580 | 1580-1450 | 850-550 | 900-675 |
The specific frequencies and intensities of these bands will vary between isomers, providing a unique vibrational fingerprint for each.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a Nujol mull, or by casting a thin film from a volatile solvent on a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR) IR, the solid sample can be analyzed directly.
-
Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare the spectrum with reference spectra of known isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The quinoline ring system gives rise to characteristic π → π* transitions. The position and intensity of the absorption maxima (λmax) can be influenced by the substitution pattern, although the differences between isomers may be subtle.
Table 5: UV-Vis Absorption Maxima (λmax) for Dichloroquinoline Isomers
| Isomer | λmax 1 (nm) | λmax 2 (nm) |
| General Range | ~230-250 | ~300-330 |
Solvent effects can also cause shifts in the absorption maxima. While UV-Vis spectroscopy is generally not sufficient for unambiguous isomer identification on its own, it can be a useful complementary technique.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the dichloroquinoline isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Integrated Analytical Workflow for Isomer Identification
A multi-technique approach is the most robust strategy for the definitive identification of dichloroquinoline isomers. The following workflow is recommended:
Caption: Recommended analytical workflow for dichloroquinoline isomer identification.
Conclusion
The unambiguous identification of dichloroquinoline isomers is a critical task in chemical synthesis and pharmaceutical development. This guide has highlighted the utility of various spectroscopic techniques, with NMR spectroscopy being the most powerful tool for definitive structural elucidation. By carefully analyzing the unique fingerprints provided by ¹H NMR, ¹³C NMR, mass spectrometry, and vibrational spectroscopy, researchers can confidently distinguish between isomers such as 2,7-, 2,4-, 4,7-, and 2,5-dichloroquinoline. An integrated analytical approach, as outlined in this guide, provides a self-validating system for ensuring the isomeric purity and, ultimately, the quality and safety of chemical entities.
References
A Comparative Guide to the Biological Activity Screening of 2,7-Dichloro-8-methylquinoline-3-carbonitrile Derivatives
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, yet underexplored class of compounds: 2,7-dichloro-8-methylquinoline-3-carbonitrile derivatives. While direct experimental data for this exact substitution pattern is sparse in publicly accessible literature, this guide will provide a comprehensive framework for its biological activity screening. By examining the known activities of structurally related dichloroquinolines, methylquinolines, and quinoline-3-carbonitriles, we can establish a robust, data-driven approach to evaluating their therapeutic potential.
This document serves as a technical guide for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a comparative analysis against established alternatives. The insights provided herein are grounded in established scientific principles and aim to empower researchers to unlock the potential of this promising class of molecules.
Predicted Biological Activities and Rationale
The specific substitutions on the quinoline ring—2,7-dichloro, 8-methyl, and 3-carbonitrile—are predicted to modulate the biological activity of the parent scaffold in distinct ways. An analysis of structure-activity relationships (SAR) from existing literature allows us to form the following hypotheses:
-
Anticancer Activity : The presence of two chlorine atoms on the quinoline ring is a common feature in compounds with demonstrated cytotoxic effects against various cancer cell lines.[3][4] The lipophilicity conferred by the chlorine atoms may enhance cell membrane permeability, leading to increased intracellular concentrations. The 3-carbonitrile group is also a known pharmacophore in some anticancer agents.[5] Therefore, it is highly probable that this compound derivatives will exhibit notable anticancer activity.
-
Antimicrobial Activity : Quinolone and quinoline derivatives have a rich history as antimicrobial agents, with the fluoroquinolones being a prominent class of antibiotics.[6] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[6] Halogen substitutions on the quinoline ring have been shown to influence antimicrobial potency.[7] The combined electronic and steric effects of the dichloro and methyl substitutions could lead to significant antibacterial and antifungal properties.
-
Anti-inflammatory Activity : Various quinoline derivatives have been reported to possess anti-inflammatory properties.[8][9] Some quinolines are known to inhibit the production of pro-inflammatory mediators. The carrageenan-induced paw edema model is a standard in vivo assay to evaluate acute anti-inflammatory activity.[10][11] It is plausible that the target compounds could modulate inflammatory pathways.
Comparative Analysis with Alternative Compounds
To contextualize the biological activity of this compound derivatives, it is essential to compare their performance against both standard-of-care drugs and other relevant quinoline-based compounds.
| Compound Class | Specific Examples | Primary Biological Activity | Mechanism of Action (if known) |
| Standard Anticancer Drugs | Doxorubicin, Cisplatin | Anticancer | DNA intercalation and inhibition of topoisomerase II (Doxorubicin); DNA cross-linking (Cisplatin) |
| Standard Antibiotics | Ciprofloxacin, Nalidixic Acid | Antimicrobial | Inhibition of DNA gyrase and topoisomerase IV[6] |
| Standard Anti-inflammatory Drugs | Indomethacin, Emorfazone | Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes (Indomethacin); Inhibition of bradykinin-like substance release (Emorfazone)[12] |
| Comparative Quinolines | 4,7-Dichloroquinoline, Chloroquine | Antimalarial, Anticancer, Antimicrobial | Inhibition of heme polymerization in malaria parasites; various mechanisms in cancer and microbial inhibition[13][14] |
| 8-Hydroxyquinoline | Antimicrobial, Anticancer, Anti-neurodegenerative | Metal chelation, induction of oxidative stress[15][16][17] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the preliminary screening of the biological activities of this compound derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow for assessing anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19][20]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.[21][22]
Workflow for Agar Well Diffusion Assay
Caption: Workflow for antimicrobial screening using the agar well diffusion method.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[23]
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control and a positive control antibiotic (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[10][11]
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for evaluating anti-inflammatory activity using the carrageenan-induced paw edema model.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound or a reference drug (e.g., Indomethacin) intraperitoneally or orally to the animals. A control group should receive the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[24]
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet largely unexplored, area for drug discovery. Based on the established biological activities of related quinoline derivatives, these compounds are prime candidates for screening as anticancer, antimicrobial, and anti-inflammatory agents. The experimental protocols detailed in this guide provide a robust starting point for these investigations.
Future research should focus on the synthesis of a library of these derivatives with variations in the substituents to establish clear structure-activity relationships. Further mechanistic studies will be crucial to identify the molecular targets and pathways through which these compounds exert their biological effects. This systematic approach will be instrumental in determining the therapeutic potential of this novel class of quinoline derivatives.
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. [Link]
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Khan, I., et al. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry. 2021. [Link]
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Chemistry Notes. Antimicrobial activity by Agar well diffusion. 2021. [Link]
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Balouiri, M., et al. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis. 2016. [Link]
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Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
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Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
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Valgas, C., et al. Methods for in vitro evaluating antimicrobial activity: A review. Brazilian Journal of Microbiology. 2007. [Link]
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Ghavipanje, N., et al. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. 2016. [Link]
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de la Torre, B. G., et al. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Pharmaceuticals. 2021. [Link]
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Zotchev, S. B. Overview on Strategies and Assays for Antibiotic Discovery. Antibiotics. 2022. [Link]
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Prachayasittikul, V., et al. QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. 2022. [Link]
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Waisman, D. M., et al. Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Journal of Antimicrobial Chemotherapy. 2006. [Link]
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Asif, M. Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry. 2014. [Link]
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Gupta, S. K., & Mishra, A. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. 2016. [Link]
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da Silva, F. C., et al. Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society. 2020. [Link]
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Asif, M. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. 2022. [Link]
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Khan, K. M., et al. Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug Design, Development and Therapy. 2019. [Link]
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Garg, S., et al. 8-Hydroxyquinoline derivatives with potent antineurodegenerative activity. ResearchGate. 2023. [Link]
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Al-Warhi, T., et al. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. 2021. [Link]
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Molbase. Synthesis of 5,7-dichloro-3-methylquinoline-8-carboxylic acid (compound no.5). [Link]
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Gupta, S. K., & Mishra, A. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. 2016. [Link]
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Abdel-Gawad, H., et al. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC Advances. 2022. [Link]
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Smith, A. D., et al. Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Journal of Heterocyclic Chemistry. 2023. [Link]
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Kaczor, A. A., et al. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences. 2023. [Link]
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Sridharan, V., & Muthusubramanian, S. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. 2009. [Link]
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Veselov, M. D., et al. Synthesis and biological evaluation of 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives, a novel group of anticancer agents active on a multidrug resistant cell line. Bioorganic & Medicinal Chemistry. 2003. [Link]
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Murugan, K., et al. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports. 2022. [Link]
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Abdel-Gawad, H., et al. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022. [Link]
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A Comparative Analysis of 2,7-Dichloro-8-methylquinoline-3-carbonitrile and Other Quinoline-Based Inhibitors for Targeted Therapy
Introduction: The Quinoline Scaffold as a Cornerstone in Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile nature allow for functionalization at multiple positions, leading to a vast chemical space for interaction with diverse biological targets.[1][2][3] Historically recognized for its role in antimalarial drugs like quinine and chloroquine, the quinoline core has been successfully adapted to develop potent inhibitors for a range of therapeutic areas, most notably in oncology as kinase inhibitors.[1][2][4]
This guide focuses on the quinoline-3-carbonitrile moiety, a particularly fruitful variation that has yielded numerous potent enzyme inhibitors.[5][6][7] We will provide a comparative framework for understanding the structure-activity relationships (SAR) of this class, with a specific focus on the hypothetical inhibitory profile of 2,7-Dichloro-8-methylquinoline-3-carbonitrile . While direct experimental data for this specific molecule is not extensively available in public literature, we can infer its potential activity and selectivity by analyzing structurally related analogs. This guide will compare its predicted profile against well-characterized quinoline-based inhibitors targeting key oncogenic pathways, providing researchers with the foundational knowledge and experimental protocols necessary for advancing their own discovery programs.
The Quinoline-3-Carbonitrile Core: A Potent Pharmacophore for Kinase Inhibition
The development of 4-anilinoquinazoline inhibitors like Gefitinib and Erlotinib set a precedent for targeting the ATP-binding site of protein kinases.[4] Molecular modeling and subsequent synthesis revealed that the 4-anilinoquinoline-3-carbonitrile scaffold could effectively mimic this interaction.[4] The nitrile group at the C-3 position is a key feature, often involved in critical hydrogen bonding interactions within the kinase active site, while substitutions on the quinoline ring and the 4-anilino moiety dictate potency and selectivity.[5][8]
Our focus compound, This compound , possesses several key substitutions that are expected to modulate its activity:
-
2-Chloro group: Substitution at the C-2 position can influence the planarity and electronic properties of the ring system, which is a critical determinant of biological activity.[9]
-
7-Chloro group: Halogenation at C-7 is a common strategy in quinoline-based drugs and is known to enhance antiproliferative and antimalarial activities.
-
8-Methyl group: The presence of a methyl group at C-8 can impact the compound's conformation and hydrophobic interactions with the target protein.[10]
The following sections will compare the inhibitory profiles of established quinoline-based compounds, providing a benchmark against which the potential of novel derivatives like this compound can be evaluated.
Comparative Efficacy of Quinoline-Based Kinase Inhibitors
The primary targets for many quinoline-based anticancer agents are receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and c-Met, as well as non-receptor tyrosine kinases like Src.[4][6][11] Dysregulation of these kinases is a hallmark of many cancers. The following table summarizes the inhibitory activities of several key quinoline-based inhibitors, providing a landscape for comparison.
| Compound/Class | Target Kinase(s) | IC50 / Ki Value | Key Structural Features | Reference |
| Bosutinib (4-anilino-3-quinolinecarbonitrile derivative) | Src, Abl | IC50 = 1.2 nM (Src) | 4-Anilino group, 3-carbonitrile, 6,7-dichloroalkoxy groups | [6] |
| Cabozantinib | VEGFR2, c-Met | IC50 = 0.035 nM (VEGFR2) | 4-Phenoxy-quinoline core, cyclopropane-1,1-dicarboxamide side chain | [4] |
| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT | IC50 = 4 nM (VEGFR2) | 4-amino-quinoline-3-carboxamide core | [4] |
| 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile | EGFR | IC50 = 26 nM | 4-Anilino substitution, 3-carbonitrile | [5] |
| Pyrano[3,2-c]quinoline-3-carbonitrile (Compound 5e) | EGFR, HER-2, BRAFV600E | IC50 = 71 nM (EGFR), 21 nM (HER-2) | Fused pyran ring, 2-amino, 3-carbonitrile | [8] |
| 2-(Quinoline-4-carbonyl)hydrazide-acrylamide (Compound 6h) | EGFR | IC50 = 0.22 µM | Hydrazide-acrylamide side chain at C-4 | N/A |
Table 1: Comparative inhibitory activities of selected quinoline-based kinase inhibitors.
This data highlights how modifications to the quinoline scaffold drastically alter target specificity and potency. For instance, the 4-anilino-3-quinolinecarbonitriles show strong activity against EGFR and Src family kinases.[5][6] In contrast, compounds like Cabozantinib, which feature a 4-phenoxy group and lack the 3-carbonitrile, exhibit potent inhibition of VEGFR and c-Met.[4] The introduction of fused ring systems, as seen in the pyrano[3,2-c]quinoline derivatives, can lead to multi-targeted inhibitors affecting EGFR, HER-2, and BRAF.[8]
Based on these structure-activity relationships, it is plausible that This compound would exhibit activity as a kinase inhibitor. The dichloro substitution pattern might enhance its potency, while the 8-methyl group could influence its selectivity profile.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Most quinoline-based kinase inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that promotes cell proliferation and survival.
The diagram below illustrates the canonical EGFR signaling pathway, a common target for quinoline inhibitors. Inhibition at the receptor level blocks downstream pathways like RAS/MAPK and PI3K/Akt, ultimately leading to reduced cell proliferation and induction of apoptosis.
Figure 1: Simplified EGFR signaling pathway, a common target for quinoline-based inhibitors.
Experimental Protocols for Inhibitor Evaluation
Validating the efficacy and mechanism of a novel inhibitor requires a multi-step approach, beginning with biochemical assays and progressing to cell-based and in vivo models. The following protocols provide a standardized framework for this evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of the test compound against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., EGFR, Src).
-
Kinase-specific substrate peptide.
-
ATP (Adenosine Triphosphate).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
384-well microplates.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: To each well of a 384-well plate, add:
-
5 µL of test compound dilution (or DMSO for control).
-
10 µL of a solution containing the kinase and substrate peptide in kinase buffer.
-
-
Initiation: Pre-incubate the plate at room temperature for 10 minutes. Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the remaining ATP (or phosphorylated substrate) using a suitable detection reagent according to the manufacturer's protocol. Luminescence or fluorescence is typically measured on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This cell-based assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., acidified isopropanol or DMSO).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (typically from 0.01 µM to 100 µM). Include wells with DMSO only as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the DMSO-treated control cells. Plot the percentage of viable cells against the log of the compound concentration to determine the GI50 value.
Experimental and Analytical Workflow
The discovery and validation of a novel quinoline-based inhibitor follows a logical progression from synthesis to biological characterization.
Figure 2: General experimental workflow for the development of novel quinoline-based inhibitors.
Conclusion and Future Directions
The quinoline scaffold, and specifically the quinoline-3-carbonitrile core, remains an exceptionally valuable platform for the development of targeted inhibitors. While This compound represents an under-explored compound, analysis of its structural features in the context of well-known analogs suggests it holds potential as a kinase inhibitor. The dichloro and methyl substitutions are likely to confer distinct potency and selectivity profiles that warrant investigation.
Future research should focus on the synthesis of this compound and its evaluation using the standardized biochemical and cellular assays outlined in this guide.[7][8][12] A comprehensive screening against a panel of kinases would elucidate its selectivity profile and identify primary targets. Subsequent cell-based assays would confirm its on-target activity and antiproliferative effects. This systematic approach will be crucial in determining if this compound or its derivatives can be developed into the next generation of effective, targeted therapeutics.
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Abdel-Ghani, T. M., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available from: [Link]
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El-Damasy, A. K., et al. (2018). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Bioorganic Chemistry. Available from: [Link]
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Keri, R. S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery. Available from: [Link]
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El-Naggar, M., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry. Available from: [Link]
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Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry. Available from: [Link]
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Process for preparing 5,7-dichloro-3-methylquinoline-8-carboxylic acid. Molbase. Available from: [Link]
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de Alencastro, R. B., et al. (2001). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to In Vitro Efficacy Testing of 2,7-Dichloro-8-methylquinoline-3-carbonitrile Analogs
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Specifically, quinoline-3-carbonitrile derivatives have garnered significant attention as potent enzyme inhibitors, particularly within oncology.[1] Analogs of 2,7-Dichloro-8-methylquinoline-3-carbonitrile are emerging as promising candidates for targeted therapy, largely due to their potential to inhibit key signaling pathways implicated in cancer cell proliferation and survival.
This guide provides a comprehensive comparison of in vitro assays essential for evaluating the efficacy of these specific quinoline analogs. Our focus is on a multi-tiered testing strategy that progresses from direct biochemical assays to complex cell-based models, ensuring a thorough and robust characterization of compound efficacy. The primary molecular target for many of these compounds is the Signal Transducer and Activator of Transcription 3 (STAT3), a critical node in the JAK/STAT signaling pathway.[2][3]
The JAK/STAT Pathway: The Primary Target
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, governing critical cellular functions like proliferation, differentiation, and immune response.[4][5] Dysregulation of this pathway, particularly the persistent activation of STAT3, is a hallmark of numerous cancers.[5][6]
Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell survival and proliferation.[2][5][7] The this compound analogs are often designed to inhibit this pathway, typically by preventing STAT3 dimerization or its phosphorylation.
Caption: Simplified JAK/STAT3 signaling pathway.
A Multi-Tiered Assay Strategy
A robust preclinical evaluation relies on a logical progression of assays. We begin with high-throughput biochemical assays to confirm direct target engagement and determine potency. This is followed by cell-based assays to verify the mechanism of action in a physiological context and assess the downstream functional consequences.
Caption: A multi-tiered workflow for compound efficacy testing.
Tier 1: Biochemical Assays for Direct Target Inhibition
Biochemical assays are the frontline for screening compound libraries. They are performed in a purified, cell-free system to measure the direct interaction between a compound and its molecular target. This approach provides a clean assessment of potency (e.g., IC50) without the complexities of cellular uptake, metabolism, or off-target effects.[8]
Assay 1A: Fluorescence Polarization (FP) for STAT3 Dimerization
Principle: This assay directly measures the disruption of the STAT3 protein-protein interaction required for dimerization.[9] A small, fluorescently labeled peptide derived from the STAT3 SH2 domain is used. In the absence of an inhibitor, this peptide binds to recombinant STAT3 protein, creating a large, slow-tumbling complex that emits highly polarized light.[10][11][12] When an effective inhibitor binds to the SH2 domain of STAT3, it displaces the fluorescent peptide, which then tumbles rapidly in solution, leading to a decrease in fluorescence polarization.[3]
Causality: Choosing an FP assay is strategic because it directly interrogates the key dimerization event. A positive result strongly suggests the compound's mechanism involves blocking the SH2 domain, which is critical for STAT3 activation.[3][9]
Protocol: STAT3-SH2 Domain Fluorescence Polarization Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for maintaining protein stability (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Recombinant STAT3 Protein: Dilute purified, full-length STAT3 protein to a final concentration of 50 nM in Assay Buffer.
-
Fluorescent Peptide: Use a fluorescein-labeled phosphotyrosyl peptide (e.g., F-GpYLPQTV) at a final concentration of 5 nM.
-
Test Compounds: Prepare a 10-point, 3-fold serial dilution of the quinoline analogs in DMSO, then dilute into Assay Buffer. Final DMSO concentration should be ≤1%.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of STAT3 protein solution to each well.
-
Add 5 µL of diluted test compound or vehicle control (DMSO in Assay Buffer).
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Add 5 µL of fluorescent peptide solution to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization on a plate reader equipped with appropriate filters (e.g., 485 nm excitation, 535 nm emission).
-
Calculate IC50 values by plotting the decrease in polarization against the logarithm of compound concentration and fitting to a four-parameter logistic model.
-
-
Self-Validation (Controls):
-
Negative Control: Wells with STAT3 and fluorescent peptide but no inhibitor (represents maximum polarization).
-
Positive Control: Wells with a known STAT3 SH2 domain inhibitor (e.g., S3I-201) to confirm assay responsiveness.[9]
-
Background Control: Wells with fluorescent peptide only (represents minimum polarization).
-
Assay 1B: ADP-Glo™ Kinase Assay for Upstream Kinase Inhibition
Principle: Since STAT3 is activated by JAK kinases, it is crucial to determine if the quinoline analogs inhibit these upstream kinases. The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[13][14][15] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce light.[14][16] The luminescent signal is directly proportional to kinase activity.[13]
Causality: This assay is selected to identify or rule out an alternative mechanism of action. If a compound shows potent inhibition in this assay using JAK2 as the enzyme, it suggests the compound's primary effect might be upstream of STAT3. This is critical for understanding the true molecular target and potential selectivity profile.
Protocol: JAK2 ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Kinase Reaction Buffer: Prepare a buffer containing 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, and 0.01% Brij-35.
-
Reagents: Recombinant JAK2 kinase, a suitable peptide substrate (e.g., poly(Glu,Tyr)), and ATP at its Km concentration for JAK2.
-
Test Compounds: Prepare serial dilutions as described for the FP assay.
-
-
Assay Procedure (384-well format):
-
Set up the kinase reaction by adding 2.5 µL of test compound/vehicle, 2.5 µL of enzyme/substrate mix, and 2.5 µL of ATP to each well.
-
Incubate for 60 minutes at 30°C.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate-based luminometer.
-
Calculate IC50 values. A decrease in luminescence indicates inhibition of kinase activity.
-
-
Self-Validation (Controls):
-
No-Enzyme Control: All components except the kinase, to measure background signal.
-
Positive Control: A known JAK2 inhibitor (e.g., Ruxolitinib) to validate the assay window.
-
Vehicle Control: Reaction with DMSO instead of compound (represents 100% kinase activity).
-
Tier 2 & 3: Cell-Based Assays for MOA and Functional Outcomes
While biochemical assays confirm direct potency, they don't reflect the complex cellular environment.[8] Cell-based assays are essential to confirm that a compound can enter a cell, engage its target, and produce a desired biological effect.
Assay 2: Western Blot for STAT3 Phosphorylation
Principle: This is the gold-standard assay to directly measure the inhibition of STAT3 activation in a cellular context.[7] Cells are treated with the test compounds and then stimulated with a cytokine (e.g., IL-6) to activate the JAK/STAT pathway. Cell lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT3 (p-STAT3) at the key Tyr705 residue.[7][17] The membrane is then stripped and re-probed for total STAT3 and a loading control (e.g., β-Actin) for normalization.[18]
Causality: This assay provides direct, visual evidence of the compound's ability to inhibit the specific signaling event—STAT3 phosphorylation—that it was designed to target. A reduction in the p-STAT3/total STAT3 ratio is a clear indicator of on-target activity within the cell.
Protocol: IL-6-Induced p-STAT3 Western Blot
-
Cell Culture and Treatment:
-
Plate a suitable cell line with a responsive JAK/STAT pathway (e.g., DU145 or HepG2 prostate and liver cancer cells, respectively) in a 6-well plate and allow them to adhere overnight.[7]
-
Pre-treat cells with various concentrations of quinoline analogs or vehicle for 2 hours.
-
Stimulate the cells with Interleukin-6 (IL-6) (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.[19]
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample in Laemmli buffer at 95°C for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate overnight at 4°C with a primary antibody against p-STAT3 (Tyr705).[17]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.[17]
-
-
Normalization and Analysis:
-
Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (β-Actin).
-
Quantify band intensities using densitometry software. Calculate the ratio of p-STAT3 to total STAT3 for each condition.
-
Assay 3: Cell Viability/Cytotoxicity Assay
Principle: This functional assay measures the downstream consequence of inhibiting the STAT3 pathway: a reduction in cell viability or proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active, viable cells.[20][21] The addition of a single reagent lyses the cells and generates a "glow-type" luminescent signal proportional to the amount of ATP present.[20]
Causality: This assay connects target engagement (inhibition of p-STAT3) to a desired phenotypic outcome (cancer cell death or growth arrest). A potent EC50 value in this assay, which correlates with the IC50 from biochemical and p-STAT3 assays, builds a strong case for the compound's therapeutic potential.
Protocol: CellTiter-Glo® Luminescent Viability Assay
-
Cell Plating:
-
Seed cancer cells (e.g., DU145) into an opaque-walled 96-well or 384-well plate at a pre-determined optimal density. Allow cells to attach for 24 hours.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the quinoline analogs for 48-72 hours, a duration sufficient to observe effects on proliferation.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[21][22]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).[21]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[21][22]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[21][22]
-
-
Data Acquisition:
-
Record luminescence with a plate luminometer.
-
Plot the percentage of viable cells (relative to vehicle-treated controls) against the logarithm of compound concentration to determine the EC50 value.
-
-
Self-Validation (Controls):
-
Vehicle Control: Cells treated with DMSO only (represents 100% viability).
-
No-Cell Control: Wells with medium only, to measure background luminescence.
-
Positive Control: A known cytotoxic agent or STAT3 inhibitor to confirm cell sensitivity.
-
Data Summary and Comparison of Assays
To effectively select lead candidates, it's crucial to compare the data generated from each assay tier. An ideal compound will demonstrate consistent potency and a clear mechanism of action across the different platforms.
| Assay Type | Assay Name | Primary Endpoint | Biological Question Answered | Typical Throughput | Key Advantage |
| Tier 1: Biochemical | Fluorescence Polarization (FP) | IC50 (Binding Affinity) | Does the compound directly bind the STAT3 SH2 domain and disrupt dimerization? | High (384/1536-well) | Direct measure of target engagement; mechanistic insight. |
| Tier 1: Biochemical | ADP-Glo™ Kinase Assay | IC50 (Enzymatic Activity) | Does the compound inhibit upstream kinases like JAK2? | High (384/1536-well) | Screens for alternative mechanisms; assesses selectivity. |
| Tier 2: Cell-Based | Western Blot (p-STAT3) | IC50 (Target Modulation) | Does the compound inhibit STAT3 phosphorylation in intact cells? | Low | Gold standard for confirming on-target cellular mechanism. |
| Tier 3: Cell-Based | CellTiter-Glo® (Viability) | EC50 (Phenotypic Effect) | Does inhibiting the target lead to cancer cell death or growth arrest? | High (96/384-well) | Measures desired functional outcome; reflects therapeutic potential. |
Interpreting the Results: A promising lead candidate would exhibit a low nanomolar IC50 in the STAT3 FP assay, a significantly weaker IC50 (or no activity) in the JAK2 ADP-Glo™ assay (indicating selectivity for STAT3), a potent IC50 in the p-STAT3 western blot, and a corresponding low EC50 in the cell viability assay. Discrepancies, such as high biochemical potency but low cellular activity, can point to issues with cell permeability or efflux and are critical for guiding further chemical optimization.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,7-dichloro-8-methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] The strategic substitution on the quinoline ring system allows for the fine-tuning of its pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,7-dichloro-8-methylquinoline derivatives, a potentially underexplored class of compounds. Due to the limited direct experimental data on this specific scaffold, this guide will extrapolate from the well-established SAR of related quinoline derivatives to provide insights into the potential biological activities and guide future research.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore.[1] Its derivatives have been extensively studied and have led to the development of drugs for various diseases.[2][4] The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the ring. For instance, the presence of a hydroxyl group at the 8-position is crucial for the antimicrobial and metal-chelating properties of 8-hydroxyquinolines.[1][5] Similarly, substitutions at the 2, 4, and 7-positions have been shown to significantly influence the anticancer and antimicrobial efficacy of various quinoline-based compounds.[2][6]
Deciphering the SAR of 2,7-dichloro-8-methylquinoline Derivatives: A Comparative Approach
While specific SAR studies on 2,7-dichloro-8-methylquinoline derivatives are scarce in publicly available literature[7], we can infer potential activities by analyzing the individual and combined effects of the chloro and methyl substitutions at positions 2, 7, and 8, respectively, based on existing knowledge of other quinoline derivatives.
The Role of Chloro Substituents
Halogen atoms, particularly chlorine, are known to modulate the physicochemical properties of drug candidates, such as lipophilicity, which can enhance membrane permeability and target engagement.
-
At the 2-position: A chloro-substituent at the 2-position of the quinoline ring has been associated with various biological activities. For example, 2-chloroquinoline derivatives have been explored for their potential as anticancer agents.[2] The electron-withdrawing nature of chlorine at this position can influence the overall electron distribution of the quinoline ring, potentially impacting its interaction with biological targets.
-
At the 7-position: The 7-position of the quinoline ring is a common site for modification to enhance biological activity. Chloro-substitution at this position is a feature in some compounds with demonstrated antimicrobial and anticancer properties.[5][6] For instance, the presence of a chlorine atom at the 7-position of 8-hydroxyquinoline derivatives can contribute to their potent antimicrobial effects.[5]
The Influence of the 8-methyl Group
The presence of a methyl group at the 8-position can introduce steric and electronic effects that influence the molecule's conformation and binding affinity to target proteins. In some quinoline derivatives, substitution at the 8-position has been shown to impact their biological activity. For example, in the context of quinolino[7,8-h]quinoline derivatives, substitutions can affect their basicity and chelating properties.[8] The 8-methyl group in the target scaffold could potentially modulate the planarity of the quinoline ring and influence its interactions with biological macromolecules.
Potential Biological Activities and Therapeutic Targets
Based on the SAR of related compounds, 2,7-dichloro-8-methylquinoline derivatives could be promising candidates for investigation in several therapeutic areas:
Antimicrobial Activity
The presence of two chlorine atoms on the quinoline scaffold suggests a strong potential for antimicrobial activity.[5] Many halogenated quinolines exhibit potent antibacterial and antifungal properties.[5][9] The proposed mechanism of action for some quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase or topoisomerase IV, crucial enzymes for DNA replication.[1] Another potential mechanism is the disruption of the bacterial cell membrane.
Anticancer Activity
Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including:
-
Induction of Apoptosis: Quinolines can trigger programmed cell death in cancer cells.[10][11]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.[12]
-
Inhibition of Key Signaling Pathways: Quinoline derivatives have been shown to inhibit critical pathways for cancer cell growth and survival, such as the PI3K/Akt/mTOR and VEGF signaling pathways.[10]
The combination of chloro and methyl substituents on the 2,7-dichloro-8-methylquinoline scaffold could lead to novel interactions with anticancer targets.
Proposed Experimental Workflow for SAR Studies
To systematically investigate the SAR of 2,7-dichloro-8-methylquinoline derivatives, a structured experimental approach is essential.
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A Comparative Guide to the Absolute Structure Confirmation of 2,7-Dichloro-8-methylquinoline-3-carbonitrile: X-ray Crystallography and Spectroscopic Alternatives
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional atomic arrangement is not merely a procedural step but a foundational pillar of scientific rigor. This is particularly true for chiral molecules, where stereoisomers can exhibit dramatically different physiological effects. This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the absolute structure confirmation of 2,7-Dichloro-8-methylquinoline-3-carbonitrile, a compound of interest in medicinal chemistry, alongside a critical evaluation of powerful spectroscopic alternatives.
The challenge in confirming the absolute structure of a chiral molecule lies in distinguishing between its non-superimposable mirror images, or enantiomers. For this compound, if a chiral center were introduced, determining its absolute configuration would be paramount for understanding its structure-activity relationship (SAR). While a variety of analytical techniques can elucidate molecular connectivity, only a select few can definitively assign the absolute stereochemistry.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful and unequivocal technique for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2] The method relies on the diffraction of X-rays by a crystalline lattice, providing a detailed electron density map from which atomic positions can be precisely determined.
The Principle of Anomalous Dispersion: The Key to Absolute Configuration
To ascertain the absolute structure, X-ray crystallography utilizes the phenomenon of anomalous dispersion (also known as anomalous scattering).[3][4] This effect occurs when the energy of the incident X-rays is near the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays.[4] This phase shift breaks Friedel's Law, which posits that the intensities of a reflection (hkl) and its inverse (-h-k-l) are equal.[1] The presence of "heavy" atoms, such as the chlorine atoms in this compound, significantly enhances this anomalous scattering effect, making the determination of the absolute configuration more robust.[5]
The analysis of these intensity differences between Friedel pairs allows for the determination of the correct enantiomer. This is quantified by the Flack parameter, which should refine to a value close to 0 for the correct absolute structure and close to 1 for the inverted structure.[6][7] A value near 0.5 may indicate a racemic twin.[6] The Hooft parameter provides an alternative and often more precise statistical analysis of Bijvoet pairs to confirm the absolute structure.[7][8]
Experimental Workflow: A Self-Validating System
The experimental protocol for X-ray crystallography is designed to be a self-validating system, with numerous checks and balances to ensure the integrity of the final structure.
-
Crystal Growth (The Bottleneck): The most critical and often challenging step is obtaining high-quality single crystals.[9][10] For this compound, a systematic screening of solvents and crystallization techniques is necessary.
-
Techniques: Slow evaporation, vapor diffusion, and liquid-liquid diffusion are common methods.[11][12]
-
Solvent Selection: A range of solvents with varying polarities should be screened. Given the structure of the target molecule, solvents such as acetone, acetonitrile, dichloromethane, and ethanol, or mixtures thereof, would be appropriate starting points.
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
Data is collected on a single-crystal X-ray diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. For light-atom structures, Cu Kα radiation enhances the anomalous signal from atoms like oxygen and, in this case, chlorine.[5][13]
-
-
Data Processing and Structure Solution:
-
The raw diffraction data is processed to yield a list of reflection intensities.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
-
Structure Refinement and Absolute Structure Validation:
-
The initial model is refined against the experimental data to optimize atomic positions and thermal parameters.
-
Crucially, for non-centrosymmetric space groups, the Flack parameter is refined. A low standard uncertainty is essential for a confident assignment.[6]
-
The Hooft parameter can be calculated as an independent validation of the absolute structure.[8]
-
Spectroscopic Alternatives: Powerful Complements and Stand-alone Solutions
While X-ray crystallography is definitive, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, spectroscopic methods provide powerful alternatives.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[14][15] The resulting spectrum is exquisitely sensitive to the molecule's three-dimensional structure.
-
Principle: Enantiomers produce mirror-image VCD spectra.[16][17] By comparing the experimentally measured VCD spectrum with the spectrum predicted by ab initio or density functional theory (DFT) calculations for one enantiomer, the absolute configuration can be confidently assigned.[14][17]
-
Advantages:
-
Limitations:
-
Relies on the accuracy of computational models.[14]
-
Can be challenging for highly flexible molecules with multiple low-energy conformations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR is not inherently sensitive to chirality, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed to determine absolute configuration.[19][20]
-
Principle: A chiral auxiliary is covalently attached to the molecule of interest, creating a pair of diastereomers. These diastereomers have distinct NMR spectra, and by analyzing the differences in chemical shifts, often in conjunction with computational modeling, the absolute configuration of the original molecule can be deduced.[21][22]
-
Advantages:
-
Limitations:
-
Requires chemical modification of the analyte, which may not always be straightforward.
-
The interpretation can be complex and often relies on empirical models.[25]
-
Mass Spectrometry (MS)
Traditionally considered "chirally blind," recent advancements have enabled MS to distinguish between enantiomers.[26][27]
-
Principle: Chiral recognition in MS is typically achieved by forming diastereomeric complexes with a chiral selector. The relative stability of these complexes can be probed in the gas phase, often by collision-induced dissociation (CID), leading to different fragmentation patterns or intensities for the two enantiomers.[28][29]
-
Advantages:
-
Limitations:
-
Indirect method that relies on the interaction with a chiral selector.
-
Development of a suitable method can be time-consuming.
-
Comparative Analysis
The choice of method for absolute structure confirmation depends on several factors, including the nature of the sample, available instrumentation, and the desired level of certainty.
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR with Chiral Auxiliaries | Mass Spectrometry with Chiral Selectors |
| Principle | Anomalous dispersion of X-rays | Differential absorption of polarized IR light | Diastereomer formation and analysis | Diastereomeric complex formation and fragmentation |
| Sample Requirement | High-quality single crystal[9][11] | 2-15 mg in solution, recoverable[18] | Soluble sample for derivatization | Small amount, suitable for LC-MS |
| Confidence Level | Definitive ("Gold Standard") | High, with robust computational correlation | High, with appropriate derivatization | Moderate to High, method-dependent |
| Key Advantage | Unambiguous 3D structure determination | No crystallization required[14] | Solution-phase analysis, rich structural data | High sensitivity and compatibility with chromatography[30] |
| Primary Limitation | The need to grow suitable crystals[10] | Reliance on computational accuracy[14] | Requires chemical modification[21] | Indirect method requiring a chiral selector[27] |
Conclusion and Recommendation
For the absolute structure confirmation of this compound, single-crystal X-ray crystallography remains the recommended and most authoritative method. The presence of two chlorine atoms provides strong anomalous scatterers, which will likely result in a high-confidence determination of the absolute configuration, as indicated by a Flack parameter refining close to zero with a small standard uncertainty.
However, in instances where crystallization proves to be a significant bottleneck, Vibrational Circular Dichroism (VCD) emerges as the strongest alternative. Its ability to provide a high-confidence assignment on a solution-phase sample without the need for chemical modification makes it a highly attractive and powerful complementary technique. NMR and MS methods, while valuable, are generally considered secondary options for this specific purpose due to the requirement of derivatization or the indirect nature of the measurement.
Ultimately, the choice of methodology should be guided by a pragmatic assessment of sample availability, the amenability of the compound to crystallization, and the instrumentation and expertise at hand. In a rigorous drug development program, employing an orthogonal technique like VCD to confirm the crystallographic result would represent the highest standard of analytical diligence.
References
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- Yetnet. X-Ray Crystallography - Direct methods. yetnet.
- Freedman, T. B., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- Han, J., et al. (2017). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products.
- Kim, J., et al. (2014). Vibrational CD, Theory and Application to Determination of Absolute Configuration.
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- BenchChem. (2025). A Definitive Guide: Confirming Absolute Configuration by X-ray Crystallography vs. Spectroscopic Methods. BenchChem.
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- Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality.
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- Desai, M. J., & Gal, J. (2009). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV.
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- Unknown Author. (2023). Structure elucidation of quinoline| NMR Spectroscopy. YouTube.
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A Comparative Guide to Validating the Purity of Synthesized 2,7-Dichloro-8-methylquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. This is particularly true for novel heterocyclic compounds like 2,7-dichloro-8-methylquinoline-3-carbonitrile, a scaffold with significant potential in medicinal chemistry. Its utility as a building block for more complex bioactive molecules necessitates an unambiguous confirmation of its purity, as even trace impurities can lead to erroneous biological data and developmental dead-ends.
This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized this compound. Moving beyond a simple listing of methods, we delve into the causality behind experimental choices, offering a framework for creating a self-validating system of quality control.
Hypothetical Synthetic Route and Potential Impurities
To establish a relevant context for purity validation, we first propose a plausible synthetic route for this compound. A common and efficient method for constructing the quinoline core is the Friedländer annulation , which involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group adjacent to a carbonyl.[1][2][3][4][5]
A likely precursor for our target molecule is 2-amino-4-chloro-3-methylacetophenone, which can be reacted with a suitable three-carbon component that introduces the chloro and carbonitrile functionalities at the 2 and 3 positions, respectively. Alternatively, a Vilsmeier-Haack reaction on an appropriate acetanilide could yield a 2-chloro-3-formylquinoline intermediate, which is then converted to the nitrile.[6][7][8][9][10]
Based on these potential synthetic pathways, a range of impurities could be present in the crude product:
-
Unreacted Starting Materials: Residual 2-amino-4-chloro-3-methylacetophenone or other precursors.
-
Intermediates: Incomplete conversion of intermediates, such as the corresponding 3-formyl or 3-carboxylic acid derivatives.
-
Isomeric Byproducts: Formation of regioisomers if the cyclization reaction is not perfectly selective.
-
Side-Reaction Products: Products from self-condensation of the starting materials or reactions with solvents.
-
Residual Solvents and Reagents: Trace amounts of solvents used in the reaction and purification steps.
A Multi-pronged Approach to Purity Validation
A single analytical technique is rarely sufficient to definitively establish the purity of a novel compound. A robust validation strategy employs a combination of chromatographic and spectroscopic methods, each providing a unique piece of the purity puzzle.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is an indispensable tool for the quantitative assessment of purity due to its high resolution and sensitivity.[11][12] For a molecule like this compound, a reversed-phase HPLC method is most suitable.
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with 50% B, increasing to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm and 320 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Sample ID | Retention Time of Main Peak (min) | Area of Main Peak (%) | Number of Impurity Peaks | Major Impurity Peak (RT, Area %) |
| Batch A (High Purity) | 8.52 | 99.85 | 2 | 6.71, 0.10% |
| Batch B (Moderate Purity) | 8.53 | 98.21 | 4 | 7.24, 1.15% |
| Batch C (Low Purity) | 8.51 | 92.56 | 7 | 5.98, 4.32% |
dot graph HPLC_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
For identifying volatile and semi-volatile impurities, GC-MS is a powerful complementary technique.[6][13][14][15] It is particularly useful for detecting residual solvents and low molecular weight byproducts.
In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis: Identify peaks in the total ion chromatogram (TIC) and analyze their corresponding mass spectra. Compare the mass spectra to a library (e.g., NIST) to identify known impurities.
| Sample ID | Purity (TIC Area %) | Identified Impurities (RT, Identity) |
| Batch A (High Purity) | >99.5 | Minor peak at 4.5 min (residual toluene) |
| Batch B (Moderate Purity) | 98.0 | 4.5 min (toluene), 9.8 min (unreacted precursor) |
| Batch C (Low Purity) | 91.7 | Multiple peaks corresponding to starting materials and a potential isomeric byproduct. |
dot graph GCMS_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity Assessment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules and can also be used for purity assessment.[4] Both ¹H and ¹³C NMR should be employed.
NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, resulting in a spectrum with distinct signals for chemically non-equivalent nuclei.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum. The presence of unexpected signals indicates impurities.
-
For quantitative analysis (qNMR), add a known amount of an internal standard with a resonance in a clear region of the spectrum. The purity can be calculated by comparing the integral of a signal from the analyte to the integral of the standard's signal.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule. The presence of extra signals suggests impurities.
-
| Sample ID | ¹H NMR Purity Estimate | Observations |
| Batch A (High Purity) | >99% | Clean spectrum with expected signals and coupling patterns. |
| Batch B (Moderate Purity) | ~98% | Minor signals in the aromatic and aliphatic regions, inconsistent with the target structure. |
| Batch C (Low Purity) | ~93% | Multiple sets of signals, suggesting a mixture of isomers or significant impurities. |
Elemental Analysis: A Fundamental Check of Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound.[1][2] This technique is a fundamental check to ensure the empirical formula of the synthesized compound is correct.
A small, accurately weighed sample is combusted in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by detectors.
-
Sample Preparation: The sample must be thoroughly dried to remove any residual solvents or water.
-
Analysis: The analysis is typically performed by a dedicated elemental analyzer.
-
Data Comparison: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of this compound (C₁₁H₆Cl₂N₂).
| Element | Theoretical % | Batch A (Found %) | Batch B (Found %) | Batch C (Found %) |
| C | 53.91 | 53.85 | 53.52 | 52.89 |
| H | 2.47 | 2.51 | 2.65 | 2.88 |
| N | 11.43 | 11.39 | 11.21 | 10.95 |
Note: For a compound to be considered pure, the found values should typically be within ±0.4% of the theoretical values.
Conclusion: An Integrated Approach to Purity Validation
The validation of purity for a synthesized compound like this compound is a critical step that demands a multifaceted analytical approach. While HPLC provides a robust quantitative measure of purity, it is essential to complement this with qualitative data from GC-MS for volatile impurities and NMR for structural confirmation and detection of structurally similar impurities. Elemental analysis serves as a final, fundamental check of the compound's elemental composition. By integrating the data from these techniques, researchers can build a comprehensive and trustworthy purity profile, ensuring the integrity of their subsequent research and development efforts.
dot graph Purity_Validation_Strategy { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]
-
Wikipedia. (2023). Elemental analysis. Available at: [Link]
-
Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Available at: [Link]
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Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Available at: [Link]
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PubMed Central (PMC). (2021). An International Study Evaluating Elemental Analysis. Available at: [Link]
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IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
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Reddit. (2023). Vilsmeier-Haack formilation help. Available at: [Link]
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ResearchGate. (n.d.). Strategies for the synthesis of 3-substituted quinoline derivatives. Available at: [Link]
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Molbase. (n.d.). Synthesis of 5,7-dichloro-3-methylquinoline-8-carboxylic acid (compound no.5). Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
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PubMed. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]
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ResearchGate. (2001). Concerning the mechanism of the Friedländer quinoline synthesis. Available at: [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available at: [Link]
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MDPI. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Available at: [Link]
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Indian Academy of Sciences. (2007). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Available at: [Link]
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ScienceDirect. (2022). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]
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ACS Publications. (2001). Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. Available at: [Link]
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ACS Publications. (2003). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Available at: [Link]
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A Comparative Guide to the Reactivity of 2,7-Dichloro-8-methylquinoline-3-carbonitrile and its Bromo-Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated quinolines serve as pivotal building blocks for the synthesis of novel molecular entities. The strategic placement and nature of halogen substituents on the quinoline scaffold profoundly influence their chemical reactivity, thereby dictating the feasibility and efficiency of subsequent functionalization. This guide provides an in-depth comparative analysis of the reactivity of 2,7-dichloro-8-methylquinoline-3-carbonitrile and its corresponding bromo-analogs, with a focus on key synthetic transformations including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. By synthesizing established chemical principles with available experimental data from analogous systems, this document aims to equip researchers with the predictive insights necessary for informed substrate selection and reaction design.
Introduction: The Quinoline Core and the Influence of Halogenation
The quinoline architecture is a privileged scaffold, forming the core of numerous pharmaceuticals and functional materials. The introduction of halogen atoms at the 2- and 7-positions, coupled with the electron-withdrawing carbonitrile group at the 3-position and the methyl group at the 8-position, creates a unique electronic landscape that governs the molecule's reactivity. The primary focus of this guide is to delineate the reactivity differences imparted by chlorine versus bromine substituents at these positions.
The bromo-analogs of this compound, namely 2,7-dibromo-8-methylquinoline-3-carbonitrile, 2-bromo-7-chloro-8-methylquinoline-3-carbonitrile, and 7-bromo-2-chloro-8-methylquinoline-3-carbonitrile, are key comparators in this analysis. While direct experimental data for these specific bromo-analogs is sparse in the literature, their synthesis can be approached through established methodologies, such as the cyclization of appropriately substituted anilines followed by halogenation.
Palladium-Catalyzed Cross-Coupling Reactions: A Reactivity Showdown
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon and carbon-heteroatom bonds. In this context, the comparative reactivity of the C-Cl and C-Br bonds in our target quinolines is of paramount importance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forges a new C-C bond between an organohalide and a boronic acid or ester, is a widely employed transformation.[1] The generally accepted trend in halide reactivity for this reaction is I > Br > Cl > F.[2] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond and the kinetics of the oxidative addition step, which is often rate-limiting.[2]
The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for the oxidative addition of the palladium(0) catalyst. Consequently, the bromo-analogs of this compound are expected to exhibit significantly higher reactivity in Suzuki-Miyaura couplings. This translates to milder reaction conditions, shorter reaction times, and often higher yields compared to the dichloro counterpart.
Illustrative Data from Analogous Systems:
| Aryl Halide Analog | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 100 | 2 | 78 (mono) + 12 (di) | [3] |
| 7-Chloro-4-iodoquinoline | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 100 | 6 | 98 (mono) | [3] |
| 4-Bromochlorobenzene | Phenylboronic acid | Pd catalyst | KOH | Ethanol | RT | 0.4 | 64 | [4] |
This table presents data from analogous systems to illustrate the general reactivity trends.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask, add 2,7-dihalo-8-methylquinoline-3-carbonitrile (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Degassed 1,4-dioxane (8 mL) and water (2 mL) are added via syringe.
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is added, and the flask is again evacuated and backfilled with argon.
-
Reaction: The mixture is heated to 90 °C and stirred for 4-24 hours. The reaction progress is monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[2] Similar to the Suzuki-Miyaura reaction, the reactivity of the halide follows the trend I > Br > Cl. The bromo-analogs are therefore expected to undergo Sonogashira coupling under milder conditions and with greater efficiency than the dichloro-analog.
Illustrative Data from Analogous Systems:
| Aryl Halide Analog | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Phenylacetylene | [PdCl₂(NHC)(PPh₃)] | Cs₂CO₃ | Dioxane | 100 | 24 | 83-92 | [5] |
| Aryl Chloride | Phenylacetylene | [{Pd(µ-OH)Cl(NHC)}₂] | KOH | Water/Ethanol | 80 | 24 | up to 56 | [6] |
This table presents data from analogous systems to illustrate the general reactivity trends.
Experimental Protocol: Representative Sonogashira Coupling
Caption: A generalized workflow for a Sonogashira coupling reaction.
-
Reaction Setup: To a Schlenk flask are added 2,7-dihalo-8-methylquinoline-3-carbonitrile (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
The flask is evacuated and backfilled with argon.
-
Degassed anhydrous triethylamine (5 mL) and THF (5 mL) are added.
-
The terminal alkyne (1.2 mmol) is added via syringe.
-
Reaction: The reaction mixture is stirred at 60 °C for 6-24 hours under an argon atmosphere.
-
Workup and Purification: After cooling, the mixture is filtered through a pad of Celite®, and the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (20 mL), washed with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL), dried over MgSO₄, and concentrated.
-
The crude product is purified by flash chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[7] The reactivity trend for the aryl halide generally follows I > Br > Cl. The bromo-analogs are therefore more reactive substrates for this transformation, often requiring less forcing conditions. However, significant advances in ligand design have enabled the efficient coupling of aryl chlorides.[8]
Illustrative Data from Analogous Systems:
| Aryl Halide Analog | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 24 | 91 (thermal) | [9] |
| Aryl Chloride | Primary Amine | Pd(OAc)₂ / CyPFtBu | K₃PO₄ | Toluene | 100 | 2-24 | 70-95 | [10] |
This table presents data from analogous systems to illustrate the general reactivity trends.
Experimental Protocol: Representative Buchwald-Hartwig Amination
-
Reaction Setup: A Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
The tube is evacuated and backfilled with argon.
-
2,7-Dihalo-8-methylquinoline-3-carbonitrile (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) are added.
-
Reaction: The tube is sealed and heated to 100-120 °C for 12-24 hours.
-
Workup and Purification: After cooling, the reaction mixture is diluted with ethyl acetate (20 mL), filtered through Celite®, and concentrated.
-
The residue is purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings.[11] The reactivity in SNAr is more nuanced than in palladium-catalyzed couplings. It is governed by a two-step addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack to form a Meisenheimer complex.
The reactivity of the leaving group (halide) becomes important in the second step (elimination). Generally, the order of leaving group ability is I > Br > Cl > F. However, the high electronegativity of fluorine can significantly activate the ring towards nucleophilic attack, sometimes making fluoroarenes the most reactive substrates.
In the case of this compound and its bromo-analogs, the presence of the electron-withdrawing quinoline nitrogen and the 3-carbonitrile group activates the ring towards nucleophilic attack. The relative reactivity of the chloro and bromo analogs will depend on a balance between the inductive effect of the halogen (activating the ring) and its leaving group ability.
Positional Reactivity:
The 2-position of the quinoline ring is generally more activated towards nucleophilic attack than the 7-position due to its proximity to the ring nitrogen. This can lead to regioselective mono-substitution at the C2-position under controlled conditions.
Illustrative Data from Analogous Systems:
While direct kinetic data for the target molecules is unavailable, studies on related systems show that the reactivity difference between chloro and bromo analogs in SNAr can be modest. For instance, in the reaction of 2-halopyridinium ions with piperidine, the chloro and bromo derivatives show similar reactivity.[12]
| Substrate | Nucleophile | Solvent | Relative Rate |
| 2-Chloropyridinium ion | Piperidine | Methanol | ~1 |
| 2-Bromopyridinium ion | Piperidine | Methanol | ~1 |
This table presents data from a related system to illustrate the potential for similar reactivity in SNAr.
Experimental Protocol: Representative Nucleophilic Aromatic Substitution
Caption: A generalized workflow for a nucleophilic aromatic substitution reaction.
-
Reaction Setup: In a round-bottom flask, 2,7-dihalo-8-methylquinoline-3-carbonitrile (1.0 mmol) is dissolved in N,N-dimethylformamide (DMF, 5 mL).
-
The desired amine (e.g., morpholine, 1.2 mmol) and potassium carbonate (1.5 mmol) are added.
-
Reaction: The mixture is heated to 120 °C and stirred for 8-24 hours.
-
Workup and Purification: The reaction mixture is cooled to room temperature and poured into ice-water (50 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
Conclusion: A Guide to Strategic Substrate Selection
The choice between this compound and its bromo-analogs as a synthetic precursor is a strategic decision that should be guided by the intended chemical transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the bromo-analogs are the substrates of choice. Their inherent higher reactivity allows for milder reaction conditions, shorter reaction times, and generally higher yields. The dichloro-analog, while less reactive, can be a more cost-effective option for large-scale syntheses, provided that a robust catalytic system is employed.
-
For nucleophilic aromatic substitution reactions, the reactivity difference between the chloro and bromo analogs is less pronounced. The choice of substrate may be dictated by factors such as cost, availability, and the specific nucleophile being used. In dihalo systems, regioselectivity can often be achieved by controlling the reaction stoichiometry and temperature, with the more activated 2-position typically reacting preferentially.
This guide provides a framework for understanding the comparative reactivity of these important halogenated quinoline building blocks. By leveraging the principles outlined herein, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.
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Szałaj, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2307-2317. [Link]
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Botta, A., et al. (2009). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids. Canadian Journal of Chemistry, 87(3), 442-447. [Link]
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Güder, A., et al. (2019). Preparation and characterization of PEPPSI-palladium N-heterocyclic carbene complexes using benzimidazolium salts catalyzed by Suzuki-Miyaura cross coupling reaction and their bioactivities. Journal of Organometallic Chemistry, 896, 102-111. [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2,7-Dichloro-8-methylquinoline-3-carbonitrile
As a Senior Application Scientist, I understand that the integrity of your research and the safety of your laboratory personnel are paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2,7-Dichloro-8-methylquinoline-3-carbonitrile, a compound that requires specialized handling due to its chemical structure and associated hazards. This procedure is grounded in established safety principles to ensure you can manage this waste stream with confidence and precision.
The core principle for disposing of this compound is dictated by its molecular structure: it is a halogenated organic compound due to the presence of two chlorine atoms and also contains a nitrile functional group . This classification is critical, as it mandates segregation into a specific waste stream to ensure proper treatment, typically high-temperature incineration, and to prevent costly and dangerous cross-contamination of other waste streams.[1][2][3]
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be reliably inferred from supplier information and data on structurally analogous quinoline compounds.[4][5][6] The primary risks are associated with its acute toxicity, potential for serious eye damage, and environmental hazards.
This compound is classified as toxic if swallowed and can cause serious eye damage.[4][6] Furthermore, as a chlorinated aromatic compound, it is very toxic to aquatic life with long-lasting effects.[5][6] These hazards necessitate careful handling during any procedure, including disposal.
Table 1: Summary of Hazard Information for this compound
| Hazard Category | Information | Source(s) |
| GHS Pictograms | GHS05 (Corrosion), GHS06 (Acute Toxicity - Skull and Crossbones) | [4] |
| Signal Word | Danger | [4] |
| Physical State | Solid, Crystalline Powder | [7] |
| Hazard Statements | H301: Toxic if swallowed.H318: Causes serious eye damage. | [4] |
| Inferred Hazards | H410: Very toxic to aquatic life with long lasting effects. | [5][6] |
| Precautionary Statements | P264, P270, P273, P280, P301+P310, P305+P351+P338 | [5] |
Pre-Disposal Safety Protocol: Personnel and Materials
Proper preparation is the foundation of a safe disposal process. Ensure all necessary Personal Protective Equipment (PPE) and waste containment materials are assembled before beginning.
Required Personal Protective Equipment (PPE)
Adherence to PPE standards is non-negotiable. The goal is to create a complete barrier between the researcher and the hazardous material.
-
Gloves: Wear chemical-resistant nitrile or butyl rubber gloves. Always inspect gloves for defects before use. Change gloves immediately if they become contaminated.[8][9]
-
Eye Protection: Chemical safety goggles are mandatory. If there is a significant risk of splashing, use a full-face shield in addition to goggles.[8]
-
Lab Coat: A long-sleeved lab coat must be worn to protect skin and clothing.[8]
-
Respiratory Protection: All handling and disposal steps should be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[2][8]
Required Materials
-
Waste Container: A dedicated, sealable container clearly labeled for "Halogenated Organic Waste." [1][8] The container must be made of a chemically compatible material (e.g., polyethylene) and be in good condition with a secure, threaded cap.[2][3]
-
Hazardous Waste Label: A completed hazardous waste tag, compliant with institutional and OSHA's Hazard Communication Standard (HazCom 2012), must be affixed to the container before the first drop of waste is added.[2][3][10]
-
Secondary Containment: A chemically resistant tray or bin to hold the waste container, capable of containing leaks or spills.[11]
-
Spill Kit: An accessible spill kit containing absorbent materials suitable for organic compounds.[2]
Step-by-Step Disposal Procedure
This protocol covers the disposal of the pure (solid) compound as well as materials contaminated with it. The central principle is strict segregation.
Step 1: Waste Segregation and Collection
The causality here is critical: mixing halogenated and non-halogenated waste is a frequent and serious violation. Halogenated compounds require specific incineration conditions to prevent the formation of highly toxic byproducts like dioxins.[2][12]
-
Solid Waste (Unused or Residual Compound):
-
Working within a chemical fume hood, carefully transfer the solid this compound into the designated "Halogenated Organic Waste" container.
-
Avoid creating dust. If necessary, use a spatula to gently transfer the material.
-
Ensure the exterior of the waste container remains free of contamination.
-
-
Contaminated Labware and Materials (e.g., weigh boats, gloves, pipette tips):
-
Collect all disposable materials that have come into direct contact with the compound.
-
Place these items into a separate, clearly labeled, and sealed plastic bag or a dedicated solid waste container also marked as "Halogenated Organic Waste."
-
Do not mix this solid waste with liquid waste.
-
-
Solutions Containing the Compound:
-
If the compound is dissolved in an organic solvent, it must be disposed of in the liquid "Halogenated Organic Waste" container.
-
Crucially, if a non-halogenated solvent is used to dissolve this compound, the entire solution is now classified as halogenated waste. [3]
-
Never dispose of organic substances, especially halogenated ones, down the drain. This is a major environmental and regulatory violation.[8]
-
Step 2: Container Labeling and Management
Proper labeling is a core requirement of OSHA and EPA regulations.[10][13][14] An improperly labeled container poses a significant risk to all personnel who may handle it.
-
Complete the Hazardous Waste Label: Fill out the label completely. It must include:
-
The full chemical name: "this compound." Do not use abbreviations.[3]
-
An accurate list of all chemical constituents and their approximate percentages (e.g., if in a solvent).[2]
-
The relevant hazard characteristics (e.g., Toxic, Corrosive).[2]
-
The name of the principal investigator and the laboratory location.
-
Container Sealing: Keep the waste container securely sealed at all times, except when actively adding waste.[2][3] This prevents the release of volatile organic compounds (VOCs) and protects the integrity of the lab's atmosphere.
Step 3: Storage
Waste must be stored in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[2]
-
Place the sealed and labeled waste container inside its secondary containment.
-
Store the container in your lab's designated SAA, away from incompatible materials (e.g., strong acids, bases, or oxidizing agents).[3][11]
-
Ensure the storage area is cool, dry, and well-ventilated.[2]
Step 4: Final Disposal
-
When the waste container is approximately three-quarters full, arrange for its removal.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][8]
-
Follow their specific procedures for scheduling a waste pickup. Do not attempt to transport the waste off-site yourself.[16]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: If safe to do so, don appropriate PPE, including respiratory protection if necessary.
-
Contain and Clean:
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of all cleaning materials as halogenated hazardous waste.
-
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.[17]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Waste Disposal Workflow for this compound.
Conclusion
The disposal of this compound is a manageable process when executed with precision and a clear understanding of the underlying chemical principles and regulatory requirements. By adhering to the segregation, containment, and labeling protocols outlined in this guide, you build a system of self-validating safety that protects you, your colleagues, and the environment. Trust in these field-proven procedures to maintain the highest standards of laboratory safety and chemical handling.
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Bucknell University. (2016, April 15). Hazardous Waste Segregation. [Link]
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Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Campus Operations. [Link]
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Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
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Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. [Link]
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Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
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Thermo Fisher Scientific. (2010, September 6). Safety Data Sheet for 8-Hydroxyquinoline. [Link]
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ScienceLab.com. (2010, June 10). Material Safety Data Sheet for Quinoline. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 84634199, 2,7-Dichloro-4,8-dimethyl-quinoline-3-carbonitrile. [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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CP Lab Safety. Nitriles Waste Compatibility. [Link]
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PubChemLite. This compound (C11H6Cl2N2). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
